molecular formula C15H23ClFN3O3 B601378 Linezolid Impurity D HCl CAS No. 1391068-25-9

Linezolid Impurity D HCl

Cat. No.: B601378
CAS No.: 1391068-25-9
M. Wt: 347.81
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Description

N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide is one of the major thermal degradation products of Linezolid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKMMBPPUHHRKD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391068-25-9
Record name N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Linezolid Impurity D HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Linezolid, a potent antibiotic from the oxazolidinone class, is no exception. A thorough understanding and control of its impurities are mandated by regulatory bodies and are crucial for ensuring patient safety. This guide provides an in-depth technical examination of a specific, critical degradation product: Linezolid Impurity D HCl. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative on the identity, formation, and characterization of this impurity, providing actionable insights for researchers in the field.

Part 1: Defining the Chemical Identity of this compound

There can be ambiguity in the nomenclature of pharmaceutical impurities, with different labels sometimes applied to various process-related or degradation products. For the purpose of this guide, we will focus on the entity most authoritatively identified as This compound , a significant thermal degradation product of Linezolid.[1]

This compound is chemically distinct from other impurities that may also be colloquially or commercially referred to as "Impurity D," such as the process-related impurity Linezolid USP Related Compound D, which is a mesylate intermediate.[2][3][4][5][6]

Chemical Name: N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride[7]

Synonyms: this compound[7]

Molecular Structure and Properties

The structural identity of a molecule is its fundamental characteristic, dictating its chemical behavior and analytical profile.

Molecular Formula: C₁₅H₂₃ClFN₃O₃[7]

Molecular Weight: 347.81 g/mol [1][7]

CAS Number: 1391068-25-9[1][7]

The structure features the core morpholinophenyl group characteristic of Linezolid, but the oxazolidinone ring has undergone hydrolytic cleavage and subsequent rearrangement. The hydrochloride salt form enhances the compound's solubility in aqueous media.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloridePubChem[7]
CAS Number 1391068-25-9PubChem[7], ChemicalBook[1]
Molecular Formula C₁₅H₂₃ClFN₃O₃PubChem[7]
Molecular Weight 347.81 g/mol PubChem[7]
Visualization of the Chemical Structure

A visual representation is essential for understanding the spatial arrangement of atoms and functional groups. The following diagram, generated using DOT language, illustrates the chemical structure of the Linezolid Impurity D cation.

Degradation_Pathway Linezolid Linezolid (Oxazolidinone Ring Intact) Intermediate Ring-Opened Intermediate Linezolid->Intermediate Hydrolysis (e.g., Heat, pH stress) ImpurityD Linezolid Impurity D (N-((2S)-3-Amino-2-hydroxypropyl)...) Intermediate->ImpurityD Rearrangement

Caption: Simplified degradation pathway from Linezolid to Impurity D.

Experimental Protocol: Stress Testing for Impurity D Formation

To proactively identify and quantify the potential for Impurity D formation, forced degradation (stress testing) studies are essential. This protocol outlines a typical approach.

Objective: To induce and detect the formation of this compound from Linezolid API under thermal stress.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of Linezolid API.

    • Dissolve in a suitable solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Prepare a control sample stored under ambient conditions.

  • Stress Condition Application:

    • Place the sample solution in a calibrated oven at 80°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the stressed aliquots if necessary.

    • Dilute to an appropriate concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method. The method must be capable of separating Linezolid from all potential degradation products, including Impurity D. [8]

  • Peak Identification:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the peak corresponding to Impurity D by comparing its retention time with that of a qualified reference standard of this compound. [9][10] * Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the peak is homogenous.

  • Quantification:

    • Calculate the percentage of Impurity D formed relative to the initial concentration of Linezolid.

Causality and Insights: This type of study does not just identify impurities; it provides critical data on the degradation kinetics of the drug substance. The results inform decisions on manufacturing process parameters, packaging, and storage conditions to minimize the formation of Impurity D in the final pharmaceutical product. [11]

Part 3: Analytical Characterization

The definitive identification and quantification of any impurity rely on robust analytical techniques. A combination of chromatographic and spectroscopic methods is required for full characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical samples. A well-developed, stability-indicating HPLC method is crucial. [8]While specific column and mobile phase compositions may vary, the method must demonstrate specificity for Linezolid and Impurity D, ensuring baseline separation from other related substances.

Spectroscopic Confirmation

While HPLC provides quantitative data, spectroscopic methods provide the structural confirmation.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can confirm the molecular weight of the impurity. For Linezolid Impurity D, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₁₅H₂₂FN₃O₃), which has a molecular weight of 311.35 g/mol . [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Analysis of the NMR spectra for a reference standard of Impurity D would confirm the presence of the N-acetyl group, the opened side-chain, and the intact fluoro-morpholinophenyl moiety, distinguishing it unequivocally from the parent Linezolid. [11][13]

Table 2: Summary of Analytical Techniques for Characterization

TechniquePurposeExpected Outcome for Linezolid Impurity D
HPLC Separation and QuantificationA distinct peak, resolved from Linezolid and other impurities, with a specific retention time.
LC-MS Molecular Weight ConfirmationDetection of an ion corresponding to the mass of the free base (approx. 312.2 m/z for [M+H]⁺).
¹H & ¹³C NMR Definitive Structural ElucidationSpectral data consistent with the structure of N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide.
IR Spectroscopy Functional Group IdentificationProvides information on characteristic functional groups present in the molecule.

Conclusion

This compound (CAS 1391068-25-9) is a critical degradation product of Linezolid, formed via hydrolysis of the oxazolidinone ring. Its control is essential for ensuring the quality, safety, and stability of Linezolid drug products. This guide has provided a comprehensive overview of its chemical identity, formation pathway, and the analytical methodologies required for its characterization. By leveraging this technical knowledge, researchers and drug development professionals can implement effective control strategies, from process development to final product formulation, ensuring that the therapeutic benefits of Linezolid are delivered to patients without compromising safety.

References

  • Linezolid Impurity D | CAS 908143-04-4 . Veeprho. [Link]

  • Structure identification of the main degradation products of linezolid . Ingenta Connect. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID . Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Linezolid impurities: An overview . LGC Standards. [Link]

  • CAS 174649-09-3 Linezolid Related Compound D Impurity . Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Linezolid-impurities . Pharmaffiliates. [Link]

  • Complete degradation profile of Linezolid along with the % impurity... . ResearchGate. [Link]

  • CN102643251A - Linezolid degradation impurity and preparation method thereof.
  • N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Formation Mechanism of Linezolid Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid is a critical oxazolidinone antibiotic used to combat serious Gram-positive bacterial infections. Ensuring its purity, safety, and efficacy is paramount in pharmaceutical development and manufacturing. This technical guide provides an in-depth exploration of Linezolid Impurity D, a key process-related impurity. We will dissect its chemical identity, elucidate the core formation mechanism, analyze the factors influencing its generation, and present robust experimental protocols for its study and control. This document is designed to equip researchers and drug development professionals with the expert knowledge required to mitigate the formation of this impurity, ensuring the quality and stability of the final drug product.

The Chemical Identity of Linezolid and Impurity D

A foundational understanding of the molecular structures of Linezolid and its dimeric impurity, Impurity D, is essential to grasp the transformation process.

1.1. Linezolid Linezolid's chemical structure is (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl}acetamide. It features a core oxazolidinone ring, which is crucial for its antibacterial activity by inhibiting the initiation of bacterial protein synthesis.[1]

1.2. Linezolid Impurity D Linezolid Impurity D, also known as bis-linezolid or Linezolid Dimer, is a significant process-related impurity.[1][2] Its formal IUPAC name is N, N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide .[3] As the name implies, the structure consists of two Linezolid-like moieties linked together through a central acetylated nitrogen atom.

The diagram below illustrates the structural relationship between the parent drug and its dimeric impurity.

G cluster_linezolid Linezolid cluster_impurity_d Linezolid Impurity D (Dimer) linezolid Linezolid C₁₆H₂₀FN₃O₄ impurity_d Impurity D C₃₀H₃₅F₂N₅O₇

Caption: Structural comparison of Linezolid and Linezolid Impurity D.

The Core Formation Mechanism: A Process-Related Dimerization

The formation of Linezolid Impurity D is not a typical degradation pathway but rather a consequence of a specific side reaction during the final stages of drug substance synthesis.[1]

2.1. Key Reactants The formation of Impurity D involves the reaction between two key species:

  • Deacetyl Linezolid (Linezolid Related Compound C): The immediate amine precursor to Linezolid.[1]

  • Linezolid Active Pharmaceutical Ingredient (API): The newly formed drug molecule.

2.2. The Reaction Pathway The mechanism occurs during the final acetylation step, which converts the primary amine of Deacetyl Linezolid into the acetamide group of the final API. If this conversion is not driven to completion, any unreacted Deacetyl Linezolid can act as a nucleophile.

The proposed pathway is as follows:

  • Nucleophilic Attack: The primary amine of a Deacetyl Linezolid molecule attacks an electrophilic site on a second molecule, which can be either another Deacetyl Linezolid molecule or, more commonly, the newly formed Linezolid API.

  • Dimerization: This reaction forms an unstable dimeric intermediate.

  • Acetylation: The central secondary amine of this dimer then undergoes acetylation by the acetylating agent present in the reaction mixture, yielding the stable Linezolid Impurity D.[1]

This mechanism highlights a critical process parameter: the reaction kinetics must favor the acetylation of the monomeric amine over the competing dimerization side reaction.

G Formation Pathway of Linezolid Impurity D Deacetyl_LZD Deacetyl Linezolid (Amine Precursor) LZD_API Linezolid API (Newly Formed) Deacetyl_LZD->LZD_API Desired Acetylation (Main Reaction) Dimer_Intermediate Dimeric Intermediate Deacetyl_LZD->Dimer_Intermediate Nucleophilic Attack & Dimerization (Side Reaction) LZD_API->Dimer_Intermediate Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Acetylation_Reagent->LZD_API Impurity_D Linezolid Impurity D (bis-linezolid) Acetylation_Reagent->Impurity_D Dimer_Intermediate->Impurity_D Final Acetylation

Caption: Reaction pathway for the formation of Linezolid Impurity D.

Factors Influencing Impurity Formation: A Forced Degradation Perspective

While Impurity D is primarily process-related, understanding Linezolid's stability under stress conditions provides crucial insights into how reaction or storage environments could inadvertently favor its formation. Forced degradation studies, conducted according to ICH guidelines, reveal the drug's vulnerabilities.[4]

Linezolid is known to be labile under hydrolytic (acidic, basic, neutral) and oxidative conditions, while remaining relatively stable to heat and light.[1][4]

Stress ConditionObservationRelevance to Impurity D Formation
Acidic Hydrolysis Primarily causes cleavage of the acetyl moiety.[1]High Relevance. This condition directly generates Deacetyl Linezolid, the key precursor for dimerization. Inadequate pH control during synthesis or formulation could increase the risk of Impurity D formation.
Alkaline Hydrolysis Causes rapid and complete degradation, primarily through the opening of the oxazolidinone ring.[5][6]Low Relevance. This is a distinct and destructive degradation pathway. It does not generate the necessary precursors for Impurity D.
Oxidative Stress Leads to the formation of Linezolid N-Oxide.[1]Low Relevance. This is a competing degradation pathway that does not lead to the formation of the dimer impurity.
Thermal Stress Linezolid is relatively stable.[4][7]Low Relevance. High temperatures alone do not appear to be a primary driver for the dimerization reaction.
Photolytic Stress Linezolid is relatively stable.[4]Low Relevance. Light exposure is not considered a significant factor in the formation of Impurity D.

Experimental Protocols for Investigation

Studying the formation of Linezolid Impurity D requires a combination of controlled degradation experiments and a robust, stability-indicating analytical method.

4.1. Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to intentionally stress the drug substance to generate potential impurities and validate the analytical method's ability to detect them.

G cluster_stress Apply Stress Conditions (ICH Q1A) start Prepare Linezolid Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose aliquots oxid Oxidation (e.g., 6% H₂O₂, RT) start->oxid Expose aliquots therm Thermal Stress (e.g., 80°C, Solid State) start->therm Expose aliquots neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze via Validated RP-HPLC Method dilute->analyze end Identify & Quantify Impurity D and other Degradants analyze->end

Caption: Workflow for a typical forced degradation study of Linezolid.

4.2. Protocol: Validated RP-HPLC Method for Separation and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Impurity D from the Linezolid API and other potential degradants. The following parameters are based on established methods.[8][9]

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for Linezolid and its related substances.
Mobile Phase Isocratic: Water:Methanol (50:50, v/v)A simple, robust mobile phase that effectively resolves the API from its impurities.[8]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency with reasonable run times and backpressure.
Detection UV at 254 nmLinezolid and its impurities contain a chromophore that absorbs strongly at this wavelength, providing high sensitivity.[8][9]
Injection Volume 20 µLStandard volume for analytical HPLC.
Column Temperature Ambient (e.g., 25°C)Provides consistent retention times without requiring specialized column heating.

This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Strategies for Control and Mitigation

Based on its process-related formation mechanism, the control of Linezolid Impurity D lies primarily within the optimization and control of the drug substance manufacturing process.

  • Optimize the Acetylation Step: Ensure the reaction conditions (e.g., stoichiometry of the acetylating agent, temperature, reaction time) strongly favor the complete conversion of Deacetyl Linezolid to Linezolid, minimizing the available time and substrate for the competing dimerization reaction.

  • In-Process Controls (IPCs): Implement stringent IPCs to monitor the disappearance of the Deacetyl Linezolid precursor before the reaction is quenched. The goal is to ensure its concentration is below a defined threshold.

  • Purification Procedures: Develop a robust final crystallization or purification step for the Linezolid API that is effective at purging any Impurity D that may have formed. The significant difference in molecular weight and polarity between Linezolid and Impurity D should make this achievable.

  • pH Control: Given that acidic conditions can generate the Deacetyl Linezolid precursor via hydrolysis, maintaining strict pH control throughout the downstream processing and formulation stages is critical to prevent its post-synthesis formation.[1]

Conclusion

Linezolid Impurity D is a well-characterized dimeric impurity whose formation is intrinsically linked to the final acetylation step of the Linezolid synthesis. Its primary formation pathway involves a side reaction between the unreacted amine precursor and the newly formed API. While forced degradation studies show Linezolid's lability to hydrolysis, the most direct cause of Impurity D is process-related. By understanding this specific mechanism, drug developers can implement targeted control strategies—focusing on reaction optimization, in-process controls, and robust purification—to effectively minimize the presence of this impurity, thereby ensuring the quality, safety, and regulatory compliance of the final drug product.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - NIH. (2017). National Institutes of Health. [Link]

  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Forced degradation of linezolid ([i] initial concentration and [ii]... - ResearchGate. (2017). ResearchGate. [Link]

  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. (2012). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. (2024). Journal of Research in Chemistry. [Link]

  • Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. (2012). ResearchGate. [Link]

  • Linezolid impurities: An overview. (n.d.). LGC Standards/Mikromol. [Link]

  • Structures of Linezolid and its six impurities. | Download Scientific Diagram. (2012). ResearchGate. [Link]

  • Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Linezolid-impurities. (n.d.). Pharmaffiliates. [Link]

  • Linezolid Impurity D | CAS 908143-04-4. (n.d.). Veeprho. [Link]

  • HPLC-UV method for qquantitation of linezolid. (2021). Dove Medical Press. [Link]

  • Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. (2018). Semantic Scholar. [Link]

  • Isolation and characterization of process-related impurities in linezolid. (2002). ResearchGate. [Link]

  • CN102643251A - Linezolid degradation impurity and preparation method thereof. (2012).

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Degradation Pathway of Linezolid

Abstract

Linezolid is a critical antibiotic from the oxazolidinone class, employed against serious Gram-positive infections, including those resistant to other treatments. The chemical stability of Linezolid is paramount to its safety and efficacy. This guide provides a comprehensive examination of the thermal degradation pathways of Linezolid, synthesizing data from forced degradation studies. We will explore the primary degradation products formed under various stress conditions, the mechanisms driving these transformations, validated analytical methodologies for their detection and characterization, and the toxicological implications of these impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of Linezolid.

Introduction: The Imperative of Stability in Linezolid Formulations

Linezolid's unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in modern medicine.[1] However, like any pharmaceutical agent, its molecular structure is susceptible to degradation when exposed to environmental stresses such as heat, non-optimal pH, and oxidizing agents. Understanding these degradation pathways is not merely an academic exercise; it is a regulatory and safety necessity. As mandated by the International Council for Harmonisation (ICH) guidelines, forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1]

This guide focuses specifically on thermal and associated stress-induced degradation, as temperature is a critical parameter during manufacturing (e.g., heat sterilization), transportation, and storage. The degradation of Linezolid can lead to a loss of potency and the formation of new, potentially toxic, chemical entities, which can compromise patient safety.[2]

The Chemical Landscape of Linezolid Degradation

Forced degradation studies reveal that Linezolid is relatively stable under neutral, photolytic, and dry heat conditions but shows significant lability in acidic, alkaline, and oxidative environments, with temperature often acting as a catalyst.[1][3] The degradation primarily targets two key areas of the molecule: the N-acetyl side chain and the oxazolidinone ring.

Major Degradation Pathways and Products

The principal degradation products (DPs) are formed through hydrolysis and oxidation. The conditions dictate which pathway predominates.

  • Alkaline-Induced Degradation: This is the most significant degradation pathway. Under basic conditions and elevated temperatures, Linezolid undergoes hydrolysis via the cleavage and opening of the oxazolidinone ring.[1][4] This pathway follows first-order kinetics, with the rate of degradation increasing significantly with both pH and temperature.[5] The primary products identified are:

    • Impurity 1: (S)-l-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

    • Impurity 4: (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide.[6]

  • Acid-Induced Degradation: In an acidic medium, the primary point of attack is the N-acetyl group on the methylamine side chain. This hydrolytic cleavage results in a deacetylated product.[1] The main degradation products are:

    • Impurity 3: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

    • Impurity 4: (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is also observed under acidic stress.[6]

  • Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide, targets the morpholine ring. The nitrogen atom in the morpholine moiety is oxidized to form an N-oxide.[1]

    • Impurity 2: (S)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide.[6]

The following diagram illustrates the primary degradation pathways.

Linezolid_Degradation cluster_conditions Stress Conditions cluster_products Degradation Products Acid Hydrolysis Acid Hydrolysis Linezolid Linezolid Alkaline Hydrolysis Alkaline Hydrolysis Oxidative Stress Oxidative Stress DP_Acid Impurity 3 (Deacetylated Linezolid) Linezolid->DP_Acid Acid, ΔT (Deacetylation) DP_Alkaline_1 Impurity 1 (Ring-Opened Amine) Linezolid->DP_Alkaline_1 Base, ΔT (Ring Opening) DP_Alkaline_4 Impurity 4 (Ring-Opened Acetamide) Linezolid->DP_Alkaline_4 Base/Acid, ΔT (Ring Opening) DP_Oxidative Impurity 2 (Morpholine N-oxide) Linezolid->DP_Oxidative H₂O₂ (N-Oxidation)

Caption: Major degradation pathways of Linezolid under hydrolytic and oxidative stress.

Quantitative Data Summary

The formation and quantity of these impurities are highly dependent on the stressor's concentration, temperature, and duration of exposure.

Impurity Name/IdentifierStructureFormation ConditionKey Mechanism
Impurity 1 (S)-l-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-olAlkaline Hydrolysis (e.g., 0.1 M NaOH, heat)Oxazolidinone ring opening
Impurity 2 (S)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxideOxidative Stress (e.g., 3-30% H₂O₂)N-oxidation of morpholine ring
Impurity 3 (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneAcid Hydrolysis (e.g., 0.5 M HCl, heat)Hydrolysis of N-acetyl group
Impurity 4 (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamideAcidic, Basic, Neutral HydrolysisOxazolidinone ring opening

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is crucial for accurately quantifying Linezolid in the presence of its degradation products. This ensures that the measured potency reflects only the intact drug.

Core Technique: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for Linezolid stability testing.[7] Its ability to separate compounds with varying polarities makes it ideal for resolving the parent drug from its more polar degradation products.

Causality in Method Development: The choice of a C18 column is based on its hydrophobic stationary phase, which retains the relatively nonpolar Linezolid while allowing the more polar, water-soluble degradation products to elute earlier. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., methanol or acetonitrile), is optimized to achieve baseline separation between all peaks of interest.[8][9] UV detection is most effective around 251 nm, which corresponds to the maximum absorbance of Linezolid.[7][10]

Structural Elucidation: LC-MS/MS

While HPLC quantifies the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or tandem MS (MS/MS), is indispensable for their identification and structural characterization.[3] By providing accurate mass measurements and fragmentation patterns, LC-MS allows scientists to confidently deduce the structures of unknown peaks observed during degradation studies.[6]

Experimental Protocols: A Self-Validating System

Protocol: Forced Thermal and Hydrolytic Degradation Study

This protocol outlines a typical forced degradation experiment designed to generate and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Linezolid in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.5 M HCl. Reflux at 80°C for 6 hours.[11]

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.02 M NaOH. Reflux at 80°C for 2 hours.[11]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% v/v H₂O₂. Keep at room temperature for 24 hours.[11]

    • Thermal Degradation (Neutral): Heat 5 mL of the stock solution mixed with 5 mL of HPLC-grade water at 80°C in a sealed vial for 48 hours.

  • Sample Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and alkaline samples with an appropriate volume of NaOH or HCl, respectively.

  • Final Preparation: Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Inject the samples into a validated stability-indicating HPLC-UV and LC-MS system for analysis.

Protocol: Validated Stability-Indicating RP-HPLC Method

This protocol provides a validated method for the quantification of Linezolid.

  • Chromatographic System: HPLC with UV Detector.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Methanol (60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 276 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Verified by analyzing stressed samples to ensure degradation product peaks do not interfere with the Linezolid peak.

    • Linearity: Assessed over a concentration range of 6-36 µg/mL.[8]

    • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD% typically <2%.

    • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

The following diagram illustrates the experimental workflow for a typical degradation study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Characterization cluster_output Data Interpretation start Linezolid API / Drug Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc RP-HPLC Analysis (Separation & Quantification) neutralize->hplc lcms LC-MS/MS Analysis (Identification & Structure Elucidation) neutralize->lcms pathway Establish Degradation Pathway hplc->pathway lcms->pathway method Validate Stability-Indicating Method pathway->method report Report Findings method->report

Caption: Workflow for Linezolid forced degradation study and method validation.

Safety and Toxicological Implications

The presence of degradation products is a significant safety concern. Impurities may be pharmacologically inactive, leading to a sub-potent drug product, or they could be toxic. A Chinese patent highlights this risk, demonstrating that an alkaline degradation impurity of Linezolid increased the acute toxicity in rats.[2] In their study, a Linezolid sample containing 5% of the impurity had a lower LD50 (2400 mg/kg) compared to a sample with 1% impurity (LD50 = 3200 mg/kg), indicating higher toxicity with increased impurity levels.[2] Therefore, controlling the formation of these degradants is critical for ensuring the safety of Linezolid injections and other formulations.

Conclusion and Recommendations

The thermal and hydrolytic degradation of Linezolid is a well-defined process that is highly sensitive to pH and temperature. The primary degradation pathways involve oxazolidinone ring-opening under alkaline conditions and deacetylation under acidic conditions.

Key Recommendations for Drug Development Professionals:

  • Formulation Strategy: Maintain the pH of liquid formulations in the near-neutral to slightly acidic range to minimize hydrolytic degradation. The use of appropriate buffering agents is essential.

  • Storage and Handling: Linezolid drug products should be stored at controlled room temperature (e.g., 25°C) and protected from exposure to high-temperature excursions.[4][5]

  • Manufacturing Process: High-temperature processes, such as terminal sterilization, must be carefully evaluated for their potential to generate degradation products.[12]

  • Quality Control: A validated, stability-indicating HPLC method must be employed for routine quality control and stability testing to ensure that any degradation products are detected and quantified accurately.

By understanding the chemical vulnerabilities of Linezolid, researchers and manufacturers can develop robust formulations and control strategies that ensure the delivery of a safe, stable, and effective medication to patients.

References

  • Taylor, R., Sunderland, B., Luna, G., & Czarniak, P. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 11, 2087–2097. [Link]

  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Al-Hussain, L. A., & Al-shdefat, R. (2024). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry, 4(1), 1-13. [Link]

  • Taylor, R., et al. (2017). Forced degradation of linezolid. ResearchGate. [Link]

  • Kalyankar, T. M., Kakde, R. B., & Pekamwar, S. S. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 556–562. [Link]

  • Chhabra, G. S., Jain, S. D., & Jain, D. K. (2015). Development and Validation of Stability-Indicating Method for Assay of Linezolid Immediate Release Tablet by Reversed-Phase HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 4(1), 46-55. [Link]

  • Patel, H., et al. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. GSC Biological and Pharmaceutical Sciences, 20(2), 221-231. [Link]

  • Shah, R. P., & Singh, S. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Journal of Liquid Chromatography & Related Technologies, 35(4), 536-554. [Link]

  • Khasia, V. D., Khasia, H. V., et al. (2015). Development & Validation of Stability Indicating RP-HPLC Method for Linezolid Immediate Release Tablet Dosage Form. Semantic Scholar. [Link]

  • Kumar, S. A., & Kumar, T. M. (2021). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Journal of Pharmaceutical Research International, 33(46A), 231-241. [Link]

  • Zhang, Y., et al. (2020). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. ResearchGate. [Link]

  • Mohapatra, S., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642. [Link]

  • Unnamed Inventor. (2012). Linezolid degradation impurity and preparation method thereof.
  • Erlin, I., Hauke, S., & Perscheid, M. (n.d.). Linezolid impurities: An overview. LGC Standards. [Link]

  • Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PubMed. [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of Linezolid Impurity D HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Drug Development

Linezolid, a synthetic antibiotic belonging to the oxazolidinone class, represents a crucial therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. During the synthesis and storage of Linezolid, various process-related and degradation impurities can emerge. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and toxicological evaluation of these impurities to safeguard patient health. This guide provides a comprehensive technical overview of the safety and toxicity profile of a significant degradation product: Linezolid Impurity D HCl.

Physicochemical Properties and Identification of this compound

This compound is chemically identified as N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide hydrochloride. It is a known degradation product of Linezolid, primarily arising from the hydrolysis of the oxazolidinone ring under certain conditions.

PropertyValueSource
Chemical Name N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide hydrochloride
CAS Number 1391068-25-9
Molecular Formula C₁₅H₂₃ClFN₃O₃
Molecular Weight 347.81 g/mol

It is crucial to distinguish Linezolid Impurity D from other impurities, such as "Linezolid USP Related Compound D," which is a process-related mesylate impurity with a different chemical structure and toxicological profile.

cluster_Linezolid Linezolid cluster_ImpurityD This compound Linezolid Linezolid (C16H20FN3O4) ImpurityD This compound (C15H23ClFN3O3) Linezolid->ImpurityD Degradation (Hydrolysis) start Impurity Level > ICH Threshold? genotox Genotoxicity Assessment (Ames, Chromosomal Aberration) start->genotox Yes qualified Impurity Qualified start->qualified No acute_tox Acute Toxicity Study genotox->acute_tox not_qualified Impurity Not Qualified (Reduce to < Threshold) genotox->not_qualified Positive repeated_tox Repeated-Dose Toxicity Study (e.g., 28-day or 90-day) acute_tox->repeated_tox repeated_tox->qualified

Figure 2: A tiered approach to the toxicological qualification of a pharmaceutical impurity.

Analytical Methodologies for Detection and Quantification

Accurate and precise analytical methods are essential for monitoring and controlling the levels of this compound in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A validated stability-indicating HPLC-UV method can be used for the routine quantification of Linezolid and its degradation products.

Protocol: HPLC-UV Method for Linezolid and Impurities

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The exact composition and gradient profile must be optimized to achieve adequate separation of Linezolid from its impurities.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is common.

  • Detection: UV detection is typically performed at the maximum absorbance wavelength of Linezolid, which is around 254 nm.[1]

  • Quantification: Quantification is achieved by comparing the peak area of Linezolid Impurity D in the sample to that of a qualified reference standard of the impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For lower-level detection and confirmation of the impurity's identity, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method for Linezolid Impurity D

  • Chromatography: Similar HPLC conditions as described above can be used to separate the analytes.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Linezolid and its related compounds.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Linezolid and Linezolid Impurity D are monitored for selective and sensitive quantification.

  • Internal Standard: The use of a stable isotope-labeled internal standard is recommended to ensure the accuracy and precision of the method.

Conclusion and Future Perspectives

This compound is a significant degradation product of Linezolid that requires careful monitoring and control. While some acute toxicity data is available, a comprehensive public toxicological profile, particularly regarding genotoxicity and repeated-dose toxicity, is lacking. For drug development professionals, this highlights the critical need for thorough impurity qualification studies as mandated by ICH guidelines. The absence of readily available data for this specific impurity underscores the importance of a proactive approach to impurity profiling, including the synthesis of impurity standards and the initiation of toxicological assessments early in the development process. Future work should focus on generating robust genotoxicity and cytotoxicity data for this compound to provide a more complete understanding of its safety profile and to ensure the continued safe and effective use of Linezolid in clinical practice.

References

  • U.S. Food and Drug Administration. (2014). Pharmacology Review(s) - NDA 206473. Retrieved from [Link]

  • Chowdhury, A. K. A., & D'Souza, R. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry, 50(2), 179-188. [Link]

  • PubChem. (n.d.). N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride. Retrieved from [Link]

  • CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Souza, C., Pai, M. P., & Peloquin, C. A. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 178, 112968. [Link]

  • Chavan, V. R., Wagh, V. D., & Bakal, R. L. (2021). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 194, 113794. [Link]

  • World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Linezolid impurity E ICRS batch 1. Retrieved from [Link]

  • SynZeal. (n.d.). Linezolid Impurities. Retrieved from [Link]

  • LGC Standards. (n.d.). Linezolid impurities: An overview. Retrieved from [Link]

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, B. K. (2012). A validated RP-HPLC method for the determination of linezolid in pharmaceutical dosage forms. ResearchGate. [Link]

  • Kumar, P., Kumar, N., & Kumar, V. (2015). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. Retrieved from [Link]

  • Farkade, K., Salode, V., & Kadu, T. (2023). Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. Asian Journal of Pharmaceutical Analysis, 13(4), 235-240. [Link]

  • Gudisela, M. R., Nallapati, S., & V, S. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1391068-25-9 | Product Name : Linezolid Descarbonyl N-Desacetyl N-Acetyl Hydrochloride Impurity. Retrieved from [Link]

  • GMP Insiders. (n.d.). Defining Specification Limits For Impurities In New Drug Products. Retrieved from [Link]

  • Fage, N., De Prez, E., Garcia, B., De Winter, N., & Tulkens, P. M. (2024). Towards a better detection of patients at-risk of linezolid toxicity in clinical practice: a prospective study in three Belgian hospital centers. Frontiers in Pharmacology, 15, 1324738. [Link]

  • Pharmaffiliates. (n.d.). N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4morpholinyl) phenyl] acetamide Dihydrochloride. Retrieved from [Link]

  • CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents. (n.d.).
  • College ter Beoordeling van Geneesmiddelen. (2015). Public Assessment Report Scientific discussion Linezolid Sandoz 600 mg, film-coated tablets (linezolid). Retrieved from [Link]

  • Veeprho. (n.d.). Linezolid Impurity D | CAS 908143-04-4. Retrieved from [Link]

  • PubChem. (n.d.). Descyano nirmatrelvir acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Identification of Linezolid Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification and characterization of Linezolid degradation products. Moving beyond a simple recitation of methods, we will explore the causal chemistry driving degradation and detail an integrated, self-validating analytical workflow designed to ensure scientific rigor and regulatory compliance.

Introduction: The Imperative of Stability in a Last-Resort Antibiotic

Linezolid is the first clinically approved member of the oxazolidinone class of synthetic antibiotics.[1] Its unique mechanism of action, which involves inhibiting the formation of the 70S initiation complex in bacterial protein synthesis, makes it a critical therapeutic option against serious infections caused by multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][]

The chemical stability of any active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy. Degradation products, or impurities, can arise during synthesis, formulation, or storage and may result in a loss of potency or the formation of potentially toxic compounds.[4][5] Therefore, a thorough understanding of an API's degradation profile is not merely an academic exercise; it is a regulatory mandate outlined by bodies such as the International Conference on Harmonisation (ICH) in their Q1A(R2) guidelines on stability testing.[6][7]

Forced degradation studies are the bedrock of this understanding. By intentionally exposing the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—we can accelerate the formation of degradation products that could potentially form under normal storage conditions over time.[7] Studies have consistently shown that Linezolid is particularly susceptible to hydrolytic (acidic and basic) and oxidative stress, while remaining relatively stable under thermal and photolytic conditions.[1][6][7] This guide will detail the pathways of this degradation and the analytical strategies required to identify the resulting products.

The Chemistry of Degradation: Linezolid's Inherent Liabilities

Understanding the "why" behind degradation is crucial for designing robust analytical methods and stable formulations. The molecular structure of Linezolid contains several functional groups susceptible to chemical transformation, primarily the oxazolidinone ring, the N-acetyl group, and the morpholine ring.

Hydrolytic Degradation: A Tale of Two pH Extremes

Linezolid's stability is significantly compromised under both acidic and alkaline conditions, but the resulting degradation pathways are distinct.[1][8]

  • Acidic Hydrolysis: Under acidic conditions, the primary point of cleavage is the amide bond of the N-acetyl group. This results in the formation of a deacetylated impurity, (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[1][9]

  • Alkaline Hydrolysis: Basic conditions promote a more extensive degradation. The primary attack is on the oxazolidinone ring, leading to ring-opening.[1][8] This can be followed by hydrolysis of the amide linkage, resulting in multiple degradation products, including what has been termed the "full hydrolysate" and the "ring-opening hydrolysate".[8]

G linezolid Linezolid acid_cond Acidic Stress (e.g., HCl) linezolid->acid_cond base_cond Alkaline Stress (e.g., NaOH) linezolid->base_cond dp_acid Impurity 3 (Deacetylated Linezolid) acid_cond->dp_acid Amide Cleavage dp_base1 Ring-Opening Hydrolysate base_cond->dp_base1 Oxazolidinone Ring Opening dp_base2 Full Hydrolysate dp_base1->dp_base2 Further Hydrolysis

Caption: Hydrolytic degradation pathways of Linezolid.

Oxidative Degradation: The Morpholine Moiety as a Target

The nitrogen atom within the morpholine ring of Linezolid is susceptible to oxidation. Exposure to oxidative agents, such as hydrogen peroxide, primarily leads to the formation of Linezolid N-oxide.[1][9][10] This transformation adds an oxygen atom to the morpholine nitrogen, significantly altering the polarity of the molecule.

G linezolid Linezolid oxid_cond Oxidative Stress (e.g., H₂O₂) linezolid->oxid_cond dp_oxid Impurity 2 (Linezolid N-Oxide) oxid_cond->dp_oxid N-Oxidation of Morpholine Ring

Caption: Oxidative degradation pathway of Linezolid.

An Integrated Workflow for Degradant Identification

A robust and scientifically sound investigation into degradation products follows a logical, multi-step process. This workflow is designed to be self-validating, where the results from each step inform and confirm the findings of the next.

G cluster_0 Phase 1: Degradation cluster_1 Phase 2: Separation & Detection cluster_2 Phase 3: Identification cluster_3 Phase 4: Characterization a Forced Degradation (ICH Q1A R2) b Stability-Indicating HPLC Method Development a->b c LC-MS/MS Analysis (Accurate Mass & Fragmentation) b->c d Structure Elucidation & Pathway Mapping c->d

Sources

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of Linezolid Impurity D HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Linezolid (marketed as Zyvox) is a synthetic antibiotic belonging to the oxazolidinone class, a crucial line of defense against serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Its unique mechanism, which involves inhibiting the initiation of bacterial protein synthesis, sets it apart from other commercially available antibiotics[1].

The safety and efficacy of any pharmaceutical agent are inextricably linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products[3]. Impurities, which can arise during synthesis (process-related impurities) or degradation (degradants), can potentially impact the drug's safety profile and therapeutic efficacy[1][3]. Therefore, the identification, synthesis, and characterization of potential impurities are not merely a regulatory hurdle but a fundamental aspect of drug development and quality control. These well-characterized impurity standards serve as essential reference materials for the validation of analytical methods used to monitor the quality of the API[2].

This guide provides an in-depth technical overview of the synthesis, isolation, and characterization of a key process-related impurity of Linezolid, designated as Linezolid USP Related Compound D[1][4]. This impurity, chemically known as (R)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, is a mesyl derivative of a key synthetic intermediate[1]. We will explore the causal logic behind the synthetic strategy, detail the chromatographic isolation protocol, and outline the analytical techniques for structural confirmation, culminating in the preparation of its hydrochloride (HCl) salt for enhanced stability.

Part 1: Synthesis of Linezolid Impurity D

The formation of Linezolid Impurity D is a direct consequence of the primary synthetic route to Linezolid. It is formed when the key hydroxyl intermediate, (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]methanol (let's call it the "hydroxyl intermediate"), reacts with mesyl chloride[1]. This reaction is designed to activate the hydroxyl group for subsequent nucleophilic substitution to introduce the amine functionality of Linezolid. However, the resulting mesylated compound, if not fully consumed in the subsequent step, persists as an impurity.

Causality of Experimental Choices
  • Reactant Selection: The synthesis begins with the pivotal hydroxyl intermediate. The choice of methanesulfonyl chloride (mesyl chloride) as the activating agent is deliberate. The mesylate group is an excellent leaving group, facilitating the subsequent displacement reaction needed to complete the Linezolid synthesis.

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is essential. Its role is to quench the HCl generated during the reaction between the alcohol and mesyl chloride. This prevents potential acid-catalyzed side reactions and drives the mesylation to completion.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of by-products.

Synthetic Workflow Diagram

Synthesis_Workflow A Start: Hydroxyl Intermediate ((S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5- oxazolidinyl]methyl]methanol) B Dissolve in Aprotic Solvent (e.g., Dichloromethane) A->B C Cool to 0 °C (Ice Bath) B->C D Add Triethylamine (Base) C->D E Slowly Add Mesyl Chloride D->E Controls exotherm F Reaction Monitoring (TLC or HPLC) E->F Stir at 0 °C to RT G Aqueous Work-up (Wash with H₂O, Brine) F->G Upon completion H Dry Organic Layer (e.g., Na₂SO₄) G->H I Solvent Evaporation H->I J Crude Product: Linezolid Impurity D I->J Purification_Workflow A Crude Synthesized Product B Dissolve in Mobile Phase Component (e.g., Acetonitrile/Water) A->B C Preparative RP-HPLC Injection B->C D Isocratic or Gradient Elution (Water/Acetonitrile Mobile Phase) C->D Separation on C18 Column E UV Detection (e.g., 254 nm) D->E F Fraction Collection (Collect peaks corresponding to Impurity D) E->F G Purity Analysis of Fractions (Analytical HPLC) F->G Self-validating step H Pool Pure Fractions G->H If purity >98% I Solvent Removal (Lyophilization or Evaporation) H->I J Isolated Pure Product: Linezolid Impurity D I->J

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Navigating the Labyrinth of Linezolid Purity: A Technical Guide to the Linezolid Impurity D HCl Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the highly regulated landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For generic and innovative drug manufacturers alike, the meticulous identification, quantification, and control of impurities are not merely a matter of compliance but a cornerstone of patient safety. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of a critical degradation product of the antibiotic Linezolid: Linezolid Impurity D HCl . We will delve into its identity, formation, the critical role of its reference standard in analytical testing, and its availability for procurement.

The Imperative of Impurity Profiling in Linezolid

Linezolid is a potent, synthetic antibiotic belonging to the oxazolidinone class, crucial in treating serious infections caused by multidrug-resistant Gram-positive bacteria. As with any synthetic API, the manufacturing process and subsequent storage can introduce impurities. These can be process-related, arising from starting materials, intermediates, or reagents, or they can be degradation products formed due to environmental factors such as heat, light, or pH excursions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1]

The presence of impurities, even in trace amounts, can have significant implications, potentially affecting the drug's efficacy, safety, and stability. Therefore, a comprehensive impurity profile is a critical component of any drug submission and ongoing quality control.

Unmasking Linezolid Impurity D: A Tale of Two Compounds

A critical point of clarification is the nomenclature surrounding "Linezolid Impurity D." It is essential to distinguish between two different chemical entities that are sometimes referred to by this name:

  • USP Linezolid Related Compound D: The United States Pharmacopeia (USP) officially designates Linezolid Related Compound D as (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone , with the Chemical Abstracts Service (CAS) number 174649-09-3 . This is a process-related impurity, specifically a mesylate intermediate formed during one of the common synthetic routes of Linezolid.[1][2][3]

  • This compound (Degradation Product): This guide focuses on a significant degradation product often referred to in scientific literature and by chemical suppliers as This compound . Its chemical name is N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride , and its CAS number is 1391068-25-9 .[4] This compound is a major product of thermal and alkaline-induced degradation of the Linezolid molecule.[5]

Understanding this distinction is crucial for accurate analytical method development, validation, and reporting. This guide will henceforth focus on the degradation product, this compound (CAS 1391068-25-9), due to its direct relevance to the stability and shelf-life of Linezolid drug products.

The Genesis of a Degradant: Formation Pathway of this compound

This compound is not typically formed during the synthesis of the API but rather as a consequence of its degradation. Forced degradation studies, a cornerstone of drug development as mandated by ICH guidelines, have shown that Linezolid is susceptible to degradation under thermal and alkaline conditions.[6][7][8]

The formation of this compound involves the hydrolytic cleavage of the oxazolidinone ring in the Linezolid molecule under alkaline or high-temperature conditions. This process opens the five-membered ring to yield the N-substituted acetamide derivative.

G Linezolid Linezolid (Oxazolidinone Ring Intact) ImpurityD This compound (N-[(2S)-3-Amino-2-hydroxypropyl]-N- [3-fluoro-4-(4-morpholinyl)phenyl]acetamide HCl) Linezolid->ImpurityD  Alkaline Hydrolysis / Thermal Stress  

Caption: Formation of this compound via degradation.

A published synthesis of this impurity for use as a reference standard involves the acetylation of a precursor compound, confirming its chemical structure.[1]

The Linchpin of Accurate Analysis: The Role of the Reference Standard

A certified reference standard of this compound is an indispensable tool for pharmaceutical scientists. Its primary applications include:

  • Peak Identification: In chromatographic analysis (e.g., HPLC, UPLC), the reference standard is used to unequivocally identify the peak corresponding to this compound in the chromatogram of a Linezolid sample.

  • Method Validation: During the validation of analytical methods, the reference standard is used to assess parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

  • Quantitative Analysis: The reference standard allows for the accurate quantification of the impurity in batches of the drug substance and finished drug product. This is crucial for ensuring that the level of the impurity remains within the specified, safe limits.

  • Stability Studies: In stability testing, the reference standard is used to monitor the formation of the degradation product over time under various storage conditions.

Commercial Availability of this compound Reference Standard

The this compound reference standard (CAS 1391068-25-9) is commercially available from several reputable suppliers of pharmaceutical reference standards. When procuring a reference standard, it is imperative to ensure that it is accompanied by a comprehensive Certificate of Analysis (CoA). The CoA should provide detailed information on the identity, purity, and characterization of the standard, including data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Table 1: Representative Suppliers of this compound Reference Standard

SupplierProduct NameCAS Number
LGC StandardsN-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride1391068-25-9
PharmaffiliatesLinezolid Descarbonyl N-Desacetyl N-Acetyl Hydrochloride Impurity1391068-25-9
SynZeal ResearchLinezolid Descarbonyl N-Desacetyl N-Acetyl Impurity1391068-25-9

This table is for illustrative purposes and is not an exhaustive list. Researchers should verify the specifications and availability with the respective suppliers.

Analytical Methodologies for the Detection and Quantification of this compound

The control of impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the routine quality control of Linezolid and its impurities. For identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active ingredient in the presence of its degradation products, process impurities, and excipients. Several such methods have been developed for Linezolid.[9][10][11][12]

Experimental Protocol: A Representative HPLC-UV Method

This protocol is a generalized example based on published methods and should be validated for its intended use.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. The pH of the buffer and the ratio of the solvents are optimized to achieve good separation between Linezolid and its impurities. For instance, a mobile phase of methanol and water (70:30 v/v) has been reported.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection Wavelength: Linezolid has a UV absorbance maximum at approximately 258 nm, which is a suitable wavelength for detection.[9]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40°C, ensures reproducibility.[9]

  • Sample Preparation: The Linezolid drug substance or a crushed tablet is dissolved in a suitable solvent, typically the mobile phase or a component of it.

  • Quantification: The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the peak area of a known concentration of the certified reference standard.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Linezolid Sample (API or Drug Product) Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 258 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurity D using Reference Standard Chromatogram->Quantification

Caption: A generalized workflow for HPLC-UV analysis of Linezolid Impurity D.

Confirmatory Analysis by LC-MS/MS

For the unambiguous identification of impurities, particularly during method development and forced degradation studies, LC-MS/MS is a powerful tool. It provides molecular weight information and fragmentation patterns that serve as a "fingerprint" for the impurity.

Key Aspects of LC-MS/MS Method Development:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Linezolid and its degradation products.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Fragmentation Analysis: In MS/MS mode, the parent ion of the impurity is selected and fragmented to produce a characteristic spectrum of daughter ions. This fragmentation pattern is then compared to that of the reference standard to confirm the identity.

Regulatory Landscape and Acceptance Criteria

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances and new drug products, respectively.[6] The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug.

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For Linezolid, with a typical maximum daily dose of 1200 mg (600 mg every 12 hours), the identification threshold for an unknown impurity would be 0.10%. For a known impurity like this compound, the acceptance criteria are typically set based on data from toxicological studies and batch analysis. The USP monograph for Linezolid specifies a limit of not more than 0.3% for any individual unspecified impurity.[3] It is crucial to consult the relevant pharmacopeias and regulatory guidance for the most up-to-date specifications.

Conclusion

The availability and proper use of the this compound reference standard are critical for ensuring the quality, safety, and efficacy of Linezolid drug products. A thorough understanding of its formation, coupled with robust, validated analytical methods, enables pharmaceutical scientists to effectively monitor and control this degradation product. By adhering to stringent regulatory standards and employing sound scientific principles, the pharmaceutical industry can continue to provide high-quality medicines to patients worldwide.

References

  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
  • Jain, N., et al. (2025). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form.
  • Kawy, M., et al. (2012). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. Journal of Pharmaceutical Analysis, 2(4), 277-285.
  • United States Pharmacopeia and National Formulary (USP-NF). (2025). Linezolid.
  • Warsi, M. H., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. Analytical Chemistry: An Indian Journal, 10(5), 306-312.
  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • Rao, T. S., et al. (2012). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode.
  • Shah, J., et al. (2012). A validated stability indicating RP-HPLC method for the estimation of Linezolid in a pharmaceutical dosage form.
  • SynThink Research Chemicals. (n.d.). Linezolid EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Trinh, S., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 11, 2057–2065.
  • Veeprho. (n.d.). Linezolid Descarbonyl N-Desacetyl N-Acetyl Impurity | CAS 1391068-25-9. Retrieved from [Link]

  • World Health Organization. (2022).
  • Zhang, T., et al. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. Infection and Drug Resistance, 14, 5465–5473.
  • PubChem. (n.d.). N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride. Retrieved from [Link]

  • SynZeal. (n.d.). Linezolid Impurities. Retrieved from [Link]

Sources

Methodological & Application

UPLC-MS/MS Analysis of Linezolid and its Impurities: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the identification and quantification of impurities in Linezolid drug substances and products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Linezolid, a critical oxazolidinone antibiotic, can develop process-related and degradation impurities that must be monitored to ensure its safety and efficacy.[1][2] This application note outlines protocols for forced degradation studies, sample preparation, and a validated, stability-indicating UPLC-MS/MS method. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation in a regulated environment.

Introduction: The Imperative for Impurity Profiling

Linezolid is a synthetic antibiotic from the oxazolidinone class, primarily used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its mechanism involves the inhibition of bacterial protein synthesis at an early stage, a mode of action distinct from other commercially available antibiotics.[2]

In pharmaceutical manufacturing and development, the control of impurities is a critical regulatory requirement. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time or under stress conditions (degradation products).[2][5] These substances, even in trace amounts, can impact the drug's safety and efficacy. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.[2][6]

UPLC-MS/MS stands as the premier analytical technique for this task due to its exceptional sensitivity, selectivity, and speed. The UPLC system provides superior chromatographic resolution for separating the API from closely related impurities, while the tandem mass spectrometer offers definitive identification and quantification based on mass-to-charge ratios and fragmentation patterns.[7][8][9] This guide details a stability-indicating method capable of resolving Linezolid from its known degradation and process-related impurities.

Understanding Linezolid Degradation Pathways

A crucial step in developing a stability-indicating method is to perform forced degradation studies. These studies intentionally expose the drug substance to harsh conditions to generate potential degradation products, thereby demonstrating the method's ability to separate these degradants from the intact drug.[4][6] Linezolid has been shown to be susceptible to degradation under specific stress conditions.[6]

  • Hydrolytic Degradation: Linezolid is labile under both acidic and alkaline conditions.[2][6]

    • Acidic Hydrolysis: Primarily leads to the cleavage of the N-acetyl group, forming impurities like (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[2][7]

    • Alkaline Hydrolysis: More severe, causing opening of the oxazolidinone ring and subsequent hydrolysis.[2][10][11]

  • Oxidative Degradation: The morpholine ring is susceptible to oxidation, leading to the formation of the N-oxide impurity, (5)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide.[2][7]

  • Thermal and Photolytic Stability: Linezolid is generally stable under thermal and photolytic stress conditions.[6]

The workflow for a comprehensive impurity analysis begins with these foundational degradation studies.

G cluster_prep Phase 1: Sample Preparation & Stressing cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting API Linezolid API / Drug Product Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Stress Stressed_Samples Stressed Samples Stress->Stressed_Samples UPLC UPLC Separation (C18 Column) Stressed_Samples->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Data Data Acquisition MSMS->Data ID Impurity Identification (RT & m/z) Data->ID Quant Quantification Data->Quant Report Final Report ID->Report Quant->Report

Caption: Overall workflow for Linezolid impurity analysis.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Linezolid, Linezolid Related Compound A, Linezolid R-Isomer, and other relevant impurities (available from pharmacopeial sources like USP or commercial suppliers).[3][5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Standard and Sample Preparation Protocol

Causality: Accurate preparation of standards is fundamental for reliable quantification. Using a diluent similar to the mobile phase (e.g., 50:50 Acetonitrile:Water) ensures good peak shape and compatibility with the LC system.

  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of Linezolid and each impurity reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Intermediate Standard Mixture (100 µg/mL):

    • Pipette 1 mL of each stock standard into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 Acetonitrile:Water mixture.

  • Working Standard & Calibration Curve Preparation:

    • Perform serial dilutions from the intermediate standard mixture to prepare calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Sample Preparation (from Drug Substance):

    • Accurately weigh approximately 25 mg of the Linezolid drug substance into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 Acetonitrile:Water mixture to achieve a nominal concentration of 1 mg/mL.

    • Further dilute as necessary to fall within the calibration range. For impurity analysis, a concentration of 100 µg/mL is often suitable.

Forced Degradation Protocol

Causality: The conditions are chosen to achieve 5-20% degradation of the active ingredient, which is sufficient to produce and detect major degradation products without completely destroying the parent molecule.

  • Acid Hydrolysis: Mix 1 mL of Linezolid stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of Linezolid stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.[10] Neutralize with 1 mL of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of Linezolid stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store the solid drug substance at 60°C for 24 hours. Prepare a solution as described in section 3.2.4 for analysis.

  • Control Sample: Prepare a sample of Linezolid in the same diluent without stress reagents and subject it to the same conditions to serve as a baseline.

G cluster_conditions Stress Conditions LZ Linezolid Sample (1 mg/mL) Acid 0.1 M HCl, 60°C LZ->Acid Base 0.1 M NaOH, RT LZ->Base Ox 3% H₂O₂, RT LZ->Ox Heat Solid, 60°C LZ->Heat Result Stressed Samples for UPLC-MS/MS Analysis Acid->Result Base->Result Ox->Result Heat->Result

Caption: Logical flow of the forced degradation study.

UPLC-MS/MS Methodological Parameters

Causality: The chosen parameters are designed for optimal separation and sensitive detection. A C18 column is a versatile choice for moderately polar compounds like Linezolid.[6][8][9] A gradient elution is necessary to separate early-eluting polar degradants from the parent drug and any late-eluting non-polar impurities within a reasonable runtime. ESI in positive mode (ESI+) is effective for protonating the nitrogen atoms in Linezolid and its impurities, enabling sensitive detection.[12]

UPLC Conditions
ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.0-5.1 min (95-5% B), 5.1-6.0 min (5% B)
Column Temp. 40 °C
Injection Volume 2 µL
MS/MS Conditions
ParameterRecommended Setting
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification and Identification

Causality: MRM provides high selectivity by monitoring a specific precursor-to-product ion transition. Using two transitions per analyte (one for quantification, one for confirmation) adds an extra layer of certainty to the identification, which is a common practice in regulated bioanalysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Linezolid 338.0296.0[9]235.115
Linezolid R-Isomer 338.0296.0235.115
Linezolid Amine Impurity 196.2134.1109.120
Oxidative Impurity (N-oxide) 354.0336.0296.018
Desacetyl Impurity 296.0235.1192.115

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Principles

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the forced degradation study, where impurity peaks are shown to be resolved from the main Linezolid peak.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is expected.[13]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ must be sufficiently low to measure impurities at the required reporting threshold (e.g., 0.05%).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), demonstrating its reliability for routine use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the UPLC-MS/MS analysis of Linezolid impurities. By integrating forced degradation studies with a highly sensitive and selective instrumental method, researchers and quality control professionals can confidently identify and quantify process-related and degradation impurities. The detailed protocols and explanation of the underlying scientific principles offer a robust foundation for method implementation, validation, and adaptation, ultimately ensuring the quality, safety, and efficacy of Linezolid formulations.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). National Institutes of Health. [Link]

  • Linezolid EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Structure identification of the main degradation products of linezolid. (2012). Ingenta Connect. [Link]

  • linezolid - USP standards. (n.d.). Pharmaffiliates. [Link]

  • Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. (2017). ResearchGate. [Link]

  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. (2024). Journal of Research in Chemistry. [Link]

  • Linezolid-impurities. (n.d.). Pharmaffiliates. [Link]

  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. (2012). Chromatographia. [Link]

  • Linezolid Impurities. (n.d.). SynZeal. [Link]

  • Forced degradation of linezolid. (2017). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. (2018). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Linezolid impurities: An overview. (n.d.). LGC Standards. [Link]

  • A validated UPLC-MS/MS method for the analysis of linezolid and a novel oxazolidinone derivative (PH027) in plasma and its application to tissue distribution study in rabbits. (2017). PubMed. [Link]

  • Complete degradation profile of Linezolid along with the % impurity formation and corresponding mass nos. of impurities. (n.d.). ResearchGate. [Link]

  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. (2021). National Institutes of Health. [Link]

  • Linezolid Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]

  • Structures of Linezolid and its six impurities. (n.d.). ResearchGate. [Link]

  • UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. (2021). National Institutes of Health. [Link]

  • Determination of linezolid in human plasma by LC-MS-MS. (2001). ResearchGate. [Link]

  • Development and validation of a new UPLC-PDA method to quantify linezolid in plasma and in dried plasma spots. (2017). ResearchGate. [Link]

  • UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. (2021). PubMed. [Link]

  • Isolation and characterization of process-related impurities in linezolid. (2007). PubMed. [Link]

Sources

Application Note: A Stability-Indicating HPLC Assay for Linezolid and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Linezolid in the presence of its degradation products. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Linezolid. The protocol herein provides a comprehensive guide, from method development rationale to forced degradation studies and full validation according to ICH guidelines, ensuring the method's specificity, accuracy, and reliability.

Introduction: The Imperative for a Stability-Indicating Method

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial for treating serious infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][] The efficacy and safety of a pharmaceutical product are intrinsically linked to its stability. During its shelf life, a drug substance can degrade due to environmental factors such as heat, light, humidity, and pH, leading to a loss of potency and the potential formation of toxic impurities.[3][4]

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] Crucially, it must also be able to separate and quantify the API in the presence of its degradation products, excipients, and any process-related impurities.[5] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the use of validated stability-indicating methods for the analysis of stability samples.[][3] This application note provides a robust and reliable HPLC method tailored for Linezolid, grounded in established scientific principles and validated to meet stringent regulatory expectations.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of Linezolid. Linezolid is a moderately water-soluble compound with a UV-active chromophore, making reverse-phase HPLC with UV detection a suitable analytical technique.[6][7]

Chromatography: A C18 stationary phase was selected for its versatility and proven efficacy in separating compounds of moderate polarity like Linezolid. The mobile phase, a mixture of an aqueous buffer and an organic modifier, was optimized to achieve a balance between adequate retention of Linezolid and effective separation from its degradation products. A phosphate buffer is chosen to maintain a consistent pH, which is critical for reproducible retention times, while methanol serves as the organic modifier to elute the analyte from the column.[8][9]

Detection: The UV detection wavelength was set at 254 nm, a wavelength where Linezolid exhibits significant absorbance, ensuring high sensitivity for both the parent drug and its potential impurities.[10]

Experimental Workflow

The overall workflow for the stability-indicating assay of Linezolid is depicted in the diagram below. This process encompasses sample preparation, forced degradation studies, chromatographic analysis, and method validation.

Linezolid Stability Assay Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_api Linezolid API/Formulation prep_std Prepare Standard Solution prep_api->prep_std prep_sample Prepare Sample Solution prep_api->prep_sample hplc Inject Samples into HPLC System prep_std->hplc stress Expose Sample to Stress Conditions prep_sample->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidative Oxidation stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc chromatogram Acquire Chromatograms hplc->chromatogram validation Perform Validation Studies chromatogram->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Figure 1: Overall Experimental Workflow.

Materials and Methods

4.1. Reagents and Materials

  • Linezolid Reference Standard (USP grade)

  • Linezolid API or formulated product

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (Milli-Q or equivalent)

4.2. Instrumentation

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)

  • C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[11]

  • pH meter

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

4.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (55:45 v/v)[9]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[11]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 254 nm[10]
Column Temperature 30 °C[10]
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all degradation products (approx. 20 min)

Table 1: Optimized HPLC Conditions

Detailed Protocols

5.1. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and methanol in the ratio of 55:45 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Linezolid Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Linezolid Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

  • Sample Solution (100 µg/mL): For the API, prepare as per the standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Linezolid into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.

5.2. Forced Degradation Studies

The objective of forced degradation is to generate a degradation level of 5-20% of the active substance.[]

  • Acid Hydrolysis: To 5 mL of the sample stock solution, add 5 mL of 1 M HCl. Heat at 60°C for 4 hours.[12] Cool the solution and neutralize with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 5 mL of the sample stock solution, add 5 mL of 1 M NaOH. Keep at room temperature for 10 minutes.[12] Neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 5 mL of the sample stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[12] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] Prepare a 100 µg/mL solution in the mobile phase for analysis.

5.3. Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][13]

  • Specificity: Analyze blank (mobile phase), placebo, standard Linezolid solution, and the stressed samples. The method is specific if the Linezolid peak is well-resolved from any degradation products, and there is no interference from the blank or placebo at the retention time of Linezolid. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of Linezolid over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of Linezolid standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (100 µg/mL) on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Results and Discussion

6.1. Degradation Behavior of Linezolid

Linezolid was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[6] The primary degradation pathways involve hydrolysis of the acetamide group and the oxazolidinone ring, as well as oxidation of the morpholine ring.[14][15]

  • Acidic and Alkaline Hydrolysis: Under both acidic and alkaline conditions, hydrolysis of the amide linkage is a primary degradation route.[15] Alkaline conditions also promote the opening of the oxazolidinone ring.[14]

  • Oxidative Degradation: In the presence of hydrogen peroxide, the nitrogen atom of the morpholine ring is oxidized to form the N-oxide derivative.[5][15]

Linezolid Degradation Pathway Figure 2: Proposed Degradation Pathway of Linezolid linezolid Linezolid C16H20FN3O4 acid_deg Acid Hydrolysis Product (Amido Substance) linezolid->acid_deg Acid (HCl) alk_deg Alkaline Hydrolysis Product (Ring-Opening Hydrolysate) linezolid->alk_deg Base (NaOH) ox_deg Oxidative Degradation Product (Morpholine N-oxide) linezolid->ox_deg Oxidation (H2O2)

Caption: Figure 2: Proposed Degradation Pathway of Linezolid.

6.2. Method Validation Summary

The developed HPLC method was successfully validated as per ICH guidelines, and the results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2%Repeatability: 0.8%Intermediate: 1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Specificity No interferencePassed
Robustness System suitability passesPassed

Table 2: Summary of Method Validation Data

Conclusion

The HPLC method detailed in this application note is simple, rapid, specific, accurate, and precise for the determination of Linezolid in bulk and pharmaceutical dosage forms. The method has been proven to be stability-indicating through forced degradation studies, where it effectively separated the parent drug from its degradation products. This validated method is suitable for routine quality control and stability studies of Linezolid, ensuring its quality, safety, and efficacy.

References

  • Structure identification of the main degradation products of linezolid. Ingenta Connect. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Sciety Labs. Available from: [Link]

  • Analytical Method Development and Validation of Linezolidine – A Review. Research Journal of Science and Technology. Available from: [Link]

  • Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. Scholars Middle East Publishers. Available from: [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Available from: [Link]

  • Linezolid impurities: An overview. LGC Standards. Available from: [Link]

  • ICH Stability Guidelines. LSC Group. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Forced degradation of linezolid. ResearchGate. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Method Development and Validation for the Determination of Linezolid Drug in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography. Current Pharmaceutical Analysis. Available from: [Link]

  • Chemical structures of LIN, ALK and OXD. ResearchGate. Available from: [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. NIH. Available from: [Link]

  • What is a stability indicating method? AmbioPharm. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. CORE. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate. Available from: [Link]

  • Linezolid. USP-NF. Available from: [Link]

  • WO2013024398A2 - An improved method for the quantitative determination of linezolid. Google Patents.
  • Linezolid Monograph for Professionals. Drugs.com. Available from: [Link]

  • ICH STABILITY INDICATING GUIDELINES. Scribd. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

Sources

Application Note & Protocol: Forced Degradation Studies of Linezolid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on the oxazolidinone antibiotic, Linezolid. In alignment with the International Council for Harmonisation (ICH) guidelines, this document outlines the experimental procedures for subjecting Linezolid to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. The primary objective is to elucidate the intrinsic stability of the drug substance, identify potential degradation products, and establish degradation pathways. Furthermore, this guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Linezolid in the presence of its degradants. This protocol is intended for researchers, scientists, and drug development professionals engaged in the stability testing and formulation development of Linezolid.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[3] The primary goals of forced degradation studies are to:

  • Elucidate Degradation Pathways: Understanding how a drug molecule degrades under various stress conditions provides invaluable insight into its chemical stability.[3][4]

  • Identify Degradation Products: The identification and characterization of degradation products are essential for ensuring the safety and efficacy of the final drug product.[4]

  • Develop and Validate Stability-Indicating Methods: Forced degradation studies are instrumental in developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4]

  • Inform Formulation and Packaging Development: Knowledge of a drug's stability profile aids in the selection of appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final dosage form.

Linezolid, a synthetic oxazolidinone antibiotic, is indicated for the treatment of serious infections caused by Gram-positive bacteria.[5] Its chemical structure, while robust, is susceptible to degradation under certain conditions, particularly hydrolysis and oxidation.[6][7] The morpholine ring of the Linezolid molecule is a known site of oxidative degradation.[5] This application note provides a systematic approach to investigating the degradation profile of Linezolid.

Materials and Equipment

Reagents and Chemicals
  • Linezolid Reference Standard (USP or equivalent)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade (Milli-Q or equivalent)

  • Phosphate Buffer salts, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Analytical Balance

  • pH Meter

  • Hot Air Oven

  • Water Bath

  • Photostability Chamber (with UV and visible light sources)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for conducting forced degradation studies of Linezolid.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 70°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Linezolid_API Linezolid API Linezolid_API->Acid Expose to Stress Linezolid_API->Base Expose to Stress Linezolid_API->Oxidation Expose to Stress Linezolid_API->Thermal Expose to Stress Linezolid_API->Photo Expose to Stress

Caption: General workflow for forced degradation studies of Linezolid.

Detailed Protocols for Forced Degradation

The goal of these stress studies is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[4] The following protocols are starting points and may require optimization based on the specific batch of Linezolid and analytical instrumentation.

Preparation of Stock Solution

Prepare a stock solution of Linezolid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

Acidic Degradation

Rationale: Acid hydrolysis can lead to the cleavage of labile functional groups. For Linezolid, the amide linkage could be susceptible to acid-catalyzed hydrolysis.

Protocol:

  • To 1 mL of the Linezolid stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[8][9]

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • A control sample should be prepared by adding 1 mL of water instead of HCl and stored under the same conditions.

Basic Degradation

Rationale: Linezolid is known to be highly susceptible to alkaline hydrolysis, which can result in the opening of the oxazolidinone ring.[6][10]

Protocol:

  • To 1 mL of the Linezolid stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for a shorter duration (e.g., 1-2 hours) due to its higher lability in basic conditions.[8][9]

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • A control sample should be prepared by adding 1 mL of water instead of NaOH and stored under the same conditions.

Oxidative Degradation

Rationale: The morpholine ring in Linezolid is a potential site for oxidation.[5] Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.

Protocol:

  • To 1 mL of the Linezolid stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for a specified duration (e.g., 24 hours).[8][9]

  • Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.

  • A control sample should be prepared by adding 1 mL of water instead of H₂O₂ and stored under the same conditions.

Thermal Degradation

Rationale: Thermal stress assesses the stability of the drug substance at elevated temperatures, which can accelerate degradation reactions.

Protocol:

  • Accurately weigh a small amount of Linezolid powder and place it in a hot air oven maintained at a specific temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[11]

  • For solution-state thermal degradation, prepare a solution of Linezolid in a suitable solvent and keep it in a water bath at a controlled temperature.

  • At the end of the exposure period, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • A control sample should be stored at room temperature.

Photolytic Degradation

Rationale: Photostability testing is crucial to determine if the drug substance is sensitive to light, which can cause photodegradation.

Protocol:

  • Expose a thin layer of Linezolid powder and a solution of Linezolid to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light, as per ICH Q1B guidelines.[1][3]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After exposure, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for a stability-indicating HPLC method for Linezolid. Method development and validation should be performed according to ICH Q2(R1) guidelines.

ParameterRecommended Condition
Column C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[11][12]
Mobile Phase Phosphate buffer (pH 7): Methanol (60:40 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 251 nm or 254 nm[13][14]
Column Temperature 30°C[13]
Injection Volume 20 µL
Method Validation

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the Linezolid peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Expected Degradation Pathways

Based on the chemical structure of Linezolid and published literature, the following degradation pathways can be anticipated.

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Degradation Linezolid Linezolid Amido_Substance Amido Substance (Cleavage of Acetyl Moiety) Linezolid->Amido_Substance [H⁺] Ring_Opening Ring-Opening Hydrolysate Linezolid->Ring_Opening [OH⁻] Amine_Oxide Amine Oxide (on Morpholine Ring) Linezolid->Amine_Oxide [O] Full_Hydrolysate Full Hydrolysate Ring_Opening->Full_Hydrolysate [OH⁻]

Caption: Potential degradation pathways of Linezolid under stress conditions.

Under acidic conditions, the primary degradation product is often the amido substance, resulting from the cleavage of the acetyl moiety.[10] In contrast, alkaline hydrolysis can lead to more extensive degradation, including the opening of the oxazolidinone ring to form a ring-opening hydrolysate and potentially a full hydrolysate.[10] Oxidative stress primarily targets the morpholine ring, leading to the formation of an amine oxide.[6]

Conclusion

This application note provides a robust framework for conducting forced degradation studies of Linezolid in accordance with regulatory expectations. The detailed protocols for various stress conditions and the guidance on developing a stability-indicating HPLC method will enable researchers to thoroughly characterize the stability of Linezolid. A comprehensive understanding of the degradation profile is paramount for the development of safe, effective, and stable pharmaceutical products.

References

  • A stability-indicating reverse phase high performance liquid chromatography method was developed and validated for cefixime and linezolid. The wavelength selected for quantitation was 276 nm. The method has been validated for linearity, accuracy, precision, robustness, limit of detection and limit of quantitation.
  • Timm, A., et al. (2020). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. Chemosphere, 241, 125111. (Source: PubMed)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). (Source: Technoval)
  • Timm, A., et al. (2020). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. Chemosphere, 241, 125111.
  • Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 11, 2087–2097.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. (2019). Molecules, 24(7), 1242. (Source: MDPI)
  • Linezolid impurities: An overview. (n.d.). (Source: LGC Standards)
  • Structure identification of the main degradation products of linezolid. (2010). Journal of Pharmaceutical Analysis, 30(4), 253-256. (Source: Ingenta Connect)
  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). (Source: MedCrave online)
  • Analytical Method Development and Validation of Linezolidine – A Review. (n.d.). Research Journal of Science and Technology. (Source: RJST)
  • Welsh, S. E., & Goolsby, T. A. (2024). Linezolid. In StatPearls. StatPearls Publishing.
  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. (2012). Journal of Liquid Chromatography & Related Technologies, 35(3), 374-390. (Source: Taylor & Francis Online)
  • Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. (2025). Sciety. (Source: Sciety)
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022). International Journal of Creative Research Thoughts, 10(5). (Source: IJCRT.org)
  • Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid. (2021). Journal of Thermal Analysis and Calorimetry, 147, 8439–8451.
  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 1630-1647. (Source: IJPRA Journal)
  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). Drug Design, Development and Therapy, 11, 2087–2097. (Source: Dove Medical Press)
  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. (2025). Journal of Research in Chemistry. (Source: Journal of Research in Chemistry)
  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). Drug Design, Development and Therapy, 11, 2087–2097.
  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). Drug Design, Development and Therapy, 11, 2087–2097. (Source: PubMed)
  • Structure-activity of linezolid. Degradation of linezolid in positions circulated. (n.d.).
  • Forced degradation of linezolid ([i] initial concentration and [ii]... (n.d.).
  • Spectrophotometric and HPLC Determination of Linezolid in Presence of Its Alkaline-Induced Degradation Products and in Pharmaceutical Tablets. (2013). Analytical Letters, 46(6), 945-954.
  • a new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. (n.d.). (Source: Not available)
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(5), 291-303.

Sources

Application Note: Structural Characterization of Linezolid Impurity D by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and structural elucidation of Linezolid Impurity D, a potential process-related impurity in the synthesis of the antibiotic Linezolid. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow. We will detail the requisite protocols for high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. While specific experimental data for this impurity is not widely published, this guide will present a predictive analysis based on the known structure of Linezolid and its dimeric impurity, providing researchers with a strong framework for its characterization.

Introduction: The Imperative of Impurity Profiling

Linezolid is a crucial synthetic antibiotic belonging to the oxazolidinone class, primarily effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1] In the manufacturing of any active pharmaceutical ingredient (API) like Linezolid, the control of impurities is a critical aspect governed by stringent regulatory standards. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances to ensure their quality, safety, and efficacy.[2][3]

Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] Their presence, even in minute quantities, can potentially impact the therapeutic effect or cause adverse toxicological effects. Therefore, the rigorous characterization of these impurities is a non-negotiable aspect of drug development and manufacturing.[3] Spectroscopic techniques like NMR and Mass Spectrometry are indispensable tools for the structural elucidation of these unknown or low-level impurities.[4]

Unveiling Linezolid Impurity D: A Process-Related Dimer

Linezolid Impurity D is identified as a process-related impurity that can form during the synthesis of Linezolid. It is a dimeric structure, formed when a free amine intermediate reacts with a newly formed Linezolid molecule, followed by acetylation.[1]

Table 1: Physicochemical Properties of Linezolid and Impurity D

PropertyLinezolidLinezolid Impurity D
IUPAC Name N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamideN,N-bis((

methyl)acetamide
CAS Number 165800-03-3908143-04-4
Molecular Formula C₁₆H₂₀FN₃O₄C₃₀H₃₅F₂N₅O₇
Molecular Weight 337.35 g/mol 615.62 g/mol

The formation of this dimer is a critical process to monitor and control during manufacturing to ensure the purity of the final Linezolid API.

Logical Flow for Impurity Characterization cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Structural Elucidation API_Batch Linezolid API Batch HPLC_UPLC HPLC/UPLC Analysis (Impurity Profiling) API_Batch->HPLC_UPLC Detect_Impurity Detect Unknown Peak (Impurity D) HPLC_UPLC->Detect_Impurity Prep_HPLC Preparative HPLC (Isolation) Detect_Impurity->Prep_HPLC Isolated_Impurity Isolated Impurity D Prep_HPLC->Isolated_Impurity HRMS High-Resolution Mass Spec (HRMS) Isolated_Impurity->HRMS NMR_Analysis NMR Spectroscopy (1D & 2D) Isolated_Impurity->NMR_Analysis Molecular_Formula Determine Molecular Formula & Exact Mass HRMS->Molecular_Formula NMR_Confirmation Confirm Connectivity & Stereochemistry NMR_Analysis->NMR_Confirmation Structure_Proposal Propose Structure Molecular_Formula->Structure_Proposal Structure_Proposal->NMR_Confirmation Final_Structure Final Structure of Impurity D NMR_Confirmation->Final_Structure

Caption: Workflow for the isolation and structural characterization of Linezolid Impurity D.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful first step in characterizing an unknown impurity as it provides the exact mass, from which a molecular formula can be derived.

Rationale for HRMS

The choice of HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is deliberate. ESI is well-suited for polar molecules like Linezolid and its derivatives, and it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High resolution is key to distinguishing between elemental compositions that may have the same nominal mass.

Predicted Mass Spectrum of Linezolid Impurity D
  • Expected Molecular Ion: For a molecular formula of C₃₀H₃₅F₂N₅O₇, the expected monoisotopic mass is 615.2508. In positive ion ESI-HRMS, the most prominent ion observed would be the protonated molecule, [M+H]⁺, at m/z 616.2581.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would be required to induce fragmentation and gain structural information. The fragmentation of the oxazolidinone ring is a known pathway. Common fragmentation patterns for Linezolid involve cleavage of the side chain and fragmentation of the morpholine ring. For Impurity D, we can predict fragmentation pathways that lead to the loss of one of the Linezolid moieties or cleavage at the tertiary amine bridge.

Table 2: Predicted HRMS Data for Linezolid Impurity D

IonPredicted m/zDescription
[M+H]⁺616.2581Protonated molecular ion
[M-C₁₆H₁₉FN₃O₄+H]⁺279.1037Cleavage resulting in a fragment of one Linezolid unit
Other FragmentsVariesFragments from oxazolidinone and morpholine ring opening
Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the isolated Linezolid Impurity D reference standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation:

    • LC System: UPLC/HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the impurity, for example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition:

    • Acquire full scan MS data over a range of m/z 100-1000.

    • Perform targeted MS/MS on the precursor ion at m/z 616.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

The Power of a Multi-faceted NMR Approach

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to identify spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NMR Experimental Workflow for Structure Elucidation Sample Isolated Impurity D in Deuterated Solvent 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->2D_NMR Data_Processing Data Processing & Analysis 1D_NMR->Data_Processing 2D_NMR->Data_Processing Fragment_Assembly Assemble Molecular Fragments Data_Processing->Fragment_Assembly Structure_Verification Verify Proposed Structure Fragment_Assembly->Structure_Verification Final_Assignment Complete Spectral Assignment Structure_Verification->Final_Assignment

Caption: A systematic workflow for acquiring and interpreting NMR data for impurity characterization.

Predicted NMR Spectra of Linezolid Impurity D

The structure of Impurity D is symmetrical with respect to the two Linezolid moieties. However, the presence of the tertiary amine linking the two units will cause significant changes in the chemical shifts of the adjacent methylene protons compared to Linezolid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Linezolid Impurity D (in DMSO-d₆)

Note: These are predicted values based on the structure and known shifts of Linezolid. Actual values may vary.

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
Acetyl CH₃~2.1~23Expected to be similar to the acetyl group in related amides.
Morpholine -CH₂-N-~3.0~51Similar to Linezolid.
Morpholine -CH₂-O-~3.7~66Similar to Linezolid.
Oxazolidinone -CH₂-N-~3.8~47Similar to Linezolid.
Oxazolidinone -CH-O-~4.8~71Similar to Linezolid.
Aromatic Protons7.0 - 7.5110 - 155The aromatic region will be similar to Linezolid, showing characteristic splitting patterns due to fluorine and substituent effects.
Bridging -N-CH₂- ~2.8 - 3.2 ~50 - 55 Key differentiating signals. These methylene protons are now attached to a tertiary amine and will likely be shifted downfield compared to the primary amine precursor and will show a complex multiplicity.
Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated Linezolid Impurity D in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved and transfer to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To identify one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds). Set the experiment to optimize for a J-coupling of around 8 Hz.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. Use the HMBC correlations to connect the different spin systems identified in the COSY spectrum.

Conclusion

The structural characterization of impurities is a cornerstone of ensuring the safety and quality of pharmaceutical products. This application note has provided a detailed framework for the elucidation of Linezolid Impurity D using a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy. By understanding the rationale behind the choice of analytical techniques and following the detailed protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this and other similar process-related impurities. The provided predictive spectral data serves as a valuable guide for the interpretation of experimental results. This rigorous analytical approach is essential for meeting regulatory expectations and ensuring the integrity of the final drug substance.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Veeprho. (n.d.). Linezolid Impurity D | CAS 908143-04-4. [Link]

  • Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635–642. [Link]

  • Gudisela, M. R., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-354. [Link]

  • Pharmaffiliates. (n.d.). Linezolid - Impurity D. [Link]

Sources

Application Note: A Protocol for the Chiral Separation of Linezolid Impurity D Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomeric Impurities

Linezolid is a potent antibiotic of the oxazolidinone class, critical in treating infections caused by multi-drug resistant Gram-positive bacteria. The active pharmaceutical ingredient (API) is the (S)-enantiomer.[1][2] During the synthesis and storage of Linezolid, various process-related and degradation impurities can form. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities, particularly those with chiral centers, as different stereoisomers can have varied pharmacological and toxicological profiles.[3][4][5]

A particularly challenging impurity is Linezolid Impurity D, a dimeric species formed from two Linezolid molecules. Its chemical structure has been identified as N,N-bis{[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl}acetamide (CAS 908143-04-4).[6][7][8][9] This structure, containing two (S)-chiral centers, is the (S,S)-diastereomer. However, the potential for the presence of other stereoisomers, such as the (R,R)-enantiomer or the (R,S)-meso compound, necessitates a robust analytical method capable of separating these species to ensure the purity and safety of the drug substance.

This application note presents a detailed protocol for the chiral separation of Linezolid Impurity D stereoisomers. As direct methods for this specific dimeric impurity are not widely published, this protocol is logically derived and adapted from well-established and validated chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of Linezolid itself.[3][5][10]

Principle of Chiral Separation & Method Rationale

The separation of stereoisomers is achieved by exploiting their differential interactions with a chiral environment. In chiral HPLC, this is accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for resolving a wide range of chiral compounds, including the enantiomers of Linezolid.[5] They create transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

Rationale for Method Adaptation: The fundamental principle of chiral recognition that allows for the separation of Linezolid's (R)- and (S)-enantiomers can be extended to its dimeric impurity. Linezolid Impurity D is composed of two Linezolid units linked together. The chiral centers within the dimer are the same as in the parent molecule. Therefore, a CSP proven to resolve the monomeric enantiomers is the most logical and promising starting point for separating the dimeric stereoisomers. The spatial arrangement of the two chiral centers in the dimer will result in distinct three-dimensional structures for the (S,S), (R,R), and (R,S) isomers, which are expected to interact differently with the CSP, enabling their chromatographic separation.

This protocol will focus on a normal-phase HPLC method using an amylose-based CSP, which has demonstrated excellent resolution for Linezolid enantiomers.[5]

Experimental Protocol

Instrumentation and Materials
Equipment/MaterialSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Chiral Column Chiralpak AD-H , 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Data Acquisition Chromatography Data System (CDS)
Reference Standards Linezolid Impurity D (mixture of stereoisomers, if available, or the primary (S,S)-diastereomer), Linezolid RS, Linezolid (R)-enantiomer RS
Solvents HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol, Trifluoroacetic acid (TFA)
Sample Vials Amber glass, low-volume inserts if necessary
Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane : 2-Propanol : Trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes (adjust as needed based on retention of dimer)
Preparation of Solutions

Mobile Phase Preparation:

  • Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic acid.

  • Combine in a suitable solvent reservoir.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

Standard Solution Preparation:

  • System Suitability Solution: Prepare a solution containing Linezolid (~0.1 mg/mL) and its (R)-enantiomer (~0.1 mg/mL) in the mobile phase. This is used to verify column performance.

  • Test Solution (Linezolid Impurity D): Accurately weigh and dissolve the Linezolid Impurity D sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. Note: Due to the higher molecular weight and potentially different solubility of the dimer, sonication may be required. Adjust concentration if necessary.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phase (Hexane:IPA:TFA) equilibrate Equilibrate HPLC System & Chiralpak AD-H Column prep_mp->equilibrate prep_std Prepare System Suitability Solution (Linezolid & R-enantiomer) inject_sst Inject System Suitability Solution prep_std->inject_sst prep_sample Prepare Impurity D Test Solution inject_sample Inject Impurity D Test Solution prep_sample->inject_sample equilibrate->inject_sst eval_sst Evaluate SST Parameters (Resolution, Tailing) inject_sst->eval_sst eval_sst->inject_sample If SST Passes integrate Integrate Chromatogram inject_sample->integrate identify Identify Stereoisomer Peaks (based on retention time) integrate->identify quantify Quantify Peak Areas identify->quantify report Report Results (% Area of each stereoisomer) quantify->report

Caption: Workflow for the chiral separation of Linezolid Impurity D.

System Suitability Test (SST)

Before analyzing any test samples, the performance of the chromatographic system must be verified.

  • Inject the System Suitability Solution .

  • The system is deemed suitable for use if the following criteria are met (based on typical requirements for Linezolid enantiomer separation[5]):

SST ParameterAcceptance Criterion
Resolution (Rs) ≥ 2.0 between (S)-Linezolid and (R)-Linezolid peaks
Tailing Factor (T) ≤ 2.0 for the Linezolid peak
Theoretical Plates (N) ≥ 2000 for the Linezolid peak

Causality: A successful SST using the monomeric enantiomers provides confidence that the chiral column is performing optimally and has sufficient discriminatory power to resolve the structurally related dimeric stereoisomers.

Analysis and Data Interpretation
  • Once the system passes the SST, inject the Test Solution (Linezolid Impurity D) .

  • Record the chromatogram for the specified run time.

  • Identify the peaks corresponding to the different stereoisomers of Linezolid Impurity D. The major peak will likely be the (S,S)-diastereomer. Any smaller, well-resolved peaks would correspond to other stereoisomers (e.g., (R,R) or (R,S)).

  • Integrate the area of all observed stereoisomer peaks.

  • Calculate the percentage of each stereoisomer using the area percent formula:

    % Area of Isomer X = (Area of Peak X / Total Area of All Isomer Peaks) * 100

The retention times for the dimeric impurities are expected to be longer than for the Linezolid monomer due to the larger molecular size and potential for stronger interaction with the CSP.

Method Validation and Trustworthiness

For implementation in a regulated environment, this protocol must be validated according to ICH Q2(R1) guidelines. The validation should demonstrate that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the target stereoisomers in the presence of other components. This can be demonstrated by the baseline resolution of all stereoisomeric peaks.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor stereoisomers that can be reliably detected and quantified. For chiral impurities, LOQ is often required to be below the reporting threshold (e.g., 0.1%).

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

A self-validating system is one where the SST criteria are stringent enough to ensure that the method is performing as validated each time it is run. The resolution criterion is particularly critical for ensuring trustworthy data.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the separation of stereoisomers of Linezolid Impurity D. By logically adapting a validated chiral HPLC method for the parent Linezolid molecule, this guide offers a robust starting point for researchers, scientists, and drug development professionals. The successful implementation and validation of this method will ensure accurate assessment of the stereoisomeric purity of Linezolid, contributing to the overall quality and safety of this vital antibiotic.

References

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 829-835. Available at: [Link]

  • Veeprho Laboratories Pvt. Ltd. (n.d.). Linezolid Impurity D | CAS 908143-04-4. Retrieved from [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • Naturewill Biotechnology Co., Ltd. (n.d.). Bis-Linezolid - CAS:908143-04-4. Retrieved from [Link]

  • SynZeal Research Pvt. Ltd. (n.d.). Linezolid Dimer | 908143-04-4. Retrieved from [Link]

  • Kuujia. (n.d.). Cas no 908143-04-4 (Bis-Linezolid). Retrieved from [Link]

  • Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science, 46(9), 764-766. Available at: [Link]

  • LGC Group. (n.d.). Linezolid impurities: An overview. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). Guidance for Industry: Development of New Stereoisomeric Drugs. Available at: [Link]

  • PubChem. (n.d.). N-{[(5S)-3-{3-Fluoro-4-[(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_8)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide. Retrieved from [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available at: [Link]

Sources

Application Notes and Protocols for the Validation of Analytical Methods for Linezolid Impurities in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for the validation of analytical methods for the determination of impurities in Linezolid, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Linezolid.

Introduction: The Criticality of Impurity Profiling for Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7][8] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product, even at trace levels, can impact the safety and efficacy of the therapeutic. Therefore, robust and validated analytical methods are paramount to ensure that impurities are controlled within acceptable limits.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][5] This involves a thorough evaluation of the method's performance characteristics to ensure it is reliable, reproducible, and accurate for the quantification of Linezolid impurities. This application note will delve into the practical application of ICH Q2(R1) guidelines for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Linezolid impurity analysis.

The Validation Workflow: A Holistic Approach

The validation of an analytical method is not a singular event but a systematic process. The following diagram illustrates the interconnectedness of the various validation parameters that must be assessed.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) MD Method Development MO Method Optimization MD->MO Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision DL Detection Limit (DL) Precision->DL QL Quantitation Limit (QL) DL->QL Robustness Robustness QL->Robustness Precision_Levels Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Sources

Application Notes and Protocols for Linezolid Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the sample preparation of Linezolid for impurity analysis. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the critical nuances of handling various sample matrices, from the active pharmaceutical ingredient (API) and finished pharmaceutical products to biological fluids. The methodologies are grounded in an understanding of Linezolid's physicochemical properties and its degradation pathways, ensuring scientifically sound and reproducible results. This guide adheres to the principles of quality and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Rigorous Impurity Profiling

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, pivotal in treating infections caused by multi-resistant Gram-positive bacteria.[1] Its mechanism, which involves inhibiting the initiation of bacterial protein synthesis, is distinct from other commercially available antibiotics.[1] As with any pharmaceutical compound, the presence of impurities—whether arising from the manufacturing process (process-related impurities) or from degradation over time (degradation products)—can impact the safety and efficacy of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][3][4][5] Typically, impurities found at levels above 0.10% to 0.15% require full characterization and toxicological assessment.[6] Therefore, developing sensitive, specific, and robust analytical methods is not merely a quality control measure but a fundamental requirement for drug approval and patient safety.

The cornerstone of reliable impurity analysis is effective sample preparation. This initial step is designed to extract the analyte of interest (Linezolid) and its potential impurities from the sample matrix, eliminate interfering substances, and present the sample in a solvent compatible with the downstream analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7] The choice of sample preparation technique is dictated by the nature of the sample matrix, the physicochemical properties of Linezolid, and the impurities being targeted.

Foundational Knowledge: Linezolid's Physicochemical Profile & Degradation Behavior

A successful sample preparation strategy is built upon a thorough understanding of the target molecule.

Physicochemical Properties: Linezolid ((S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide) is a white to off-white powder.[8][9] Its solubility and stability are key factors in selecting appropriate solvents and conditions for extraction and analysis.

PropertyValueSignificance for Sample Preparation
Molecular Formula C₁₆H₂₀FN₃O₄-
Molecular Weight 337.35 g/mol [8]
Aqueous Solubility ~3 mg/mL[8]
Solubility Sparingly soluble in water, soluble in methanol, slightly soluble in ethanol.[10][11]Methanol and acetonitrile are common, effective solvents for dissolving Linezolid and are compatible with reversed-phase HPLC.
pKa 1.8 (weak base)[8]
UV Maximum (λmax) ~258 nm[9][12]

Degradation Profile: Forced degradation studies are essential to develop stability-indicating methods. Linezolid is susceptible to degradation under specific stress conditions, leading to the formation of various degradation products.[1]

  • Acidic & Basic Hydrolysis: Linezolid is labile to both acidic and basic conditions. Alkaline hydrolysis, in particular, can lead to the opening of the oxazolidinone ring.[1][13]

  • Oxidation: The molecule is susceptible to oxidation, often in the presence of agents like hydrogen peroxide.[1][13][14] The morpholine nitrogen is a potential site for oxidation.

  • Thermal & Photolytic Stress: Linezolid appears to be relatively stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions.[1][15]

Understanding these pathways is crucial for designing sample preparation protocols that do not inadvertently degrade the sample and for developing analytical methods capable of separating the active drug from its potential degradants.

Workflow for Sample Preparation and Analysis

The general workflow involves extracting Linezolid and its impurities from the matrix, followed by chromatographic analysis.

Linezolid Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage Sample Select Sample (API, Tablet, Injection, Plasma) Dissolution Dissolution / Extraction (Solvent Selection, Sonication) Sample->Dissolution Matrix-specific protocol Cleanup Sample Clean-up (Filtration, Centrifugation, SPE) Dissolution->Cleanup Remove particulates/interferences Dilution Final Dilution (To working concentration) Cleanup->Dilution Adjust concentration HPLC HPLC / UPLC System Dilution->HPLC Inject sample Separation Chromatographic Separation (Column, Mobile Phase) HPLC->Separation Detection Detection (UV/DAD at 258 nm, MS) Separation->Detection Data Data Acquisition & Processing (Impurity Identification & Quantification) Detection->Data

Caption: General workflow for Linezolid impurity analysis.

Protocols for Pharmaceutical Formulations

The primary goal for pharmaceutical formulations is to efficiently and completely dissolve the drug product to release Linezolid and its impurities into a solution suitable for analysis.

Protocol 1: Linezolid Drug Substance (API)

This is the most straightforward preparation, involving simple dissolution.

Objective: To prepare a stock solution of Linezolid API for impurity analysis.

Methodology:

  • Weighing: Accurately weigh approximately 50 mg of the Linezolid API into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of a diluent (typically Methanol or a 50:50 mixture of Acetonitrile:Water).

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the API.

  • Equilibration: Allow the solution to return to room temperature.

  • Dilution to Volume: Dilute to the 50 mL mark with the diluent and mix thoroughly. This yields a stock solution of approximately 1000 µg/mL.

  • Working Solution: Further dilute the stock solution as required for the specific analytical method's linearity range. For example, dilute 1 mL of the stock solution to 10 mL for a 100 µg/mL working solution.

  • Filtration: Prior to injection into the HPLC system, filter the final solution through a 0.45 µm nylon or PTFE syringe filter to remove any particulates.[16]

Protocol 2: Linezolid Tablets

This protocol requires an additional step to break down the tablet matrix and account for excipients.

Objective: To extract Linezolid and impurities from a solid oral dosage form.

Methodology:

  • Sample Pooling: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure sample homogeneity.

  • Weighing: Accurately weigh a portion of the powder equivalent to one average tablet weight (e.g., containing 600 mg of Linezolid) into a suitable volumetric flask (e.g., 100 mL).

  • Initial Dispersion: Add approximately 60-70% of the flask volume with diluent (e.g., 70 mL of 50:50 Acetonitrile:Water).

  • Mechanical Shaking & Sonication: Shake the flask vigorously on a mechanical shaker for 30 minutes, followed by sonication for 15-20 minutes to ensure complete extraction of the drug from the excipients.

  • Equilibration & Dilution: Allow the solution to cool to room temperature, then dilute to the 100 mL mark with the diluent and mix well.

  • Centrifugation/Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes to pellet the insoluble excipients. Alternatively, allow the solution to stand and settle.

  • Working Solution Preparation: Carefully withdraw an aliquot from the clear supernatant and perform a serial dilution to achieve the desired final concentration for analysis.

  • Final Filtration: Filter the diluted solution through a 0.45 µm syringe filter before injection.

Protocol 3: Linezolid for Injection (Lyophilized Powder)

This preparation involves reconstituting the drug product as intended for clinical use.

Objective: To prepare a solution from a lyophilized powder formulation.

Methodology:

  • Reconstitution: Reconstitute the contents of one vial of Linezolid for Injection with the specified volume of sterile water or other recommended vehicle as per the product's instructions.

  • Stock Solution: Transfer an accurately measured volume of the reconstituted solution into a volumetric flask.

  • Dilution: Dilute with the analytical method's diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration suitable for creating a stock solution.

  • Working Solution: Perform further dilutions as necessary to bring the concentration within the calibration range of the analytical method.

  • Filtration: Filter the final working solution through a 0.45 µm syringe filter before analysis.

Protocol for Biological Matrices

Analyzing Linezolid in biological fluids like plasma or serum is essential for pharmacokinetic studies. The primary challenge is the removal of high concentrations of proteins, which can interfere with analysis and damage the HPLC column.

Protocol 4: Protein Precipitation (PPT) from Human Plasma

Protein precipitation is a rapid and effective method for cleaning up biological samples.[17][18]

Objective: To extract Linezolid from plasma by precipitating and removing endogenous proteins.

Methodology:

  • Sample Collection: Collect a 1 mL plasma sample into a microcentrifuge tube. If an internal standard (IS) is used, spike the plasma with the IS at this stage.

  • Precipitation: Add a protein precipitating agent, typically cold acetonitrile or methanol, in a fixed ratio to the plasma volume (e.g., 3:1 v/v, so 3 mL of acetonitrile to 1 mL of plasma).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional Concentration Step): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the mobile phase or initial mobile phase composition.

  • Final Filtration/Centrifugation: Centrifuge the reconstituted sample again to remove any fine particulates before transferring to an HPLC vial for injection.

Protein Precipitation Workflow Plasma 1 mL Plasma (+ Internal Standard) Mix Vortex (1-2 min) Plasma->Mix ACN 3 mL Cold Acetonitrile ACN->Mix Centrifuge Centrifuge (10,000 x g, 10 min) Mix->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate (N₂) & Reconstitute Supernatant->Evaporate Optional Inject Inject into HPLC/UPLC-MS Supernatant->Inject Evaporate->Inject

Caption: Protein precipitation workflow for plasma samples.

Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to demonstrate the specificity of an analytical method and to identify potential degradation products.[19] A stock solution of Linezolid (e.g., 1000 µg/mL) is subjected to various stress conditions.

Stress ConditionTypical ProtocolNeutralization/Quenching Step
Acid Hydrolysis Mix Linezolid stock with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours).[14][16]Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis Mix Linezolid stock with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a shorter duration (e.g., 30-60 min), as Linezolid is more sensitive to base.[13][16]Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
Oxidative Degradation Mix Linezolid stock with 3-6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for several hours (e.g., 6-24 hours).[14][19]The reaction can be quenched by dilution or by adding a reducing agent if necessary, though dilution is common.
Thermal Degradation Expose solid Linezolid API to dry heat (e.g., 105°C for 48 hours) or a solution of Linezolid to heat (e.g., 80°C).[16]Cool the solution before dilution and analysis.
Photolytic Degradation Expose a solution of Linezolid to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[19]No quenching step is needed. Analyze directly.

Post-Stress Sample Preparation: After the specified stress period and any necessary neutralization, the stressed samples are diluted with the mobile phase to a concentration suitable for analysis, filtered through a 0.45 µm filter, and injected into the chromatograph. The goal is to achieve partial degradation (typically 5-20%) to ensure that the method can adequately separate the degradation products from the parent peak.

Conclusion

The selection of an appropriate sample preparation technique is a critical determinant of success in the analysis of Linezolid impurities. For drug substances and products, the focus is on complete and efficient dissolution, while for biological matrices, the removal of interfering macromolecules like proteins is paramount. The protocols outlined in this document provide a robust framework for developing and implementing sample preparation strategies. It is imperative that each method is validated for its intended purpose, ensuring accuracy, precision, and reproducibility in the ongoing effort to guarantee the quality and safety of Linezolid formulations.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Gjetja, E., & Kërënxhi, A. (2021). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. MDPI. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • LGC Standards. (n.d.). Linezolid impurities: An overview. Retrieved from [Link]

  • Kokilambigai, K. S., et al. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry, 50(2), 179-188. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of linezolid. Retrieved from [Link]

  • Canada's Drug Agency. (2014, February 6). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD). Retrieved from [Link]

  • Mura Reddy, G., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000, April 18). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linezolid - USP standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating methods for the determination of linezolid in the presence of its alkaline-induced degradation products. Retrieved from [Link]

  • ResearchGate. (2023, May 10). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2019, April 8). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). Formulation and evaluation of linezolid film coated tablets. Retrieved from [Link]

  • Scribd. (n.d.). Linezolid Analysis Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102643251A - Linezolid degradation impurity and preparation method thereof.
  • World Health Organization. (2022, May 1). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation and Evaluation of Dry Syrup Containing Linezolid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948442A - Preparation method of linezolid and preparation thereof.
  • Google Patents. (n.d.). CN105853351A - Linezolid oral suspension and preparation method thereof.
  • ResearchGate. (2022, August 10). Preparation of polymeric composition of linezolid and study of its antimicrobial activity in vitro. Retrieved from [Link]

  • Slideshare. (n.d.). Extraction of drug from biological matrix.pptx. Retrieved from [Link]

Sources

Application Note: Utilization of Linezolid Impurity D HCl as a Reference Standard for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the precise application of Linezolid Impurity D HCl as a reference standard. The focus is on ensuring the quality, safety, and efficacy of Linezolid active pharmaceutical ingredients (APIs) and finished drug products through accurate impurity profiling. The protocols herein detail validated methodologies for the identification and quantification of Linezolid Impurity D, grounded in established regulatory frameworks and advanced analytical techniques.

Introduction: The Imperative of Impurity Profiling in Linezolid

Linezolid (marketed as Zyvox) is a crucial synthetic antibiotic from the oxazolidinone class, primarily effective against serious infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The integrity of any pharmaceutical product is intrinsically linked to its purity profile. Impurities, which can arise during synthesis, purification, or storage, may compromise the safety and efficacy of the final drug product.[3][4]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines for the control of impurities.[5][6][7] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for reporting, identifying, and qualifying impurities to ensure patient safety.[8][9]

Linezolid Impurity D is a known process-related impurity in the synthesis of Linezolid.[1] Its diligent monitoring is essential. The use of a highly characterized, reliable reference standard is the cornerstone of any analytical method designed for this purpose.[9][10][11] This application note details the use of This compound , a stable salt form, as a reference standard for robust analytical testing.

Characterization of the Reference Standard: this compound

A reference standard must be of the highest possible purity and thoroughly characterized to yield scientifically valid results.[4] this compound is supplied with a comprehensive Certificate of Analysis (CoA) that validates its identity and purity.

Table 1: Chemical and Physical Properties of Linezolid Impurity D

PropertyValueSource
IUPAC Name N,N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide[12]
CAS Number 908143-04-4[12][13]
Molecular Formula C₃₀H₃₅F₂N₅O₇[12][13]
Molecular Weight 615.62 g/mol [12][13]

The hydrochloride (HCl) salt form is often utilized for reference standards to enhance stability and improve solubility in common analytical diluents, ensuring consistent and reproducible preparation of standard solutions. The characterization package for a reference standard typically includes data from:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[2][14]

  • Infrared Spectroscopy (IR): To confirm functional groups.

  • Thermogravimetric Analysis (TGA): To assess solvent/water content.[14]

Methodologies for Identification and Quantification

A validated, stability-indicating HPLC method is the industry standard for separating and quantifying impurities in pharmaceutical products.[15][16] The following protocols are designed to be robust and compliant with regulatory expectations.

Workflow for Impurity Analysis

The general workflow for using a reference standard involves comparative analysis between the standard and the test sample, ensuring the analytical system is performing correctly through system suitability tests.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Standard Prepare this compound Standard Solution HPLC HPLC System Setup & Equilibration Standard->HPLC Sample Prepare Linezolid API/Drug Product Test Solution Sample->HPLC SST Inject System Suitability Solution (SST) HPLC->SST Verify Performance Inject Inject Standard & Sample Solutions SST->Inject If SST Passes Identify Identification: Compare Retention Times (RT) Inject->Identify Quantify Quantification: Calculate Concentration via External Standard Method Inject->Quantify Report Final Report Generation Identify->Report Quantify->Report

Caption: General workflow for impurity identification and quantification using a reference standard.

Protocol 1: Identification of Linezolid Impurity D

Objective: To qualitatively confirm the presence of Linezolid Impurity D in a test sample by comparing its retention time (RT) with that of the certified reference standard.

Materials & Reagents:

  • This compound Reference Standard (RS)

  • Linezolid API or Drug Product (Test Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (Reagent Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized Water

Chromatographic Conditions (Typical):

ParameterCondition
Column Hypersil BDS C18, 250 x 4.6 mm, 5 µm (or equivalent)[15]
Mobile Phase A 0.02M Potassium Phosphate buffer (pH adjusted to 3.0), Acetonitrile, Methanol (80:10:10 v/v/v)[15]
Mobile Phase B Methanol, Buffer (pH 3.0) (60:40 v/v)[15]
Gradient Elution Time (min)
0
20
35
40
45
Flow Rate 1.0 mL/min[15]
Column Temp. 30°C[15]
Detection UV at 254 nm[15]
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation (approx. 5 µg/mL): Accurately weigh about 5 mg of this compound RS into a 100 mL volumetric flask. Dissolve in a small amount of diluent (e.g., Water:Acetonitrile 60:40 v/v), sonicate briefly if necessary, and dilute to volume. Further dilute 1 mL of this solution to 100 mL with the diluent.

  • Sample Solution Preparation (approx. 1000 µg/mL of Linezolid): Accurately weigh an amount of Linezolid API or powdered tablets equivalent to 100 mg of Linezolid into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume.[15]

  • System Suitability Test (SST): Prepare a solution containing both Linezolid (e.g., 40 µg/mL) and Linezolid Impurity D (e.g., 5 µg/mL). Inject this solution to verify system performance.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution into the equilibrated HPLC system.

  • Identification: Compare the chromatograms. The presence of Linezolid Impurity D in the sample is confirmed if a peak is observed at the same retention time as the main peak in the standard solution chromatogram.

Protocol 2: Quantification of Linezolid Impurity D

Objective: To accurately determine the concentration of Linezolid Impurity D in a test sample using the external standard method.

Procedure:

  • Preparation: Prepare the Standard and Sample solutions as described in Protocol 1.

  • Linearity & Calibration: To ensure accuracy, a calibration curve should be established during method validation. Prepare a series of standard solutions at different concentrations (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit). Inject each and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[15]

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the percentage of Linezolid Impurity D in the test sample using the following formula:

    % Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

    Where:

    • Area_Sample: Peak area of Impurity D in the sample chromatogram.

    • Area_Std: Peak area of Impurity D in the standard chromatogram.

    • Conc_Std: Concentration of the Standard solution (mg/mL).

    • Conc_Sample: Concentration of the Sample solution (mg/mL).

    • Purity_Std: Purity of the this compound RS (as a decimal from the CoA).

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Calculation Std Prepare Known Concentration Standard Solution (Conc_Std) InjectStd Inject Standard Obtain Peak Area (Area_Std) Std->InjectStd Sample Prepare Weighed Sample Solution (Conc_Sample) InjectSample Inject Sample Obtain Peak Area (Area_Sample) Sample->InjectSample Formula Calculate % Impurity using: (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity * 100 InjectStd->Formula Input Area_Std, Conc_Std InjectSample->Formula Input Area_Sample, Conc_Sample

Caption: Quantification workflow using the external standard method.

System Suitability and Data Validation

To ensure the trustworthiness of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis. This validates that the chromatographic system is adequate for the intended analysis.

Table 2: Typical System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Linezolid and Impurity D peaksEnsures baseline separation of the two components.
Tailing Factor (T) ≤ 2.0 for the Impurity D peakConfirms good peak symmetry, preventing co-elution issues.
Theoretical Plates (N) > 2000 for the Impurity D peakIndicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 5.0% for 5 replicate injections of the standardDemonstrates the precision and reproducibility of the system.

Conclusion

The accurate identification and quantification of impurities are non-negotiable aspects of pharmaceutical quality control. The use of a highly pure and well-characterized This compound Reference Standard is fundamental to achieving reliable and reproducible results. The HPLC-based protocols detailed in this application note provide a robust framework for monitoring this specific impurity, thereby supporting regulatory compliance and ensuring the delivery of safe and effective Linezolid medications to patients. Adherence to these validated methods and system suitability criteria will guarantee the integrity of the analytical data generated.

References

  • Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642. Available at: [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]

  • Gudisela, M. R., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Scholars Middle East Publishers. (2024). Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. Available at: [Link]

  • Michalska, K., et al. (2008). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 321-330. Available at: [Link]

  • Google Patents. (n.d.). An improved method for the quantitative determination of linezolid.
  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Available at: [Link]

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Available at: [Link]

  • Dove Medical Press. (2021). HPLC-UV method for quantitation of linezolid. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: impurities. Available at: [Link]

  • New Drug Approvals. (2015). LINEZOLID. Available at: [Link]

  • ResearchGate. (n.d.). Structures of Linezolid and its six impurities. Available at: [Link]

  • Veeprho. (n.d.). Linezolid Impurity D. Available at: [Link]

  • Semantic Scholar. (n.d.). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available at: [Link]

  • LGC Standards. (n.d.). Linezolid impurities: An overview. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Linezolid Impurity D - Reference Standard. Available at: [Link]

  • ResearchGate. (2025). (PDF) Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. Available at: [Link]

  • SynZeal. (n.d.). Linezolid Impurities. Available at: [Link]

  • World Health Organization (WHO). (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Linezolid Impurities EP – USP Related Compounds. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for the Chromatographic Separation of Linezolid Impurities D and E

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The analytical control of Linezolid, a critical oxazolidinone antibiotic, necessitates the precise quantification of its process-related and degradation impurities to ensure patient safety and therapeutic efficacy.[1][2] Among these, Linezolid Impurity D and Linezolid Impurity E present a formidable chromatographic challenge. Impurity E is the N-oxide of the morpholine ring in Impurity D, a subtle structural modification that results in nearly identical physicochemical properties.[3] This similarity often leads to co-elution in conventional reversed-phase HPLC methods, complicating accurate impurity profiling.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and a robust, optimized UPLC protocol to achieve baseline separation of these critical impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of Linezolid Impurities D and E, providing a logical, step-by-step approach to method development and optimization.

Q1: We are observing complete co-elution or very poor resolution (Rs < 1.0) between Impurity D and E using our standard C18 column. What is the first parameter we should adjust?

A1: When dealing with structurally similar compounds like an amine and its N-oxide, modifying the mobile phase is the most effective initial step. The goal is to alter the selectivity of the chromatographic system.

Troubleshooting Workflow for Co-elution:

troubleshooting_workflow Start Co-elution Observed (Rs < 1.0) Step1 1. Modify Mobile Phase - Adjust Organic % (Shallow Gradient) - Switch Organic Solvent (ACN vs. MeOH) - Adjust pH (e.g., 3.0 to 6.5) Start->Step1 Begin Optimization Step2 2. Change Column Chemistry - Phenyl-Hexyl (π-π interactions) - PFP (Dipole/Ion-exchange) - HILIC (Polarity) Step1->Step2 If resolution is still insufficient Step3 3. Optimize Physical Parameters - Lower Temperature (e.g., 25-35°C) - Reduce Flow Rate Step2->Step3 For fine-tuning selectivity Success Resolution Achieved (Rs ≥ 1.5) Step3->Success Validation

Caption: A systematic workflow for troubleshooting the co-elution of critical impurity pairs.

  • Adjust Organic Modifier Concentration: Decrease the amount of acetonitrile or methanol in your mobile phase or implement a shallower gradient. Increasing the aqueous content enhances retention and provides more time for the stationary phase to interact differently with the analytes, which can improve resolution.

  • Adjust Mobile Phase pH: The pKa values of the morpholine nitrogen in Impurity D and the N-oxide in Impurity E are different. Systematically adjusting the pH of the aqueous buffer (e.g., in 0.5 unit increments from pH 3.0 to 6.5) can alter the degree of ionization of one or both compounds, leading to differential retention and improved separation.[6][7]

  • Switch Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, thus altering selectivity.[6]

Q2: We've tried adjusting the mobile phase with our C18 column and still can't achieve baseline separation. What's the next logical step?

A2: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to change. A standard C18 column separates primarily based on hydrophobicity, which is too similar between Impurities D and E. You need a column that offers alternative separation mechanisms.

Recommended Column Chemistries:

Stationary PhaseSeparation MechanismRationale for Linezolid Impurities D & E
Pentafluorophenyl (PFP) Dipole-dipole, π-π, ion-exchange, hydrophobicHighly Recommended. The electron-rich PFP phase can interact differently with the subtle dipole changes around the N-oxide group in Impurity E, providing unique selectivity for these types of isomers.
Phenyl-Hexyl π-π interactions, hydrophobicOffers alternative selectivity by interacting with the aromatic rings present in the Linezolid molecule structure.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layerSeparates based on polarity. Since Impurity E (N-oxide) is slightly more polar than Impurity D, HILIC can be an effective strategy if reversed-phase methods fail.
Q3: Are there any official methods we can reference as a starting point?

A3: Yes, pharmacopeias provide validated methods for Linezolid impurity profiling. The United States Pharmacopeia (USP) monograph for Linezolid is an excellent starting point. However, be aware that achieving the required system suitability for Impurity D and E separation may still require optimization based on your specific HPLC/UPLC system and the exact column you are using.[8][9]

Typical USP Method Parameters (for reference):

ParameterExample Condition
Column L1 packing (C18), e.g., 4.6 mm x 150 mm, 3.5 µm
Mobile Phase Gradient elution with a phosphate buffer and acetonitrile
Flow Rate ~1.0 mL/min
Detection UV at 254 nm
Temperature Ambient or controlled (e.g., 30 °C)

Note: This is a generalized summary. Users MUST consult the current, official USP monograph for the exact, up-to-date methodology.[8]

Optimized UPLC Protocol for Baseline Separation of Linezolid Impurities D & E

This protocol leverages a PFP stationary phase and a finely tuned gradient to achieve robust, baseline separation. The use of UPLC (or UHPLC) technology provides higher efficiency, which is critical for resolving closely eluting peaks.[10]

Chromatographic System & Reagents
  • System: UPLC/UHPLC system with a photodiode array (PDA) or tunable UV detector.

  • Column: PFP (Pentafluorophenyl) Column, 2.1 x 100 mm, 1.7 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade.

    • Methanol (MeOH), LC-MS grade.

    • Ammonium Formate, analytical grade.

    • Formic Acid, 99%+.

  • Mobile Phase A: 10mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

Optimized Chromatographic Conditions
ParameterConditionRationale
Column Temperature 30 °CProvides stable retention times and optimal efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure high efficiency.
Injection Volume 1.0 µLMinimizes injection-related band broadening.
Detection Wavelength 254 nmHigh absorbance wavelength for Linezolid and its impurities.[11][12]
Gradient Program: See table belowA shallow gradient is essential for resolving the critical pair.

Optimized Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
12.07030Linear
15.03070Linear
15.19010Step
18.09010Step
Sample and System Suitability Preparation
  • Standard Stock Solution: Prepare a stock solution of Linezolid containing known amounts of Impurity D and Impurity E (e.g., at the 0.15% level) in the Sample Diluent.

  • Sample Solution: Prepare the Linezolid test sample in the Sample Diluent to a nominal concentration of 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PVDF syringe filter prior to injection.

System Suitability Criteria

Before proceeding with sample analysis, inject the standard solution and verify the following:

  • Resolution: The resolution between the Linezolid Impurity D and Impurity E peaks must be NLT 1.5 .

  • Tailing Factor: The tailing factor for the Linezolid peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of the Linezolid peak area should be NMT 2.0% .

Optimized Analysis Workflow:

analysis_workflow cluster_prep Preparation cluster_analysis UPLC Analysis MP Prepare Mobile Phase (pH 3.5) Sample Prepare Samples (0.5 mg/mL) MP->Sample Filter Filter all solutions (0.22 µm) Sample->Filter Equil Equilibrate PFP Column Filter->Equil SST Inject System Suitability (Check Rs ≥ 1.5) Equil->SST Inject Inject Samples SST->Inject Data Acquire & Process Data Inject->Data

Caption: The sequential workflow from preparation to data acquisition for the optimized UPLC method.

References

  • ResearchGate. Structures of Linezolid and its six impurities. Available at: [Link]

  • Google Patents.An improved method for the quantitative determination of linezolid.
  • SFC.com. Detecting impurities that coelute with the main peak. Available at: [Link]

  • SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. Available at: [Link]

  • RJLBPCS. SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Available at: [Link]

  • PubMed. Isolation and characterization of process-related impurities in linezolid. Available at: [Link]

  • ResearchGate. Isolation and characterization of process-related impurities in linezolid. Available at: [Link]

  • Dove Medical Press. HPLC-UV method for quantitation of linezolid. Available at: [Link]

  • Seventh Sense Research Group. Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Available at: [Link]

  • SynThink Research Chemicals. Linezolid EP Impurities & USP Related Compounds. Available at: [Link]

  • Pharmaffiliates. Linezolid-impurities. Available at: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • PubMed. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Available at: [Link]

  • Kemiezen. Linezolid Impurity D. Available at: [Link]

  • SynThink Research Chemicals. Linezolid Impurities EP – USP Related Compounds. Available at: [Link]

  • Shimadzu. High-Speed Analysis of Linezolid following the Draft Guidance of International Harmonization of Pharmacopoeias. Available at: [Link]

  • PubChem. Linezolid. Available at: [Link]

  • ResearchGate. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. Available at: [Link]

  • PubMed. Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Available at: [Link]

  • LGC Standards. Linezolid impurities: An overview. Available at: [Link]

  • FDA. Clinical Pharmacology Biopharmaceutics Review(s). Available at: [Link]

  • Google Patents.Linezolid degradation impurity and preparation method thereof.

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improving peak resolution for Linezolid Impurity D analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Linezolid and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Linezolid and its related substances, with a specific focus on achieving adequate resolution for Linezolid Impurity D.

Frequently Asked Questions (FAQs)

Q1: What is Linezolid Impurity D and why is it monitored?

Linezolid Impurity D is a potential process-related impurity or degradant formed during the synthesis or storage of Linezolid. Regulatory bodies, such as those that follow the International Council for Harmonisation (ICH) guidelines, require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. The structure of Impurity D can vary depending on the pharmacopeia; a common variant is (R)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate.[1][2]

Q2: Why is achieving baseline resolution between Linezolid and Impurity D often challenging?

Linezolid and Impurity D share the same core chemical structure. This structural similarity results in very close physicochemical properties, leading to similar retention behavior on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, such as C18.[3] Consequently, their peaks often co-elute or are poorly resolved, making accurate quantification difficult.

Q3: What are typical starting conditions for a Linezolid impurity analysis method?

A common starting point for developing a Linezolid impurity method involves RP-HPLC. While specific conditions vary, a representative method would be:

ParameterTypical Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.6[5]
Mobile Phase B Acetonitrile or Methanol[5][6]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.2 mL/min[5][6]
Column Temp. 25°C - 45°C[6][7]
Detection (UV) 251 - 258 nm[7][8]
Injection Vol. 10 - 20 µL
Q4: My chromatogram shows significant peak fronting or tailing. What are the immediate steps to take?

Peak asymmetry can compromise resolution and integration accuracy.

  • Peak Tailing (Asymmetry factor > 1.2): Often observed for basic compounds like Linezolid. It can be caused by secondary interactions with acidic silanol groups on the silica-based column packing. Other causes include column contamination or a void at the column inlet.[9]

    • Quick Solution: Ensure the mobile phase pH is appropriately buffered, at least 2 pH units below the pKa of Linezolid, to ensure it is in a single ionic form. Consider using a column with high-purity silica and effective end-capping.

  • Peak Fronting (Asymmetry factor < 0.8): This is most commonly caused by sample overload, where the concentration or injection volume is too high for the column's capacity.[10][11]

    • Quick Solution: Dilute the sample or reduce the injection volume.[10] Also, ensure the sample solvent is not significantly stronger than the mobile phase; ideally, dissolve the sample in the mobile phase.[11]

Troubleshooting Guide: Improving Peak Resolution

When the resolution (Rs) between Linezolid and Impurity D is below the generally accepted limit of 1.5, a systematic approach is required. This guide provides a logical workflow to diagnose and solve the issue.

Initial Assessment Workflow

Before making significant changes to the method, perform these initial checks to rule out common system-level problems.

G start Problem: Poor Resolution (Rs < 1.5) check_ssp 1. Review System Suitability (Tailing Factor, Plate Count) start->check_ssp check_shape 2. Assess Peak Shape Is Tailing/Fronting Severe? check_ssp->check_shape Parameters OK check_consumables 3. Check Consumables & Prep (Column Age, MP Freshness) check_shape->check_consumables No action_shape Address Peak Shape First (See FAQ Q4) check_shape->action_shape Yes action_consumables Replace Column / Guard Column Prepare Fresh Mobile Phase check_consumables->action_consumables Issue Found action_optimize Proceed to Method Optimization check_consumables->action_optimize OK

Caption: Initial workflow for troubleshooting poor peak resolution.

Part 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.

1.1 Adjusting Mobile Phase pH

Causality: Linezolid contains a morpholine group, which is basic. Its degree of ionization, and therefore its hydrophobicity and retention, is highly dependent on the mobile phase pH. By adjusting the pH, you can alter the retention of Linezolid relative to Impurity D, which may have a different pKa or response to pH changes, thus improving resolution. For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[12][13]

Experimental Protocol: pH Screening

  • Determine pKa: Identify the pKa of Linezolid and, if known, Impurity D. The morpholine moiety in Linezolid suggests a pKa in the basic range.

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., 20mM phosphate buffer:acetonitrile 60:40) but adjust the aqueous portion to different pH values. A good starting range would be pH 3.0, 4.5, 6.0, and 7.5.

  • Equilibrate System: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Analyze Sample: Inject a mixed standard of Linezolid and Impurity D.

  • Evaluate Resolution: Record the retention times and calculate the resolution (Rs) for each pH condition.

Expected Outcome & Data Presentation:

You will likely observe a significant change in retention and selectivity around the pKa of the analytes.

Mobile Phase pHRetention Time (min) - LinezolidRetention Time (min) - Impurity DResolution (Rs)
3.08.58.91.2
4.57.27.81.6
6.06.16.40.9
7.55.45.60.7
Note: Data is hypothetical for illustrative purposes.
1.2 Modifying Organic Solvent Ratio and Type

Causality: Changing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase alters the elution strength, directly impacting the retention factor (k') of all analytes. While this is a primary tool for adjusting retention times, it can also fine-tune resolution between closely eluting peaks. Sometimes, switching the organic solvent entirely (e.g., from acetonitrile to methanol) can induce different intermolecular interactions with the analytes and stationary phase, leading to significant changes in selectivity.

Experimental Protocol: Organic Modifier Optimization

  • Select pH: Choose the pH that provided the best selectivity from the previous experiment (e.g., pH 4.5).

  • Vary Organic Content: Prepare a series of mobile phases with varying organic content (e.g., 35%, 40%, 45% acetonitrile).

  • Analyze and Evaluate: Equilibrate the system and inject the standard for each condition. Calculate the resolution.

  • (Optional) Change Solvent Type: If resolution is still inadequate, repeat steps 2-3 using methanol as the organic modifier.

Part 2: Stationary Phase (Column) Selection

Causality: The stationary phase provides the primary surface for differential interactions. If mobile phase optimization is insufficient, the column chemistry is the next logical variable to change. Not all C18 columns are the same, and alternative chemistries can provide unique selectivity.[14][15]

Column Selection Guide:

Column ChemistryPrinciple of Separation & Best Use Case for Linezolid
Standard C18 The default choice. Separation is based on hydrophobicity. May not be sufficient if Linezolid and Impurity D have very similar hydrophobicity.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This makes the column more compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes by providing hydrogen bonding interaction sites.[16]
Phenyl-Hexyl The phenyl groups provide pi-pi interactions, which can be highly effective for separating aromatic compounds like Linezolid and its impurities. This offers a completely different separation mechanism than hydrophobic interaction alone.
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high-organic mobile phase. It is an option for very polar analytes that are poorly retained in reversed-phase but is a more significant departure from standard methods.[17]

Experimental Protocol: Column Screening

  • Select Columns: Obtain columns with different stationary phases (e.g., a polar-embedded C18 and a Phenyl-Hexyl column).

  • Define Test Conditions: Use the most promising mobile phase condition identified in Part 1 as a starting point for each new column.

  • Screen and Optimize: Inject the standard mixture onto each column. A short gradient run is often useful for initial screening to understand the retention profile.

  • Fine-Tune: Once the best column chemistry is identified, perform fine-tuning of the mobile phase as described in Part 1.

Part 3: Instrument Parameter Optimization
3.1 Adjusting Column Temperature

Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing temperature lowers viscosity, which reduces system backpressure and can lead to sharper peaks (higher efficiency).[11] It can also subtly alter selectivity, as the relative interactions of Linezolid and Impurity D with the stationary phase may change differently with temperature.

Experimental Protocol: Temperature Study

  • Set Initial Conditions: Using the best column and mobile phase combination, set the column oven to a starting temperature (e.g., 25°C).

  • Analyze Sample: Inject the standard and record the chromatogram.

  • Increase Temperature: Increase the temperature in increments (e.g., 30°C, 35°C, 40°C), allowing the system to fully equilibrate at each step before injection.

  • Evaluate Results: Compare the resolution, retention times, and peak shapes at each temperature to find the optimum.

3.2 Modifying Flow Rate

Causality: According to the Van Deemter equation, there is an optimal flow rate at which a column's theoretical plate height is minimized (and efficiency is maximized). Reducing the flow rate generally increases efficiency and can improve the resolution of closely eluting peaks, though it will also increase the analysis time.

Experimental Protocol: Flow Rate Study

  • Set Initial Conditions: Use the optimized method (column, mobile phase, temperature).

  • Analyze at Different Flow Rates: Inject the standard at the current flow rate (e.g., 1.0 mL/min), then at a lower flow rate (e.g., 0.8 mL/min) and a higher one (e.g., 1.2 mL/min).

  • Evaluate Trade-offs: Compare the resolution and run time for each condition to find the best balance for your laboratory's needs.

By systematically working through these troubleshooting steps, you can diagnose the cause of poor peak resolution and develop a robust, reliable analytical method for Linezolid and its impurities.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Kwd Lc. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Plumridge, R. J., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PLoS ONE, 12(7), e0181466. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of linezolid. Retrieved from [Link]

  • Shah, R. P., & Singh, S. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Journal of Liquid Chromatography & Related Technologies, 35(4), 463-481. Retrieved from [Link]

  • Patel, S. A., et al. (2016). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. International Journal of Pharmaceutical Sciences and Research, 7(1), 246-251. Retrieved from [Link]

  • Journal of Research in Chemistry. (2025). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Method development and validation process for the estimation of linezolid and its formulation using. Retrieved from [Link]

  • Michalska, K., et al. (2008). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 321-330. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evaluation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of Linezolid and its six impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Linezolid following the Draft Guidance of International Harmonization of Pharmacopoeias. Retrieved from [Link]

  • Dove Medical Press. (2021). HPLC-UV method for quantitation of linezolid. Retrieved from [Link]

  • Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642. Retrieved from [Link]

  • Singh, R., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 559-564. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple HPLC-UV Method for Therapeutic Drug Monitoring of Linezolid in human Plasma in low-resourced settings. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Linezolid Impurity D | CAS 908143-04-4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • World Health Organization (WHO). (2022, May). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]

  • Canada's Drug Agency. (2014). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. (2022). eCollection 2022. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2016, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Linezolid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Linezolid Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the on-column degradation of Linezolid during HPLC analysis. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Linezolid degradation during HPLC analysis?

Linezolid is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[1][2] On-column degradation is often triggered by:

  • Mobile Phase pH: Extreme pH values can catalyze the hydrolysis of the oxazolidinone or morpholine rings of the Linezolid molecule.[2][3]

  • Active Silanol Groups: Exposed silanol groups on the silica-based stationary phase can interact with Linezolid, leading to peak tailing and potential degradation.

  • Metal Contamination: Metal ions (e.g., from stainless steel components of the HPLC system or the column itself) can promote oxidative degradation.

  • High Column Temperature: Elevated temperatures can accelerate degradation kinetics.[3]

Q2: I am observing unexpected peaks in my chromatogram when analyzing Linezolid. What could be the cause?

Unexpected peaks are often indicative of on-column degradation. To confirm this, you can perform the following:

  • Inject a freshly prepared standard: This will help you differentiate between degradation that occurred before injection and degradation happening on the column.

  • Vary the injection volume: If the relative area of the degradation peak increases with a lower injection volume (and thus longer residence time on the column for a portion of the sample), it is likely an on-column issue.

  • Change the column: If the issue disappears with a new, high-quality column, the previous column was likely the source of the problem.

Q3: How can I prevent the on-column degradation of Linezolid?

Preventing on-column degradation involves a multi-faceted approach:

  • Optimize Mobile Phase Conditions: Maintain the mobile phase pH within a stable range for Linezolid (ideally between 3 and 7).[4] Ensure thorough degassing to remove dissolved oxygen.

  • Select an Appropriate Column: Use a high-purity, end-capped C18 column to minimize interactions with silanol groups.

  • Control System Temperature: Operate at the lowest temperature that provides adequate separation efficiency.

  • System Passivation: If metal-catalyzed degradation is suspected, passivating the HPLC system with an acid wash can be beneficial.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) and Loss of Signal Intensity

Possible Cause: Interaction of Linezolid with active silanol groups on the column's stationary phase.

Troubleshooting Steps:

  • Column Selection:

    • Recommendation: Employ a high-purity, fully end-capped C18 column. These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions.

    • Rationale: The basic nitrogen in the morpholine ring of Linezolid can interact with acidic silanol groups on the silica surface, leading to peak tailing. End-capping neutralizes these active sites.

  • Mobile Phase Modification:

    • Recommendation: Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase.

    • Rationale: TEA will preferentially interact with the active silanol groups, effectively "shielding" them from Linezolid and improving peak shape.

  • pH Adjustment:

    • Recommendation: Lower the mobile phase pH to around 3.

    • Rationale: At a lower pH, the silanol groups are protonated and less likely to interact with the analyte.

Issue 2: Appearance of a Consistent Degradant Peak

Possible Cause: Hydrolysis of Linezolid due to inappropriate mobile phase pH. Linezolid is particularly susceptible to alkaline hydrolysis.[3]

Troubleshooting Steps:

  • Verify Mobile Phase pH:

    • Protocol: Accurately measure the pH of your mobile phase after mixing all components. Do not rely on the theoretical pH of the buffer.

    • Rationale: The organic modifier can alter the pH of the aqueous buffer.

  • Adjust Mobile Phase pH:

    • Recommendation: If the pH is neutral to basic, adjust it to a slightly acidic range (pH 3-6).

    • Rationale: Linezolid exhibits greater stability in this pH range.

  • Buffer Selection:

    • Recommendation: Use a buffer with a pKa close to the desired pH to ensure good buffering capacity. Phosphate and acetate buffers are common choices.

Issue 3: Random or Increasing Degradant Peaks Over a Sequence of Injections

Possible Cause: Metal-catalyzed oxidative degradation of Linezolid.

Troubleshooting Steps:

  • System Passivation:

    • Protocol: Flush the entire HPLC system (including the injector and detector) with a solution of 6N nitric acid, followed by a thorough wash with HPLC-grade water and then your mobile phase. Caution: Always consult your HPLC system's manual before performing this procedure.

    • Rationale: The nitric acid will remove any metal ions that may have adsorbed to the surfaces of the tubing and other components.

  • Use of a Chelating Agent:

    • Recommendation: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).

    • Rationale: EDTA will bind to any free metal ions in the mobile phase, preventing them from catalyzing the degradation of Linezolid.

  • Inert LC System:

    • Recommendation: If the problem persists and is critical, consider using a bio-inert or PEEK-lined HPLC system.

    • Rationale: These systems are constructed with materials that are less likely to release metal ions into the mobile phase stream.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Stable Linezolid Analysis
  • Buffer Preparation: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Organic Modifier: Use HPLC-grade methanol or acetonitrile.

  • Mobile Phase Composition: Mix the buffer and organic modifier in the desired ratio (e.g., 55:45 v/v buffer:methanol).

  • Degassing: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.

Protocol 2: Column Conditioning
  • Initial Flush: Flush the new column with 100% organic modifier (methanol or acetonitrile) for at least 30 column volumes.

  • Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 column volumes, or until a stable baseline is achieved.

  • System Suitability: Inject a standard solution of Linezolid multiple times to ensure consistent retention times, peak areas, and peak shapes before running samples.

Data Presentation

Table 1: Effect of Mobile Phase pH on Linezolid Stability

Mobile Phase pHObservationRecommendation
< 3Potential for acid-catalyzed hydrolysisUse if necessary for separation, but monitor for degradation
3 - 7Optimal stability range for Linezolid[4]Recommended for routine analysis
> 7Increased risk of alkaline-catalyzed hydrolysis[3]Avoid for prolonged analysis

Visualizations

Degradation_Troubleshooting cluster_symptom Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Symptom Degradation of Linezolid Cause1 Mobile Phase pH Symptom->Cause1 Is pH extreme? Cause2 Column Activity Symptom->Cause2 Using old/non-endcapped column? Cause3 Metal Contamination Symptom->Cause3 Is degradation random? Solution1 Adjust pH to 3-7 Cause1->Solution1 Solution2 Use End-capped Column Cause2->Solution2 Solution3 System Passivation Cause3->Solution3 Solution4 Add Chelating Agent Cause3->Solution4

Caption: Troubleshooting workflow for Linezolid degradation.

References

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

  • Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PubMed Central. Available at: [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Archive. Available at: [Link]

  • VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN A PHARMACEUTICAL DOSAGE FORM. Taylor & Francis Online. Available at: [Link]

  • Linezolid. PDB-101. Available at: [Link]

  • Linezolid. Wikipedia. Available at: [Link]

  • Stability-indicating methods for the determination of linezolid in the presence of its alkaline-induced degradation products. Semantic Scholar. Available at: [Link]

  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Available at: [Link]

  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry. Available at: [Link]

  • Linezolid. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Institutes of Health. Available at: [Link]

  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Analytical Letters. Available at: [Link]

  • Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Linezolid Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the chromatographic separation of Linezolid and its related impurities. As your dedicated application scientist, I've structured this guide to move from foundational questions to in-depth, problem-specific troubleshooting. The methodologies provided are grounded in established scientific principles to ensure you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the development of a separation method for Linezolid.

Q1: What is a good starting point for a mobile phase for Linezolid impurity analysis?

A robust starting point for reverse-phase HPLC (RP-HPLC) analysis of Linezolid and its impurities typically involves a buffered aqueous phase and an organic modifier.

  • Aqueous Phase (Mobile Phase A): An acidic phosphate or formate buffer is highly recommended. A common starting point is a 10-25 mM phosphate buffer adjusted to a pH between 2.5 and 4.0.[1] For example, a mobile phase consisting of a pH 3.0 phosphate buffer has been shown to be effective.[1]

  • Organic Phase (Mobile Phase B): Acetonitrile is the most common and generally preferred organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity, which can be advantageous for resolving specific impurity pairs.[2]

  • Initial Conditions: A gradient elution is often necessary to separate impurities with a wide range of polarities. A good starting gradient could be 10-15% B rising to 60-70% B over 20-30 minutes on a standard C18 column. Isocratic methods, such as a 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile, have also been successfully used for simpler separations or quantification of the main component.[3]

Q2: Why is controlling the mobile phase pH so critical for this separation?

Controlling the mobile phase pH is paramount because Linezolid and several of its impurities contain ionizable functional groups. The morpholine ring in Linezolid, for instance, has a basic nitrogen atom.

  • Mechanism of Action: By operating at an acidic pH (e.g., pH 2.5-4.0), you ensure that these basic nitrogens are consistently protonated. This protonation suppresses the undesirable effects of free silanol interactions on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

  • Impact on Retention and Selectivity: Small changes in pH can significantly alter the ionization state of the analytes, which in turn changes their polarity and retention time. Maintaining a constant, controlled pH ensures reproducible retention times and stable selectivity between the parent drug and its closely related impurities. A method using a phosphate buffer at pH 3.0 provides good peak shape and resolution.[1]

Q3: Which organic modifier is better: Acetonitrile or Methanol?

The choice between Acetonitrile (ACN) and Methanol (MeOH) depends on the specific separation challenge.

  • Acetonitrile (ACN): Generally the first choice. It typically provides higher separation efficiency (sharper peaks) and lower backpressure compared to methanol. Its lower UV cutoff is also beneficial. Many validated methods for Linezolid utilize ACN.[3][4]

  • Methanol (MeOH): While it can generate higher backpressure, methanol offers different selectivity due to its protic nature and different interaction mechanisms (hydrogen bonding). If you are struggling to separate a critical pair of impurities with ACN, substituting it with or blending it with MeOH is a powerful tool to alter elution order and achieve resolution. A simple isocratic method using a 50:50 mixture of water and methanol has been successfully used for the determination of Linezolid in pharmaceutical dosage forms.[2]

Q4: What are the common impurities of Linezolid I should be aware of?

Knowledge of potential impurities is crucial for developing a specific, stability-indicating method. Impurities can arise from the synthesis process or from degradation.[5][6] Key impurities include:

  • Process-Related Impurities: These are intermediates or by-products from the synthesis route. Examples include USP Related Compound A (azide intermediate), USP Related Compound C (free amine), and USP Related Compound D (mesyl derivative).[6]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[2][7]

  • Other Common Impurities: Structures like Linezolid N-Oxide and Desfluoro Linezolid are also frequently monitored.[7][8]

A well-developed method must be able to separate the main Linezolid peak from all known and potential unknown impurities.[7]

Impurity NameCommon Abbreviation / Also Known AsTypical Elution Position (Relative to Linezolid)
(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneUSP Related Compound CEarly eluting
Linezolid N-Oxide-Early eluting
Desfluoro LinezolidImpurity BClose eluting, often just before or after Linezolid
(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide mesylateUSP Related Compound DLate eluting
In-Depth Troubleshooting Guide

This section provides structured answers and protocols for specific chromatographic problems related to mobile phase optimization.

Problem 1: Poor resolution between Linezolid and a critical impurity (e.g., Desfluoro Linezolid).

Answer: Insufficient resolution (Rs < 1.5) is a common challenge. The cause is often a lack of selectivity between the two components under the current mobile phase conditions. Your primary tools to address this are adjusting the mobile phase pH, changing the organic modifier strength or type, and modifying the buffer concentration.

  • Causality: The ionization state of both Linezolid and its impurities directly impacts their interaction with the C18 stationary phase. A slight pH shift can differentially affect the hydrophobicity of two closely related compounds, thereby altering the selectivity (α) of the separation. Similarly, changing the organic modifier from ACN to MeOH can introduce different intermolecular interactions (e.g., hydrogen bonding) that can significantly change selectivity.

  • Preparation: Prepare a series of identical mobile phase buffers (e.g., 20 mM potassium phosphate) and adjust the pH of each to cover a range, for example: pH 2.8, 3.0, 3.2, and 3.5.

  • System Equilibration: Start with the lowest pH. Equilibrate the column with your initial gradient conditions for at least 15-20 column volumes.

  • Injection: Inject your Linezolid sample spiked with the impurity of interest.

  • Analysis: Record the retention times of both peaks and calculate the resolution.

  • Iteration: Increase the pH to the next value in your series. Ensure the system is fully equilibrated with the new mobile phase before the next injection.

  • Evaluation: Plot the resolution (Rs) versus pH. The optimal pH will be the one that provides the maximum resolution, ideally well above the system suitability requirement of 1.5.

G Start Resolution < 1.5 Adjust_B Step 1: Adjust %B (Organic Modifier Strength) Start->Adjust_B Scout_pH Step 2: Perform pH Scout (e.g., pH 2.5 to 4.0) Adjust_B->Scout_pH No Improvement Success Resolution > 1.5 Method Optimized Adjust_B->Success Success Change_Org Step 3: Change Organic Modifier (ACN -> MeOH or vice versa) Scout_pH->Change_Org No Improvement Scout_pH->Success Success Check_Buffer Step 4: Modify Buffer (Concentration or Type) Change_Org->Check_Buffer No Improvement Change_Org->Success Success Check_Buffer->Success Success G Start Unstable Retention Times Check_Equil Is column fully equilibrated? Start->Check_Equil Check_Temp Is column temperature stable and controlled? Check_Equil->Check_Temp Yes Action_Equil Action: Equilibrate for 15-20 column volumes Check_Equil->Action_Equil No Check_MP Is mobile phase freshly prepared & covered? Check_Temp->Check_MP Yes Action_Temp Action: Use column oven, set to > ambient temp. Check_Temp->Action_Temp No Check_Pump Is the pump pressure stable (no leaks)? Check_MP->Check_Pump Yes Action_MP Action: Prepare fresh mobile phase Check_MP->Action_MP No Action_Pump Action: Check for leaks, purge pump Check_Pump->Action_Pump No Stable Problem Resolved Check_Pump->Stable Yes Action_Equil->Stable Action_Temp->Stable Action_MP->Stable Action_Pump->Stable

Caption: Systematic workflow for troubleshooting retention time instability.

Reference Methods: Starting Conditions

The following table summarizes conditions from published, validated HPLC methods for Linezolid analysis, which can serve as excellent starting points for your method development.

ParameterMethod 1 (Isocratic) [3]Method 2 (Isocratic) [1]Method 3 (Isocratic) [4]Method 4 (Gradient) [8]
Column AichromBond-AQ C18 (250x4.6 mm, 5µm)InertSustain C18 (250x4.6 mm, 5µm)Atlantis T3 (150x4.6 mm, 5µm)Hypersil BDS C18 (150x4.6 mm, 5µm)
Mobile Phase A Water with 0.1% Formic AcidPhosphate Buffer, pH 3.0Water with 0.6% Formic Acid, pH 2.3Buffer (details proprietary, likely phosphate or formate)
Mobile Phase B AcetonitrileMethanolAcetonitrile with 0.4% Formic AcidAcetonitrile
Composition 70:30 (A:B)55:45 (A:B)77:23 (A:B)Gradient (details proprietary)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 35°C45°C20°C (validated also at 40°C)30°C
Detection 254 nm251 nm252 nm254 nm
References
  • Heinem, R., et al. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PubMed Central. Available at: [Link]

  • Canada's Drug Agency. (2014). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD). Available at: [Link]

  • Mohapatra, S., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Yang, G., et al. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. Dove Medical Press. Available at: [Link]

  • Srinivasan, K., et al. (2016). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Available at: [Link]

  • Naveen, M., et al. (2024). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. Available at: [Link]

  • Patel, S., et al. (2014). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. CORE. Available at: [Link]

  • Aurobindo Pharma Ltd. (2013). An improved method for the quantitative determination of linezolid. Google Patents.
  • Shah, I., et al. (2014). A validated isocratic RP-HPLC method for determination of linezolid in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of Linezolid and its six impurities. Download Scientific Diagram. Available at: [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2012). Linezolid degradation impurity and preparation method thereof. Google Patents.
  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. Available at: [Link]

  • LGC Standards. (n.d.). Linezolid impurities: An overview. Available at: [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Quantification of Linezolid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist: This guide is designed to be a practical resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Linezolid impurities. The principles and protocols described herein are grounded in established analytical chemistry and are designed to empower you to diagnose, troubleshoot, and resolve common issues systematically.

Important Note on "Linezolid Impurity D"

Before proceeding, it is critical to acknowledge that the designation "Linezolid Impurity D" may not refer to a single, universally defined chemical structure. Different pharmacopeias and manufacturers may assign this label to different molecules. For instance, it can refer to a dimer (CAS 908143-04-4, Formula: C₃₀H₃₅F₂N₅O₇)[1][2] or other related compounds[3][4]. You must verify the exact chemical identity and structure of the impurity you are analyzing based on your reference standards and relevant regulatory guidelines. The troubleshooting strategies in this guide are broadly applicable to the bioanalysis of any small molecule, but your specific method development will depend on the unique physicochemical properties of your target analyte.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of matrix effects and their relevance to your work.

Q1: Why is the accurate quantification of Linezolid impurities critical?

Accurate quantification is a cornerstone of pharmaceutical safety and efficacy. Regulatory bodies like the FDA and EMA have stringent requirements for controlling and monitoring impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5] Inaccurate measurements, potentially caused by matrix effects, can lead to an underestimation or overestimation of an impurity's level. This could result in releasing a product that does not meet safety specifications or, conversely, unnecessarily failing a batch, leading to significant financial and production losses.

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[6][7] When analyzing a sample, you are not just injecting your analyte of interest but also everything else that was extracted with it—salts, proteins, phospholipids, metabolites, etc. These co-eluting components can interfere with the process of turning your analyte into gas-phase ions in the mass spectrometer's source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[8][9] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantitative method.[10]

Q3: What are the common causes of matrix effects in biological samples like plasma or serum?

Biological matrices are incredibly complex.[11] The most common culprits are endogenous components that are extracted along with your analyte. These include:

  • Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI) and are abundant in plasma and serum membranes.

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, altering the spray and suppressing the signal.

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute and compete with the analyte for ionization.[11]

  • Proteins: While most sample preparation aims to remove proteins, residual amounts can still precipitate in the ion source, leading to contamination and signal drift.

Q4: How can I determine if my assay is being affected by matrix effects?

You cannot "see" matrix effects by just looking at the chromatogram of your analyte. Their presence is often inferred from symptoms like poor accuracy, inconsistent reproducibility, or non-linear calibration curves. The definitive way to diagnose and quantify them is through a dedicated experiment. The industry "gold standard" is the post-extraction spike method , which provides a quantitative measure of the matrix factor (MF).[8] A qualitative but useful diagnostic tool is the post-column infusion method , which helps identify specific regions in your chromatogram where suppression or enhancement occurs.[9][10]

Q5: What is the difference between minimizing and compensating for matrix effects?

This is a crucial distinction in strategy:

  • Minimizing Matrix Effects: This involves actively removing the interfering components from your sample before they reach the mass spectrometer. This is achieved by optimizing sample preparation (e.g., using a more selective SPE method instead of a simple protein precipitation) or improving chromatographic separation to resolve the analyte from interferences.[12][13] This is always the preferred first step.

  • Compensating for Matrix Effects: This strategy assumes that some level of matrix effect is unavoidable. Compensation involves using a tool that experiences the same matrix effect as the analyte, thereby normalizing the result. The most effective tool for this is a stable isotope-labeled internal standard (SIL-IS) , which co-elutes with the analyte and is affected nearly identically by suppression or enhancement.[14][15] Other methods include matrix-matched calibration or the standard addition method.[5][7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to common problems encountered during method development and validation for Linezolid Impurity D.

Overall Troubleshooting Workflow

The following diagram outlines the logical flow for identifying, diagnosing, and resolving issues related to matrix effects.

cluster_options Mitigation Pathways A Initial Method Development & Observation of Problem (e.g., Poor Precision, Inaccurate QCs) B Diagnose & Quantify Matrix Effect A->B Systematic Investigation C Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? B->C Strategic Decision D Implement & Validate SIL-IS (Optimal Solution) C->D Yes E Minimize Matrix Effects (Iterative Process) C->E No H Method Validated & Ready for Use D->H E_1 Improve Sample Preparation (e.g., LLE, SPE) E->E_1 E_2 Optimize Chromatography (e.g., New Column, Gradient) E->E_2 E_3 Change MS Conditions (e.g., ESI -> APCI) E->E_3 F Compensate with Calibration Strategy F_1 Use Matrix-Matched Calibration F->F_1 F_2 Use Standard Addition Method F->F_2 G Re-evaluate Matrix Effect Post-Modification G->E Effect Not Resolved G->F Effect Minimized but Still Present G->H Effect Resolved/ Compensated E_1->G E_2->G E_3->G F_1->G Verify Compensation F_2->G Verify Compensation

Caption: Workflow for addressing matrix effects.

Problem 1: Poor Accuracy and/or Precision in QC Samples
  • Symptoms: You observe that your Quality Control (QC) samples, especially at the low concentration level (LQC), are consistently failing acceptance criteria (e.g., >15% deviation from nominal value). Precision is poor (%CV > 15%).

  • Primary Suspect: Uncontrolled and variable matrix effects between samples.

  • Diagnostic Protocol:

    • Perform a Quantitative Matrix Effect Assessment. Use the Post-Extraction Addition Method (see Protocol 1 in Section 3).

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Analyte spiked in neat solvent (e.g., mobile phase).

      • Set B: Blank matrix from at least 6 different sources is extracted, and then the analyte is spiked into the final extract.

    • Calculate the Matrix Factor (MF) for each source. An ideal MF is 1.0. An MF < 0.85 suggests significant ion suppression, while an MF > 1.15 suggests significant enhancement. A high %CV for the MF across the different sources indicates that the matrix effect is variable and a major cause of imprecision.

  • Example Data Interpretation:

Sample SetConcentrationMean Peak Area (n=6)Matrix Factor (MF)%CV of MF
Set A (Neat Solvent)10 ng/mL150,000N/AN/A
Set B (Post-Spiked Matrix)10 ng/mL95,0000.63 25%
  • Analysis: The MF of 0.63 indicates an average of 37% signal suppression. Critically, the 25% CV across different matrix lots shows this suppression is highly variable, explaining the poor accuracy and precision.

  • Solution Pathways:

    • Best Solution (If available): Implement a stable isotope-labeled internal standard (SIL-IS) for Linezolid Impurity D. A SIL-IS co-elutes and experiences the same variable suppression, providing effective normalization.[14][15]

    • Alternative: Improve Sample Preparation. Your current extraction method (e.g., protein precipitation) is likely not removing enough interfering phospholipids. Switch to a more rigorous technique like liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE) to achieve a cleaner extract.[12]

    • Final Option: Change Chromatography. If sample prep changes are insufficient, develop a new chromatographic method. Use a different column chemistry (e.g., a biphenyl phase instead of C18) or adjust the gradient to better separate the impurity from the region of ion suppression.

Problem 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)
  • Symptoms: You are struggling to achieve the required Lower Limit of Quantification (LLOQ). The signal-to-noise ratio is poor even for mid-level calibrators.

  • Primary Suspect: Severe and consistent ion suppression.

  • Diagnostic Protocol:

    • Perform Post-Column Infusion. This experiment will map the regions of ion suppression across your entire chromatographic run.

    • Set up a 'T' junction after your analytical column. Infuse a standard solution of your Linezolid Impurity D at a constant flow rate while injecting an extracted blank matrix sample.

    • Monitor the signal for your impurity's MRM transition. A steady baseline will be observed. When components from the blank matrix elute and cause ion suppression, you will see a significant dip in this baseline.

    • Compare the retention time of your impurity with the retention time of the suppression dip. If they overlap, you have confirmed the cause of your low sensitivity.

  • Solution Pathways:

    • Adjust Chromatography: The goal is to move the analyte's retention time away from the suppression zone. You can try:

      • Modifying the gradient (e.g., making it shallower to increase retention).

      • Changing the mobile phase composition.

      • Switching to a column with different selectivity.

    • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6][16] If your impurity is amenable to APCI (i.e., it is of moderate polarity and thermally stable), switching sources can dramatically reduce matrix effects and improve sensitivity.[17]

    • Improve Sample Cleanup: As with Problem 1, a more effective sample preparation method will reduce the overall amount of interfering compounds being injected, lessening the severity of the suppression.

Section 3: Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)

This protocol is the standard for quantitatively determining the extent of matrix effects as recommended by regulatory guidelines.

Objective: To calculate the Matrix Factor (MF) by comparing the analyte response in a clean solution versus its response in an extracted biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least 6 unique sources/lots.

  • Analyte (Linezolid Impurity D) stock solution.

  • All solvents and reagents used in your established extraction procedure.

Procedure:

  • Prepare Set A (Neat Solution):

    • Take an aliquot of your reconstitution solvent (the final solvent your extracted samples are dissolved in).

    • Spike it with the analyte to achieve a final concentration equivalent to your LQC and HQC levels. Prepare n=6 replicates for each concentration.

  • Prepare Set B (Post-Extraction Spiked Matrix):

    • Take aliquots of your 6 different blank matrix lots.

    • Perform your complete sample extraction procedure on these blank samples.

    • After the final evaporation step (if any), add the reconstitution solvent containing the analyte at the same LQC and HQC concentrations as Set A. Prepare one replicate for each of the 6 lots at each concentration.

  • Analysis:

    • Inject all samples from Set A and Set B into the LC-MS/MS system.

    • Record the peak area for the analyte in each sample.

Calculations:

  • Calculate the mean peak area for the analyte in Set A (Area_Neat).

  • For each lot in Set B, you have a peak area (Area_PostSpike).

  • The Matrix Factor (MF) for each lot is calculated as: MF = Area_PostSpike / Area_Neat

  • Calculate the mean MF and the coefficient of variation (%CV) across the 6 lots.

Interpretation of Results:

  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion suppression.

  • MF > 1.0: Ion enhancement.

  • IS-Normalized MF: If using an internal standard (IS), the IS-normalized MF should be calculated: (Analyte MF) / (IS MF). A value close to 1.0 indicates the IS is effectively compensating for the matrix effect.[17]

  • %CV of MF > 15%: Indicates high variability in the matrix effect between sources and is a likely cause of method imprecision.

Protocol 2: The Standard Addition Method for Quantification

Use this method when a representative blank matrix is unavailable or when the matrix is highly variable between individual samples.[18][19][20] This method creates a calibration curve within each unique sample, inherently correcting for its specific matrix effects.[5]

Objective: To determine the concentration of an analyte in an unknown sample by spiking known amounts of the analyte into aliquots of that same sample.

A Take multiple identical aliquots of the unknown sample B Spike each aliquot with an increasing, known amount of analyte standard (Spike 0, Spike 1, Spike 2, ...) A->B C Perform sample preparation and LC-MS/MS analysis on all spiked aliquots B->C D Plot the measured instrument response (Peak Area) vs. the concentration of the added standard C->D E Perform linear regression on the data points D->E F Extrapolate the regression line back to the x-axis (y=0) E->F G The absolute value of the x-intercept is the original concentration of the analyte in the unknown sample F->G

Sources

Technical Support Center: Enhancing the Sensitivity of Linezolid Impurity D Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges surrounding Linezolid and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are focused on the critical task of detecting and quantifying trace-level impurities. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common hurdles in your experiments.

The control of impurities is a cornerstone of pharmaceutical safety and quality, mandated by global regulatory bodies.[1] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A for new drug substances and Q3B for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[2][3] Achieving the required levels of sensitivity to meet these thresholds can be a significant analytical challenge. This guide provides a structured, question-and-answer approach to enhancing the detection sensitivity for Linezolid Impurity D, a key related substance.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding Linezolid Impurity D and the rationale behind pursuing high-sensitivity detection methods.

Q1: There seems to be confusion in literature and supplier catalogs. What exactly is Linezolid Impurity D?

This is an excellent and critical question. The designation "Impurity D" can be ambiguous depending on the pharmacopeia or supplier. It's crucial to verify the identity based on the specific regulatory submission or compendial method you are following.

  • USP Designated Impurity: The United States Pharmacopeia (USP) lists Linezolid Related Compound D as (R)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate.[4] This is a key process-related impurity formed during the synthesis of Linezolid from the reaction of an oxazolidinone intermediate with mesyl chloride.[5]

  • Commonly Cataloged "Impurity D": Several commercial suppliers list a dimeric structure, N,N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, under the name "Linezolid Impurity D".[6][7]

For the purpose of this guide, we will focus on strategies applicable to both, but will primarily reference the USP-designated Linezolid Related Compound D, as it is a critical process impurity. Always confirm the identity of your target impurity with a qualified reference standard.

Q2: Why is enhancing detection sensitivity for this impurity so important?

The need for high sensitivity is driven directly by regulatory requirements. The ICH guidelines set specific thresholds based on the maximum daily dose of the drug.[8]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For many drugs, this can be as low as 0.05%.[2]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This typically starts at 0.10%.[9]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[10]

If your current analytical method has a Limit of Quantitation (LOQ) of 0.1%, you cannot confidently report an impurity at the 0.05% level. Enhancing sensitivity ensures your method is capable of detecting, identifying, and quantifying impurities at or below these regulatory thresholds, ensuring product safety and compliance.[11]

Q3: What are the primary analytical techniques used for detecting Linezolid impurities?

The most common and powerful techniques are chromatography-based, often coupled with various detectors.[12]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of most quality control labs. It is robust and reliable for quantifying impurities, typically in the 0.05% to 0.1% range and above.[13]

  • Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC): By using columns with smaller particle sizes (<2 µm), UHPLC provides significantly higher resolution and narrower peaks.[14] Sharper, taller peaks are inherently easier to detect against baseline noise, thus increasing sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level analysis.[11] Mass spectrometry offers unparalleled sensitivity and selectivity, allowing for confident detection and quantification far below the capabilities of UV detectors.[15] A UPLC-MS/MS method is particularly powerful for this application.[16]

Part 2: A Scientist's Guide to Enhancing Sensitivity

Here, we transition from what and why to how. This section provides actionable strategies in a Q&A format to systematically improve the sensitivity of your method.

Chromatographic Method Optimization

Your liquid chromatography method is the foundation of your analysis. A well-optimized method separates the impurity from the API and other components, delivering it to the detector as a sharp, concentrated band.

Q4: How does my choice of HPLC/UHPLC column impact sensitivity?

The column is where the separation happens, and its physical characteristics directly influence peak shape and, therefore, sensitivity.

Causality: Sensitivity in chromatography is proportional to the peak height relative to the baseline noise. The taller and narrower the peak, the better the signal-to-noise ratio (S/N).

  • Particle Size: Switching from a standard 5 µm particle HPLC column to a <3 µm or sub-2 µm UHPLC column dramatically increases efficiency. This results in narrower peaks, which translates to taller peaks for the same mass of analyte, thereby increasing the signal.

  • Internal Diameter (ID): Reducing the column ID reduces the volume over which the sample is diluted. Moving from a 4.6 mm ID column to a 2.1 mm ID column can increase sensitivity by a factor of approximately 4, even after adjusting the injection volume.

  • Column Chemistry: While not a direct sensitivity enhancer, choosing a column with a different selectivity (e.g., a Phenyl-Hexyl instead of a C18) can resolve the impurity peak from a noisy region of the chromatogram or from a tailing API peak, making it easier to detect and integrate.

ParameterStandard HPLCHigh-Sensitivity UHPLCRationale for Sensitivity Gain
Particle Size 5 µm< 2 µm or 2.7 µm Core-ShellHigher efficiency leads to narrower, taller peaks.
Internal Diameter 4.6 mm2.1 mmLess on-column dilution results in higher analyte concentration at the detector.
Length 150 - 250 mm50 - 100 mmShorter columns (used with smaller particles) maintain high efficiency with faster run times.
Q5: My impurity peak is co-eluting with another peak. How can I resolve it to improve detection?

Co-elution is a common barrier to sensitive detection. Optimizing the mobile phase is the most powerful tool to manipulate selectivity and achieve separation.

  • Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different interactions with the stationary phase and can significantly alter the elution order and resolution of closely eluting compounds.

  • pH Control: Linezolid and its impurities have ionizable groups. Adjusting the mobile phase pH by ±1-2 units from the analyte's pKa can change its ionization state and dramatically impact its retention and peak shape. Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

  • Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve the peak shape of polar or ionic compounds, reducing tailing and thereby increasing peak height.

Advanced Detector Strategies

If chromatographic optimization is insufficient, leveraging a more sensitive or selective detector is the next logical step.

Q6: I'm using a UV detector. How can I ensure I'm getting the maximum possible signal?

A common mistake is to monitor only at the λmax (wavelength of maximum absorbance) of the main component, Linezolid.

Expert Tip: Impurities often have different chemical structures and therefore different UV spectra and λmax values. Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial.

  • Inject a concentrated solution of the impurity reference standard (or a stressed sample where the impurity is present at a high level).

  • Extract the UV spectrum from the apex of the impurity peak.

  • Identify the λmax for the impurity itself.

  • Set your quantitation wavelength to the impurity's λmax to maximize its signal.

Q7: When should I switch to a mass spectrometer (MS), and what is the key advantage?

You should switch to an MS detector when you have exhausted UV optimization or when the required sensitivity is below ~0.01-0.05%. The primary advantage of MS is its superior sensitivity and selectivity .

Causality: A UV detector sees everything that absorbs at a given wavelength, including other impurities or matrix components. An MS detector can be set to monitor only for ions with a specific mass-to-charge ratio (m/z). By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, you gain a second layer of specificity. In MRM, you select a parent ion specific to your impurity, fragment it, and then monitor for a specific fragment ion. This process virtually eliminates chemical noise from the baseline, resulting in an extremely high signal-to-noise ratio.[16]

For example, a UPLC-MS/MS method for Linezolid itself monitors the transition m/z 338.0 -> 296.0.[16] A similar specific transition would be developed for Impurity D to achieve the lowest possible detection limits.

Part 3: Troubleshooting Guide for Common Sensitivity Issues

This section provides a rapid, problem-oriented guide to address specific issues you may encounter in the lab.

Observed Problem Potential Root Causes Recommended Solutions & Actions
High Baseline Noise 1. Contaminated mobile phase or solvents.2. Column bleed.3. Detector lamp aging (UV).4. Pump pulsations.1. Use fresh, HPLC- or MS-grade solvents and high-purity additives. Filter all aqueous phases.2. Flush the column with a strong solvent (e.g., isopropanol). If bleed persists, replace the column.3. Check lamp energy and replace if low.4. Purge the pump thoroughly to remove air bubbles. Check pump seals and check valves for wear.
No Impurity Peak Detected 1. Concentration is below the method's Limit of Detection (LOD).2. Co-elution with the main peak or another impurity.[15]3. Impurity is not stable in the sample diluent.1. Implement sensitivity enhancements (UHPLC, smaller ID column, switch to MS detector).2. Alter mobile phase pH or organic solvent to change selectivity.3. Investigate sample stability. Prepare samples fresh and analyze immediately. Consider a different diluent.
Poor Peak Shape (Tailing) 1. Secondary interactions between basic analytes and acidic residual silanols on the column.2. Mobile phase pH is inappropriate for the analyte.3. Column is overloaded or has degraded.1. Add a competitor base like 0.1% triethylamine to the mobile phase. Use a modern, high-purity silica column with end-capping.2. Adjust mobile phase pH to fully protonate or deprotonate the analyte.3. Reduce injection mass. If the problem persists on a new column, the issue is with the method.

Part 4: Experimental Workflows & Protocols

To synthesize this information, here are two key workflows visualized as diagrams and a foundational protocol to guide your method development.

Workflow 1: Systematic Sensitivity Enhancement

This workflow guides the user from a standard method to a high-sensitivity method in a logical progression.

Sensitivity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Advanced Detection A Run Existing Method (e.g., HPLC-UV) B Is S/N > 10 for Impurity at Reporting Threshold? A->B Analyze Data J Method is Suitable B->J Yes K Method Needs Improvement B->K No C Optimize UV Wavelength for Impurity D D Switch to UHPLC Column (<3µm, 2.1mm ID) C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E F Check S/N Ratio Again E->F G Transition Method to LC-MS/MS F->G No, S/N < 10 F->J Yes, S/N > 10 H Develop MRM Method for Impurity D G->H I Validate for LOD/LOQ H->I I->J Validation Passed K->C

Caption: A stepwise workflow for enhancing analytical method sensitivity.

Workflow 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common chromatographic problems.

Caption: A decision tree for troubleshooting common HPLC/UHPLC issues.

Protocol: Foundational HPLC-UV Method for Linezolid Impurities

This protocol provides a robust starting point for your method development.

Objective: To establish a baseline reversed-phase HPLC method for the separation of Linezolid and its related impurities, including Impurity D.

1. Materials & Reagents:

  • Linezolid Reference Standard

  • Linezolid Impurity D Reference Standard

  • Acetonitrile (HPLC or MS Grade)

  • Methanol (HPLC or MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid or Ammonium Acetate (for pH adjustment)

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse XDB C8 or equivalent)[17]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: DAD/PDA, scan range 210-400 nm, monitor at 254 nm and the determined λmax of Impurity D.

3. Sample Preparation:

  • Prepare a stock solution of Linezolid at 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Prepare a stock solution of Linezolid Impurity D at 0.1 mg/mL.

  • Prepare a resolution solution (spike) containing Linezolid at 0.5 mg/mL and Impurity D at 0.0025 mg/mL (0.5%) to verify separation.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the resolution solution to confirm that Impurity D is resolved from the main Linezolid peak and other impurities.

  • Analyze the individual standards to confirm retention times.

  • Begin optimizing the gradient, pH, and temperature to improve the resolution and peak shape of Impurity D, following the principles outlined in this guide.

References
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Wang, C., et al. (2020). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. ResearchGate. [Link]

  • LGC. Linezolid impurities: An overview. [Link]

  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Raju, T., et al. (2012). Complete degradation profile of Linezolid along with the % impurity formation and corresponding mass nos. of impurities. ResearchGate. [Link]

  • Zhang, L., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Pharmaffiliates. Linezolid-impurities. [Link]

  • Raju, T., et al. (2012). Structures of Linezolid and its six impurities. ResearchGate. [Link]

  • Veeprho. Linezolid Impurity D | CAS 908143-04-4. [Link]

  • Li, Y., et al. (2021). HPLC-UV method for quantitation of linezolid. Infection and Drug Resistance. [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Zehouri, J., & Al-Sagheer, A. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry. [Link]

  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Al-Zehouri, J., et al. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Molecules. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Ali, S. M., et al. (2022). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. International Journal of Applied Chemistry. [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2021). Overview of analytical methods for the estimation of linezolid. ResearchGate. [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]

  • IJMRA. (2023). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. [Link]

  • Michalska, K., Pajchel, G., & Tyski, S. (2008). Determination of linezolid and its achiral impurities using sweeping preconcentration by micellar capillary electrophoresis. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. Linezolid. PubChem Compound Database. [Link]

  • World Health Organization. (2022, May 1). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. [Link]

  • Choudhary, A. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

Sources

Linezolid Stability Technical Support Center: A Guide to Preventing Thermal Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Linezolid. This guide is designed for researchers, formulation scientists, and drug development professionals who are working with Linezolid and need to ensure its stability, particularly concerning the formation of thermal impurities. This resource provides in-depth technical guidance, troubleshooting advice, and practical protocols to help you navigate the challenges of Linezolid formulation and manufacturing.

Introduction: The Challenge of Linezolid's Thermal Stability

Linezolid is a potent oxazolidinone antibiotic, crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.[1][2] While effective, Linezolid's molecular structure, specifically the amide linkage on the oxazolidinone ring, makes it susceptible to degradation under certain conditions.[3][4] The formation of degradation impurities, especially during manufacturing processes involving heat, such as high-temperature sterilization for injectables, or during the shelf-life of the drug product, is a critical concern.[2] These impurities can compromise the safety, efficacy, and quality of the final pharmaceutical product.[2] Understanding the mechanisms of degradation and implementing preventative strategies are therefore paramount.

This guide will equip you with the necessary knowledge to anticipate and mitigate the formation of Linezolid's thermal impurities.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the thermal degradation of Linezolid.

Q1: What are the primary thermal degradation impurities of Linezolid?

A1: During processes like high-temperature sterilization of Linezolid injections, several degradation impurities can form. Two of the most commonly cited are (S)-1-amino-3-(3-fluoro-4-morpholinophenyl amino) propan-2-yl acetate and (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide.[2] These impurities arise from the degradation of the Linezolid molecule under thermal stress, often exacerbated by other factors like pH.

Q2: What are the main drivers for the formation of these impurities?

A2: While we refer to them as "thermal" impurities, heat is often a catalyst for other underlying degradation reactions. The primary drivers are:

  • High Temperature: Elevated temperatures, such as those used in sterilization, provide the activation energy for degradation reactions to occur.[2][3]

  • pH, especially alkaline conditions: Linezolid is particularly unstable in alkaline environments.[3][4] High pH can catalyze the hydrolysis of the amide bond, a reaction that is significantly accelerated by heat.[3]

  • Oxidation: Oxidative stress can also lead to the formation of impurities, and this process can be influenced by temperature.[5]

Q3: How does pH influence the thermal degradation of Linezolid?

A3: The pH of a Linezolid solution is a critical factor in its stability, especially at elevated temperatures. Linezolid undergoes significant degradation in alkaline conditions (high pH).[3][4] This is due to base-catalyzed hydrolysis of the amide linkage. The degradation rate slows as the pH decreases.[5] Therefore, maintaining an appropriate pH is a key strategy for preventing the formation of hydrolytic degradation products, which are often mistakenly categorized solely as thermal impurities because the reaction is driven by heat. For liquid formulations, buffering the solution to a slightly acidic or neutral pH can significantly enhance stability.[6]

Q4: Can excipients in a formulation promote the formation of impurities?

A4: Yes, excipients can play a significant role in the stability of Linezolid. Some excipients may be incompatible with Linezolid and can promote degradation. For instance, there is evidence to suggest that magnesium stearate, a common lubricant in tablet formulations, may be incompatible with Linezolid.[7] It is crucial to conduct thorough drug-excipient compatibility studies during pre-formulation development. These studies should assess the physical and chemical stability of Linezolid in the presence of each proposed excipient under accelerated conditions of heat and humidity.

Q5: What are the recommended storage conditions to minimize thermal degradation?

A5: To minimize the formation of thermal and other degradation impurities, Linezolid and its formulations should be stored under controlled conditions. For intravenous solutions, storage at refrigerated temperatures (e.g., 4-6°C) has been shown to maintain stability.[8] For oral formulations, storage at room temperature (15-30°C), protected from light and moisture, is generally recommended.[9] Always refer to the specific storage conditions outlined in the product's monograph or prescribing information.[9][10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to Linezolid's thermal stability.

Problem Potential Causes Recommended Actions & Rationale
Unexpected peaks in HPLC after heat stress. 1. Hydrolysis: The pH of the formulation may be too high, leading to base-catalyzed hydrolysis accelerated by heat.[3][4] 2. Oxidation: Presence of oxidative species (e.g., peroxides in excipients) or exposure to oxygen. 3. Excipient Incompatibility: A specific excipient may be reacting with Linezolid at elevated temperatures.[7]1. pH Adjustment: For liquid formulations, adjust the pH to a slightly acidic or neutral range using a suitable buffering agent. Re-analyze the stability under heat stress. 2. Inert Atmosphere: During manufacturing, particularly for solutions, consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Evaluate the use of antioxidants where appropriate. 3. Excipient Compatibility Study: Conduct a systematic study of Linezolid with each excipient individually and in combination under heat and humidity to identify the incompatible component.
Discoloration (e.g., yellowing) of the drug product upon storage. 1. Degradation Product Formation: The formation of certain degradation products can lead to a change in color. For instance, degradation in sodium hydroxide solution is known to produce a yellow color.[5] 2. Oxidation: The morpholine moiety of Linezolid can be susceptible to oxidation, which may result in colored byproducts.1. Characterize Impurities: Use analytical techniques like LC-MS to identify the structure of the impurity causing the discoloration. This will provide clues about the degradation pathway. 2. Control Headspace Oxygen: For products in vials or bottles, minimizing headspace oxygen can reduce oxidative degradation. 3. Photostability: While Linezolid is relatively photostable, ensure adequate protection from light as per ICH guidelines, as light can sometimes catalyze oxidative reactions.
Failure to meet impurity specifications in long-term stability studies. 1. Inadequate Formulation: The formulation may not be sufficiently robust to protect Linezolid from degradation over its intended shelf life. 2. Inappropriate Packaging: The packaging may not provide adequate protection from moisture or oxygen. 3. Manufacturing Process Stress: The manufacturing process itself (e.g., drying temperature, compression forces) may be contributing to the initial formation of impurities that then grow over time.1. Reformulation: Re-evaluate the formulation, paying close attention to pH, excipient compatibility, and the potential need for stabilizers. 2. Packaging Optimization: Consider packaging with higher moisture and oxygen barrier properties. 3. Process Optimization: Evaluate critical process parameters and their impact on Linezolid stability. Implement process analytical technology (PAT) to monitor and control these parameters.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Linezolid stability issues.

troubleshooting_workflow start Stability Issue Observed (e.g., new impurity, discoloration) identify_impurity Identify & Quantify Impurity (HPLC, LC-MS) start->identify_impurity review_formulation Review Formulation & Process (pH, excipients, heat exposure) identify_impurity->review_formulation stress_studies Conduct Focused Stress Studies (Thermal, pH, Oxidative) review_formulation->stress_studies root_cause Determine Root Cause stress_studies->root_cause hydrolysis pH-related Hydrolysis root_cause->hydrolysis High pH? oxidation Oxidative Degradation root_cause->oxidation Oxygen exposure? excipient_incompatibility Excipient Incompatibility root_cause->excipient_incompatibility Specific excipient interaction? reformulate Reformulate (Adjust pH, change excipient) hydrolysis->reformulate optimize_process Optimize Process (Reduce heat, inert atmosphere) oxidation->optimize_process excipient_incompatibility->reformulate revalidate Revalidate Stability reformulate->revalidate optimize_process->revalidate

Caption: Troubleshooting workflow for Linezolid stability.

Key Degradation Pathways

Understanding the chemical transformations that Linezolid undergoes is key to preventing them. The primary degradation pathways involve hydrolysis of the oxazolidinone ring and oxidation of the morpholine ring.

degradation_pathway Linezolid Linezolid Hydrolysis_Product Hydrolysis Impurity (Ring Opening) Linezolid->Hydrolysis_Product High Temp + High pH Oxidation_Product Oxidative Impurity (N-Oxide) Linezolid->Oxidation_Product Oxidizing Agent

Caption: Simplified Linezolid degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol is based on ICH guideline Q1A(R2).[11][12]

Objective: To investigate the degradation of Linezolid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

  • Linezolid drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N[5]

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of Linezolid in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the Linezolid stock solution and 0.1 N HCl.

    • Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the Linezolid stock solution and 0.1 N NaOH.

    • Keep the solution at an elevated temperature (e.g., 60°C). Note: Degradation is expected to be rapid.[5] Monitor at shorter time intervals (e.g., 1, 2, 4 hours).

    • Withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Linezolid stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of Linezolid powder in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • At the end of the study, dissolve the powder in a suitable solvent and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Heat the Linezolid stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • Analyze the solution by HPLC.

  • Photostability:

    • Expose the Linezolid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

    • Analyze both samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be able to separate the parent Linezolid peak from all degradation product peaks.

    • Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure that the degradation products are readily detectable without being excessive.[12]

Data Interpretation:

  • Identify and quantify the major degradation products.

  • Determine the primary degradation pathways for Linezolid.

  • Use the data to confirm that the analytical method is "stability-indicating."

Conclusion

The prevention of thermal impurity formation in Linezolid is a multifaceted challenge that requires a deep understanding of its chemical properties and a systematic approach to formulation and process development. By carefully controlling pH, selecting compatible excipients, optimizing manufacturing processes, and ensuring appropriate storage conditions, the stability of Linezolid can be effectively managed. This guide provides a foundational framework for troubleshooting and preventing these degradation issues, ultimately contributing to the development of safe and effective Linezolid drug products.

References

  • (2025). Linezolid Stability in Peritoneal Dialysis Solutions. ResearchGate. [Link]

  • Czarniak-Volcy, D., et al. (2017). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules, 22(7), 1242. [Link]

  • Glass, B. D., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. International Journal of Pharmaceutical Compounding, 21(4), 334-341. [Link]

  • Al-Janabi, Z. H. H., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 138-145. [Link]

  • (2021). Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid. ResearchGate. [Link]

  • (2023). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry. [Link]

  • Khan, S., et al. (2018). Comparative Dissolution and Disintegration Study of Different Brands of Linezolid 600 mg Tablets Available in Karachi, Pakistan. Walsh Medical Media. [Link]

  • Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Bebawy, L. I. (2012). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. Australian Journal of Basic and Applied Sciences, 6(3), 767-778. [Link]

  • CN102643251A. Linezolid degradation impurity and preparation method thereof.
  • (2017). Forced degradation of linezolid. ResearchGate. [Link]

  • (2021). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • (n.d.). ZYVOX - Stability of Linezolid IV Under Various Conditions. Scribd. [Link]

  • (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • (2022). Linezolid - Product Monograph Template - Standard. [Link]

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Linezolid Forced Degradation Studies: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Linezolid forced degradation studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for these critical experiments. My aim is to move beyond simple protocols and offer insights grounded in scientific principles and extensive field experience, ensuring the integrity and success of your stability-indicating method development.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of Linezolid forced degradation studies.

Q1: What is the primary objective of a forced degradation study for Linezolid?

The primary goal is to intentionally degrade Linezolid under more severe conditions than those used in accelerated stability testing.[1] This "stress testing" helps to:

  • Identify potential degradation products.[2][3]

  • Understand the degradation pathways of the molecule.[2][4]

  • Develop and validate a stability-indicating analytical method that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2]

  • Ensure the safety and efficacy of the drug product over its shelf life.[5]

Q2: What are the regulatory expectations for a Linezolid forced degradation study?

Regulatory bodies like the FDA and those following ICH guidelines expect a comprehensive forced degradation study.[3][6] Key expectations as outlined in ICH Q1A(R2) include:

  • Exposure to a variety of stress conditions: hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][7]

  • Achieving a target degradation of 5-20% of the active ingredient.[2][3][7] Degradation beyond 20% may lead to secondary degradation products that are not relevant to real-world storage conditions and should be investigated.[3]

  • The use of a validated, stability-indicating analytical method.[2]

  • Detailed documentation of all experimental parameters.[2]

Q3: What are the known degradation pathways for Linezolid?

Linezolid, an oxazolidinone antibiotic, is susceptible to degradation under certain stress conditions.[4][8] Key degradation pathways include:

  • Alkaline Hydrolysis: This is a significant degradation pathway for Linezolid, often leading to the opening of the oxazolidinone ring.[4] Studies have shown complete degradation in 0.1 M sodium hydroxide solution within an hour at elevated temperatures.[9]

  • Acid Hydrolysis: Linezolid is relatively more stable under acidic conditions compared to alkaline conditions.[4][9] Degradation may involve the cleavage of the acetyl moiety.[4]

  • Oxidation: Oxidative stress can lead to the formation of the amine oxide of Linezolid.[4]

  • Photodegradation: Linezolid has been reported to undergo photodegradation.[9]

  • Thermal Degradation: While relatively stable to thermal stress, degradation can occur at elevated temperatures.[4]

Q4: What are typical starting conditions for Linezolid forced degradation?

Based on published literature, here are some commonly used starting conditions for Linezolid forced degradation studies. These should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M - 0.5 N HCl[9][10]Room Temperature to 75°C[3][9]Up to 24 hours[9]
Alkaline Hydrolysis 0.02 M - 0.1 M NaOH[9][10]Room Temperature to 75°C[9]1 hour to several hours[9]
Oxidation 0.6% - 6% v/v H₂O₂[9][10]Room Temperature to 75°C[9]Up to 24 hours[9]
Thermal Degradation Dry Heat70°C - 80°C[10][11]1 to 48 hours[10][11]
Photodegradation UV light (e.g., 365 nm) and visible lightAmbientUp to 48 hours[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during Linezolid forced degradation experiments.

Problem 1: No or minimal degradation is observed under initial stress conditions.
  • Possible Cause: The stress condition is not harsh enough.

  • Solution:

    • Increase Reagent Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.

    • Elevate Temperature: If there is no degradation at room temperature, the reaction can be heated to 50-70°C.[3] Temperature significantly influences the rate of degradation, especially in alkaline conditions.[9]

    • Extend Exposure Time: Increase the duration of the stress exposure.

    • Verify Drug Substance Solubility: Ensure that Linezolid is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.

Problem 2: Excessive degradation (>20%) is observed.
  • Possible Cause: The stress condition is too harsh.

  • Solution:

    • Reduce Reagent Concentration: Decrease the molarity of the acid or base, or the percentage of the oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature or at room temperature.

    • Shorten the Exposure Time: Sample at earlier time points to capture the desired degradation level.

    • Neutralize the Reaction: For acid and base hydrolysis, ensure timely neutralization of the samples to halt the degradation process before analysis.[9]

Problem 3: Poor peak shape or resolution in the HPLC chromatogram.
  • Possible Cause 1: Co-elution of the parent drug and degradation products.

  • Solution:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. A gradient elution may be necessary to resolve all peaks.

    • Change pH of the Mobile Phase: The ionization state of Linezolid and its degradation products can affect their retention. Adjusting the pH of the aqueous portion of the mobile phase can improve separation.

    • Select a Different Column: If resolution issues persist, consider a column with a different stationary phase (e.g., a different C18 chemistry, or a phenyl-hexyl column).

  • Possible Cause 2: Matrix effects from the degradation medium.

  • Solution:

    • Dilute the Sample: Diluting the sample with the mobile phase can mitigate matrix effects.

    • Sample Neutralization: Ensure that samples from acidic or basic stress conditions are properly neutralized to a pH compatible with the mobile phase and column.[9]

Problem 4: Appearance of extraneous peaks in the chromatogram.
  • Possible Cause 1: Impurities in the reagents or solvents.

  • Solution:

    • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity reagents.

    • Run a Blank: Inject a blank sample (the degradation medium without the drug) to identify any peaks originating from the reagents themselves.

  • Possible Cause 2: Secondary degradation of the primary degradation products.

  • Solution:

    • Reduce Stress Severity: As mentioned in "Problem 2," overly harsh conditions can lead to complex degradation pathways. Reduce the stress level to focus on the primary degradants.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in a Linezolid forced degradation study.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of Linezolid reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[10]

  • Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Procedure

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Linezolid Stock Solution Work Working Solution Start->Work Acid Acid Hydrolysis (e.g., 0.1 M HCl, 75°C) Work->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 75°C) Work->Base Expose to Stress Oxid Oxidation (e.g., 0.6% H₂O₂, 75°C) Work->Oxid Expose to Stress Therm Thermal (e.g., 80°C) Work->Therm Expose to Stress Photo Photolytic (UV/Vis Light) Work->Photo Expose to Stress Neut Neutralize/Dilute Acid->Neut Base->Neut Oxid->Neut Therm->Neut Photo->Neut HPLC HPLC Analysis Neut->HPLC Data Data Interpretation HPLC->Data Report Report Data->Report Generate Report

Caption: General workflow for Linezolid forced degradation.

Detailed Steps:

  • Acid Hydrolysis:

    • To a known volume of Linezolid working solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).

    • Incubate the solution at a specific temperature (e.g., 75°C) for a defined period.[9]

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use sodium hydroxide (e.g., 0.1 M NaOH) as the stress agent and hydrochloric acid for neutralization.[9]

  • Oxidative Degradation:

    • To a known volume of Linezolid working solution, add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 0.6%).

    • Incubate the solution at a specific temperature (e.g., 75°C) for a defined period.[9]

    • At specified time points, withdraw an aliquot, cool, and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid Linezolid drug substance or a solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.[10]

    • For the solid sample, dissolve it in a suitable solvent after exposure.

    • Dilute the sample to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Linezolid to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt-hours per square meter).[1]

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure period, dilute the samples as needed for HPLC analysis.

Protocol 3: HPLC Method for Analysis

A stability-indicating HPLC method is crucial. While the exact parameters will need to be developed and validated for your specific system, a typical starting point for a reversed-phase HPLC method for Linezolid is as follows:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 3.0) and an organic solvent like methanol or acetonitrile in an isocratic or gradient elution mode.[12][13] A common mobile phase is a 70:30 (v/v) ratio of methanol and water.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: UV detection at the λmax of Linezolid, which is around 251-253 nm.[9][14]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 40°C.[12]

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

HPLC_Method_Development cluster_method Method Development & Validation cluster_params Key Parameters Initial Initial HPLC Conditions Inject Inject Stressed Samples Initial->Inject Eval Evaluate Resolution & Peak Shape Inject->Eval Opt Optimize Method Eval->Opt Resolution < 1.5? Val Validate Method (ICH Q2(R1)) Eval->Val Resolution ≥ 1.5 Opt->Inject Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision LOD LOD & LOQ Val->LOD Robustness Robustness Val->Robustness

Caption: Logic for stability-indicating HPLC method development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - NIH. (2017, July 10). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method - Journal of Research in Chemistry. (2025, June 13).
  • Linezolid impurities: An overview. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Linezolid | C16H20FN3O4 | CID 441401 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Forced degradation of linezolid ([i] initial concentration and [ii]... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Stability-indicating methods for the determination of linezolid in the presence of its alkaline-induced degradation products. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. (n.d.).
  • (PDF) A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC - ResearchGate. (2025, May 10). Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - NIH. (n.d.). Retrieved from [Link]

  • Complete degradation profile of Linezolid along with the % impurity... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).

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Validation & Comparative

A Comparative Analysis of Linezolid Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic antibiotics, Linezolid stands as a critical tool against resilient Gram-positive bacteria.[1] As the first clinically approved oxazolidinone, its efficacy is undisputed, but ensuring its safety and quality necessitates a profound understanding of its impurity profile.[1][2] The control of impurities—unwanted chemical substances that can arise during synthesis or degradation—is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[3] This guide offers an in-depth, objective comparison of key Linezolid impurities, with a particular focus on Linezolid Impurity D versus its counterparts: Impurities A, B, C, and F.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the structural nuances, formation pathways, and analytical methodologies required to distinguish and control these compounds, ensuring the scientific integrity and robustness of your analytical workflows.

Understanding the Landscape: Process-Related vs. Degradation Impurities

Linezolid impurities are broadly categorized based on their origin:

  • Process-Related Impurities: These are by-products or unreacted intermediates that form during the synthesis of the Active Pharmaceutical Ingredient (API).[2] Their presence and levels are controlled by optimizing the synthetic route and implementing effective purification steps.

  • Degradation Products: These impurities emerge when the API is subjected to stress conditions such as heat, light, humidity, or reactive environments (acid, base, oxidation) during manufacturing, formulation, or storage.[4][5] Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.[4]

This distinction is critical, as process impurities are typically present at a consistent level, while degradation products can increase over the product's shelf-life.[2]

Characterization of Key Linezolid Impurities

A thorough understanding of each impurity's structure is fundamental to developing selective analytical methods and assessing potential toxicity.

Linezolid Impurity D: A Key Process Intermediate

Linezolid Impurity D, officially designated as Linezolid Related Compound D by the United States Pharmacopeia (USP), is a critical process-related impurity.

  • Chemical Identity: (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate.[6]

  • Origin: Impurity D is a key intermediate in a common synthetic pathway for Linezolid. It is formed by the reaction of an oxazolidinone alcohol intermediate with mesyl chloride.[2] This mesylate derivative is then typically converted to an azide (Impurity A) before being reduced to the amine (Impurity C) and finally acetylated to form Linezolid.[2] Incomplete conversion or side reactions involving this highly reactive intermediate can lead to its presence in the final API.

Comparative Impurities: A, B, C, and F
  • Linezolid Impurity A (USP Related Compound A): This is the azide intermediate, chemically known as (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinophenyl)phenyl]-2-oxazolidinone.[7][8] It is formed from Impurity D and is a direct precursor to Impurity C. Due to the potentially explosive nature of azide compounds, its control is of paramount importance in industrial synthesis.[2]

  • Linezolid Impurity B (USP Related Compound B): This impurity is a thioacetamide analogue of Linezolid, with the chemical name N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-ethanethioamide.[9][10] Its formation is less commonly described in primary synthesis routes but represents a potential variant where a thioacetylation agent is present.

  • Linezolid Impurity C (USP Related Compound C): This is the primary amine precursor to Linezolid, known as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[11][12] It is formed by the reduction of the azide group in Impurity A. Incomplete acetylation during the final synthetic step is the primary cause of its presence in the drug substance.[2]

  • Linezolid Impurity F: This compound, identified as (S)-N-((3-(3-fluoro-4-(N-(2-hydroxyethyl)formamido)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a more complex derivative.[13][] Its origin can be linked to side reactions involving the morpholine ring or starting materials used in the synthesis.

Note on Linezolid Impurity E: While various suppliers may list a "Linezolid Impurity E", there is no universally recognized structure for this impurity within major pharmacopeias like the USP or EP at this time. Its identity can vary between manufacturers. For regulatory purposes, it is crucial to rely on pharmacopeially defined impurities or fully characterized in-house standards.

Comparative Data Summary

The following table provides a clear, side-by-side comparison of the key physicochemical properties of Linezolid and its principal impurities.

ParameterLinezolid (API)Impurity DImpurity AImpurity BImpurity CImpurity F
USP Designation -Related Compound DRelated Compound ARelated Compound BRelated Compound C-
IUPAC Name N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[1](R)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate(R)-5-(Azidomethyl)-3-[3-fluoro-4-(morpholinophenyl)phenyl]-2-oxazolidinone[7]N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-ethanethioamide[9](5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone[11](S)-N-((3-(3-fluoro-4-(N-(2-hydroxyethyl)formamido)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide[13]
Origin APIProcessProcessProcessProcessProcess
CAS Number 165800-03-3[1]174649-09-3168828-84-0[7]216868-57-4[15]168828-90-8[11]N/A
Molecular Formula C₁₆H₂₀FN₃O₄[1]C₁₅H₁₉FN₂O₆SC₁₄H₁₆FN₅O₃[7]C₁₆H₂₀FN₃O₃S[15]C₁₄H₁₈FN₃O₃[11]C₁₅H₁₈FN₃O₅[]
Molecular Weight 337.35 g/mol [1]374.38 g/mol 321.31 g/mol [7]353.41 g/mol [15]295.31 g/mol [11]339.32 g/mol []

Mechanistic Insights: Formation Pathways

Understanding the formation pathways is crucial for implementing effective control strategies. The diagrams below illustrate a simplified synthetic route and the conditions leading to degradation products.

Process-Related Impurity Formation

The following diagram illustrates a common synthetic pathway for Linezolid, highlighting the stages where key process-related impurities (D, A, and C) are formed. The control of reaction conditions and purification at each step is vital to minimize their carryover into the final product.

G cluster_0 Synthesis Pathway Intermediate_1 Oxazolidinone Alcohol Intermediate Impurity_D Impurity D (Mesylate Intermediate) Intermediate_1->Impurity_D Mesyl Chloride Impurity_A Impurity A (Azide Intermediate) Impurity_D->Impurity_A Sodium Azide Impurity_C Impurity C (Amine Intermediate) Impurity_A->Impurity_C Reduction Linezolid Linezolid (API) Impurity_C->Linezolid Acetylation

Caption: Simplified Linezolid synthesis showing the formation of process impurities.

Degradation Pathways

Forced degradation studies reveal Linezolid's susceptibility to hydrolysis and oxidation.[4] The drug is particularly labile in alkaline conditions, which can lead to the opening of the oxazolidinone ring.[16][17]

G cluster_1 Degradation Pathways Linezolid_API Linezolid Acid_DP Acid Hydrolysis Product (e.g., De-acetylation to Impurity C) Linezolid_API->Acid_DP Acidic (HCl) Alkaline_DP Alkaline Hydrolysis Products (Ring-opening) Linezolid_API->Alkaline_DP Alkaline (NaOH) Oxidative_DP Oxidative Degradation Product (e.g., N-Oxide) Linezolid_API->Oxidative_DP Oxidative (H₂O₂)

Caption: Major degradation pathways for Linezolid under stress conditions.

Experimental Protocol: A Validated Stability-Indicating UPLC Method

To effectively resolve Linezolid from its key impurities, a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is required.[18] The following protocol describes a robust, stability-indicating UPLC method that provides excellent separation for routine quality control and stability testing.

Causality Behind Experimental Choices
  • Instrumentation (UPLC): UPLC is chosen over conventional HPLC for its superior resolution, higher sensitivity, and significantly shorter run times, which is critical for high-throughput laboratory environments. The use of sub-2 µm particle columns provides sharper peaks and better separation efficiency.

  • Column (C18): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. Its nonpolar stationary phase provides excellent retention and selectivity for moderately polar compounds like Linezolid and its impurities.

  • Mobile Phase (Gradient Elution): A gradient elution program, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile/methanol), is necessary to resolve both early-eluting polar impurities and the more retained Linezolid API within a reasonable timeframe. The acidic modifier (e.g., formic or phosphoric acid) ensures good peak shape by suppressing the ionization of amine functionalities.

  • Detection (UV at 251-254 nm): Linezolid and its structurally related impurities share a common chromophore, exhibiting significant absorbance around 251-254 nm.[19][20] This wavelength provides a robust and sensitive signal for all target analytes.

Step-by-Step Methodology
  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[19]

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      8.0 40 60
      9.0 40 60
      9.1 90 10

      | 12.0 | 90 | 10 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve appropriate amounts of Linezolid and impurity reference standards in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., Linezolid at 0.5 mg/mL, impurities at 0.001 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the Linezolid drug substance or powdered tablets in the diluent to achieve a nominal concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution, and filter through a 0.22 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, inject the standard solution (in replicate, n=5).

    • The system is deemed suitable for use if:

      • The resolution between Linezolid and the closest eluting impurity is > 2.0.

      • The tailing factor for the Linezolid peak is between 0.8 and 1.5.

      • The relative standard deviation (RSD) for the peak area of replicate Linezolid injections is ≤ 2.0%.

Analytical Workflow Diagram

G cluster_workflow UPLC Analysis Workflow Prep Sample & Standard Preparation Inject Inject into UPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection @ 254 nm Separate->Detect Integrate Data Acquisition & Peak Integration Detect->Integrate Calculate Quantification & System Suitability Check Integrate->Calculate Report Final Report Calculate->Report

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Linezolid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Linezolid, a critical oxazolidinone antibiotic, rigorous control of impurities is not just a regulatory hurdle but a fundamental aspect of patient safety. This guide provides an in-depth, experience-driven comparison of analytical methods for Linezolid impurities, with a core focus on the principles and practical execution of method cross-validation.

The Criticality of Impurity Profiling for Linezolid

Linezolid's synthetic pathway and degradation routes can introduce various impurities, including process-related impurities and degradation products.[1][2][3][4] Forced degradation studies reveal that Linezolid is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of several degradation products.[5][6][7][8][9][10] Therefore, robust analytical methods are essential to detect, identify, and quantify these impurities to ensure the quality of the drug substance and drug product. The International Council for Harmonisation (ICH) guidelines mandate strict limits on the levels of known and unknown impurities, making their accurate determination a critical quality attribute.[2]

Comparative Analysis of Analytical Techniques

Several analytical techniques are employed for the determination of Linezolid and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent.[3][11][12]

  • High-Performance Liquid Chromatography (HPLC): A well-established and widely used technique, HPLC offers excellent resolution and sensitivity for the separation and quantification of Linezolid and its impurities.[1][11][13][14][15][16] Reversed-phase HPLC with UV detection is a common approach.[11]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity.[17][18][19] This can be particularly advantageous for complex impurity profiles.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown impurities, LC-MS and its tandem version (LC-MS/MS) are indispensable tools.[6][9][10][20] They provide molecular weight and structural information, which is crucial for elucidating the identity of novel degradation products or process impurities.

The Imperative of Method Cross-Validation

When an analytical method is transferred between laboratories (e.g., from a development lab to a quality control lab) or when a new method is introduced to replace an existing one, a cross-validation study is essential. The objective is to ensure that both methods provide equivalent results, thereby guaranteeing consistency in quality assessment. This guide will now delve into a practical approach for the cross-validation of two HPLC methods for the analysis of Linezolid impurities.

Experimental Protocol: Cross-Validation of Two HPLC Methods for Linezolid Impurity Profiling

This section outlines a detailed protocol for the cross-validation of a legacy HPLC method (Method A) and a newly developed, faster UPLC method (Method B) for the determination of specified and unspecified impurities in Linezolid.

Methodology Workflow

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment cluster_comparison Data Comparison & Equivalence prep_standards Prepare Linezolid & Impurity Standards prep_samples Prepare Spiked & Unspiked Linezolid Samples prep_standards->prep_samples analysis_A Analyze Samples using HPLC Method A prep_samples->analysis_A analysis_B Analyze Samples using UPLC Method B prep_samples->analysis_B specificity Specificity analysis_A->specificity analysis_B->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compare_results Compare Impurity Profiles & Quantitation robustness->compare_results statistical_analysis Statistical Analysis (e.g., t-test) compare_results->statistical_analysis equivalence Determine Method Equivalence statistical_analysis->equivalence

Caption: Workflow for the cross-validation of two analytical methods.

Step 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solutions: Prepare individual stock solutions of Linezolid and known impurities in a suitable diluent (e.g., acetonitrile/water mixture).

  • Working Standard Solutions: Prepare a mixed working standard solution containing Linezolid and all known impurities at their specification limits.

  • Sample Solutions:

    • Unspiked Sample: Prepare a solution of the Linezolid drug substance at the target analytical concentration.

    • Spiked Sample: Spike the Linezolid drug substance solution with known impurities at relevant concentrations (e.g., 50%, 100%, and 150% of the specification limit).

Step 2: Chromatographic Analysis

Analyze the prepared standard and sample solutions using both HPLC Method A and UPLC Method B. Ensure that the system suitability criteria (e.g., resolution, tailing factor, theoretical plates) are met for both methods before proceeding.

Step 3: Validation Parameter Evaluation

The cross-validation study should assess the following parameters for both methods, in accordance with ICH Q2(R1) guidelines.[21][22][23][24][25] The recent revision, ICH Q2(R2), further emphasizes a lifecycle management approach to analytical procedures.[26][27][28][29][30]

Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze blank, placebo (if applicable), unspiked, and spiked samples. Assess for any interference at the retention times of Linezolid and its impurities. Forced degradation samples should also be analyzed to demonstrate separation from degradation products.[5][6][8]

Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of each impurity and the analytical response over a specified range.

  • Procedure: Prepare a series of solutions of each impurity at different concentrations (typically 5-6 levels) ranging from the limit of quantitation (LOQ) to 150% of the specification limit. Plot the response versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze the spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery for each impurity.

Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the spiked sample at 100% of the specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the relative standard deviation (RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest amount of an analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and pH of the mobile phase buffer (±0.2 units). Assess the impact on the resolution and quantification of impurities.

Data Presentation and Comparison

Summarize the validation data for both methods in clear, comparative tables.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC Method AUPLC Method B
ColumnC18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Formate Buffer (pH 3.0)
Flow Rate1.0 mL/min0.4 mL/min
DetectionUV at 254 nmUV at 254 nm
Run Time30 minutes10 minutes

Table 2: Comparison of Validation Parameters

Validation ParameterImpurityHPLC Method AUPLC Method BAcceptance Criteria
Linearity (r²) Impurity 10.99950.9998≥ 0.999
Impurity 20.99920.9996≥ 0.999
Accuracy (% Recovery) Impurity 198.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Impurity 297.9 - 101.5%98.6 - 101.1%98.0 - 102.0%
Precision (RSD)
RepeatabilityImpurity 11.2%0.8%≤ 2.0%
Impurity 21.5%1.0%≤ 2.0%
Intermediate PrecisionImpurity 11.8%1.3%≤ 2.0%
Impurity 22.1%1.6%≤ 2.0%
LOD Impurity 10.01%0.005%Report
Impurity 20.012%0.006%Report
LOQ Impurity 10.03%0.015%Report
Impurity 20.035%0.018%Report
Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Method_Suitability Method Suitability Accuracy->Method_Suitability Precision->Method_Suitability Range->Method_Suitability LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Sources

A Comparative Guide: HPLC vs. UPLC for Linezolid Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For a potent synthetic antibiotic like Linezolid, rigorous monitoring of impurities is a critical and non-negotiable aspect of its manufacturing and quality assurance. This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Linezolid and its related substances. Drawing upon established analytical methodologies and field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals in selecting the most appropriate chromatographic technique for their specific needs.

Introduction: The Imperative of Purity in Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical line of defense against serious infections caused by multi-drug resistant Gram-positive bacteria.[1] The molecular integrity of Linezolid is directly linked to its therapeutic action and patient safety. Impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially compromise the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are essential for the comprehensive impurity profiling of Linezolid.

Forced degradation studies are intentionally conducted to produce potential degradation products under more severe conditions than accelerated stability studies.[2] These studies are crucial for developing stability-indicating analytical methods that can effectively separate and quantify impurities.[2] Linezolid has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[1]

The Chromatographic Contenders: HPLC and UPLC

At their core, both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. However, the evolution from HPLC to UPLC represents a significant leap in chromatographic performance, primarily driven by advancements in particle technology and instrumentation.

High-Performance Liquid Chromatography (HPLC) has been the bedrock of pharmaceutical analysis for decades.[3][4][5] It typically utilizes columns packed with porous silica particles with diameters in the range of 3 to 5 µm. The instrumentation is designed to operate at pressures up to 6,000 psi.

Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, employs columns packed with sub-2 µm particles.[3] This reduction in particle size leads to a dramatic increase in chromatographic efficiency, but necessitates instrumentation capable of handling much higher backpressures, often up to 15,000 psi or more.[3]

The fundamental relationship between particle size, efficiency, and analysis speed is elegantly described by the van Deemter equation. Smaller particles in UPLC lead to a more efficient packing, minimizing the diffusion paths for analytes and resulting in sharper, narrower peaks. This translates to improved resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC.[6]

Experimental Protocols: A Side-by-Side Methodological Approach

To provide a practical comparison, this section outlines representative experimental protocols for the analysis of Linezolid and its impurities using both HPLC and UPLC. These protocols are based on established methods and principles for the analysis of pharmaceutical compounds.

Forced Degradation Sample Preparation

To generate a complex sample containing Linezolid and its degradation products, a forced degradation study is performed. A stock solution of Linezolid is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The stressed samples are then neutralized (if necessary), diluted with the mobile phase, and filtered through a 0.22 µm syringe filter before injection.

Representative HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Representative UPLC Method
  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: [8]

    • 0-0.5 min: 10% B

    • 0.5-5.5 min: 10-90% B

    • 5.5-6.5 min: 90% B

    • 6.5-7.0 min: 90-10% B

    • 7.0-10.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Workflow Visualization

The following diagram illustrates the comparative workflow for Linezolid impurity analysis using HPLC and UPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Data Comparison Linezolid_API Linezolid API Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Linezolid_API->Forced_Degradation Stressed_Sample Stressed Sample Mixture Forced_Degradation->Stressed_Sample HPLC_Injection Injection (20 µL) Stressed_Sample->HPLC_Injection UPLC_Injection Injection (2 µL) Stressed_Sample->UPLC_Injection HPLC_Separation HPLC Separation (C18, 5 µm, ~40 min) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (254 nm) HPLC_Separation->HPLC_Detection HPLC_Data HPLC Chromatogram HPLC_Detection->HPLC_Data Comparison Comparative Analysis: - Resolution - Sensitivity - Analysis Time - Solvent Consumption HPLC_Data->Comparison UPLC_Separation UPLC Separation (BEH C18, 1.7 µm, ~10 min) UPLC_Injection->UPLC_Separation UPLC_Detection UV Detection (254 nm) UPLC_Separation->UPLC_Detection UPLC_Data UPLC Chromatogram UPLC_Detection->UPLC_Data UPLC_Data->Comparison

Caption: Comparative workflow of HPLC and UPLC for Linezolid impurity analysis.

Data Presentation: A Quantitative Comparison

The following table summarizes the expected performance differences between the HPLC and UPLC methods for Linezolid impurity analysis based on the principles discussed and data available in the literature.

Performance ParameterRepresentative HPLC MethodRepresentative UPLC MethodAdvantage of UPLC
Analysis Time ~40 minutes~10 minutes~4x faster
Resolution GoodExcellent Sharper peaks, better separation of closely eluting impurities
Sensitivity (Peak Height) LowerHigher Improved detection of trace-level impurities
Solvent Consumption per Run ~40 mL~4 mL~90% reduction
System Backpressure ~1500-2500 psi~8000-12000 psiHigher
Throughput LowerHigher More samples analyzed in the same timeframe

Discussion: Interpreting the Performance Gains of UPLC

The quantitative data presented above clearly demonstrates the significant advantages of UPLC over traditional HPLC for the impurity profiling of Linezolid.

Speed and Throughput: The most striking advantage of UPLC is the substantial reduction in analysis time.[3] For the representative methods, the UPLC analysis is approximately four times faster than the HPLC method. This translates to a significant increase in sample throughput, a critical factor in high-volume quality control environments and during time-sensitive drug development phases.

Resolution and Sensitivity: The use of sub-2 µm particles in the UPLC column leads to a marked improvement in chromatographic efficiency. This results in sharper, narrower peaks, which in turn enhances both resolution and sensitivity.[6] For complex samples generated from forced degradation studies, where impurities may be present at low levels and elute close to the main peak or each other, the superior resolving power of UPLC is a distinct advantage. The increased peak height-to-width ratio in UPLC also contributes to lower limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities that might be missed by HPLC.

Solvent Consumption and Environmental Impact: The shorter run times and lower flow rates of the UPLC method result in a dramatic reduction in solvent consumption.[6] This not only leads to significant cost savings but also aligns with the growing emphasis on green chemistry and reducing the environmental footprint of analytical laboratories.

Method Transfer and Validation: While the advantages of UPLC are clear, it is important to note that transferring an existing validated HPLC method to a UPLC platform requires careful consideration and re-validation. However, for new method development, UPLC is unequivocally the platform of choice for achieving optimal performance in the analysis of Linezolid and its impurities.

Conclusion: The Future of Linezolid Impurity Analysis

The comparison of HPLC and UPLC for the analysis of Linezolid impurities unequivocally demonstrates the superiority of UPLC in terms of speed, resolution, sensitivity, and efficiency. While a well-validated HPLC method can certainly meet the required quality standards, the adoption of UPLC technology offers significant improvements in laboratory productivity, a reduction in analytical costs, and a minimized environmental impact.

For research, development, and high-throughput quality control of Linezolid, UPLC stands out as the more advanced and efficient analytical solution. As the pharmaceutical industry continues to strive for greater efficiency and more comprehensive product knowledge, the adoption of UPLC for critical applications such as impurity profiling is not just an option, but a strategic imperative.

References

  • An improved method for the quantitative determination of linezolid. Google Patents.
  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. National Institutes of Health. Available at: [Link]

  • Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. ResearchGate. Available at: [Link]

  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Available at: [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. National Institutes of Health. Available at: [Link]

  • Spectrophotometric and HPLC Determination of Linezolid in Presence of Its Alkaline-Induced Degradation Products and in Pharmaceutical Tablets. ResearchGate. Available at: [Link]

  • A critical review of HPLC-based analytical methods for quantification of Linezolid. PubMed. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]

  • A critical review of HPLC-based analytical methods for quantification of Linezolid. ResearchGate. Available at: [Link]

  • UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. PubMed. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. WJAR. Available at: [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation. Available at: [Link]

  • Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD) (Reference 2014.02.06). Canada's Drug Agency. Available at: [Link]

  • HPLC-UV method for qquantitation of linezolid. Dove Medical Press. Available at: [Link]

  • Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. ResearchGate. Available at: [Link]

  • Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. Available at: [Link]

  • Linezolid impurities: An overview. LGC Standards. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Linezolid Impurity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, vital in treating serious infections caused by multi-drug resistant Gram-positive bacteria.[1] As with any active pharmaceutical ingredient (API), the presence of impurities—arising from the manufacturing process or degradation—can significantly impact the drug's safety and efficacy.[2] Therefore, robust and reliable analytical methods for the identification and quantification of these impurities are paramount. This guide provides an in-depth comparison of common analytical methodologies for Linezolid impurity testing, offering insights into method selection, validation, and practical application for researchers, scientists, and drug development professionals. Our focus is to equip laboratories with the knowledge to perform these critical analyses with confidence and consistency.

Understanding Linezolid Impurities

A thorough understanding of potential impurities is the foundation of any effective testing strategy. Linezolid impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Linezolid API. They can include starting materials, intermediates, and by-products of side reactions. Examples include Linezolid Related Compound A (an azide intermediate) and Linezolid Related Compound D (a mesylate intermediate).

  • Degradation Products: These impurities result from the chemical breakdown of the Linezolid molecule under the influence of factors like pH, light, heat, and oxidation.[2][3] Forced degradation studies are intentionally conducted to identify these potential degradants and ensure the analytical method can separate them from the parent drug.[2][3]

The structures of Linezolid and some of its key impurities are illustrated below.

Core Analytical Techniques: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for Linezolid impurity analysis.[4] While both operate on the same chromatographic principles, UPLC's use of smaller particle size columns (sub-2 µm) results in significant performance advantages.[5][6]

The Causality Behind Method Selection: HPLC vs. UPLC

The choice between HPLC and UPLC often comes down to a balance of throughput needs, sensitivity requirements, and available instrumentation.

  • HPLC: As the more established technique, HPLC methods are abundant and well-validated.[4] They are robust and suitable for routine quality control. However, they typically have longer run times and consume more solvent.[6][7]

  • UPLC: This technique offers significantly faster analysis times, improved resolution (sharper peaks), and higher sensitivity.[5][6][7] This is particularly advantageous for complex impurity profiles or when high sample throughput is required. The reduced solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.[7]

The logical workflow for Linezolid impurity analysis, applicable to both HPLC and UPLC, is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Linezolid Sample (API or Formulation) Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC/UPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for Linezolid impurity analysis.

Comparative Performance of Published Analytical Methods

While a direct inter-laboratory study with shared samples is the gold standard, a comparative review of published, validated methods provides valuable insights into the expected performance of different analytical approaches. The following table summarizes the key parameters from several reported HPLC and UPLC methods for Linezolid impurity testing.

ParameterMethod 1 (RP-HPLC)[8]Method 2 (RP-HPLC)[9]Method 3 (UPLC)[10]
Column InertSustain C18 (250x4.6 mm, 5µ)C18 ColumnAcquity UPLC BEH C18 (50x2.1 mm, 1.7µm)
Mobile Phase Methanol: pH 3.0 Phosphate Buffer (45:55 v/v)A: Buffer/ACN/Methanol (80:10:10) B: Methanol/Buffer (60:40)A: 0.1% Formic Acid in Water B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 251 nmUV at 254 nmUV (not specified)
Retention Time ~4.95 minNot specified< 2.1 min
Linearity (r²) 1.000> 0.9990.9985
Accuracy (% Recovery) 99.2 - 99.5%> 97%98.07 - 99.03%
Precision (%RSD) 0.9%Not specified0.66 - 0.89%

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols are detailed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Protocol 1: Validated RP-HPLC Method

This protocol is based on a published method for the estimation of Linezolid in pharmaceutical formulations.[8]

1. Chromatographic Conditions:

  • Column: InertSustain C18 (250x4.6 mm, 5µm)

  • Mobile Phase: Prepare a mixture of Methanol and pH 3.0 Phosphate Buffer in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 251 nm

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution (60 µg/mL): Accurately weigh and dissolve about 30 mg of Linezolid Reference Standard (RS) in the mobile phase in a 50 mL volumetric flask. Dilute 3 mL of this solution to 50 mL with the mobile phase.

  • Sample Solution: For tablets, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Linezolid into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes to dissolve, and then dilute to volume. Filter the solution. Dilute 3 mL of the filtrate to 50 mL with the mobile phase.

3. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for the peak areas of the five replicate injections should be not more than 2.0%.

    • The theoretical plates for the Linezolid peak should be not less than 2000.

    • The tailing factor for the Linezolid peak should be not more than 2.0.

4. Procedure:

  • Once the SST passes, inject the blank (mobile phase), standard solution, and sample solution in duplicate.

  • Identify and quantify any impurity peaks in the sample chromatogram based on their retention times relative to the Linezolid peak and by using impurity reference standards where available.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The goal is to achieve partial degradation (typically 5-20%) of the API.[2]

G cluster_conditions Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 70°C) Analysis Analyze by Validated HPLC/UPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 70°C) Base->Analysis Oxidation Oxidative Degradation (e.g., 6% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 105°C, 48h) Thermal->Analysis Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Photolytic->Analysis Linezolid_Sample Linezolid API/Formulation Linezolid_Sample->Acid Linezolid_Sample->Base Linezolid_Sample->Oxidation Linezolid_Sample->Thermal Linezolid_Sample->Photolytic

Caption: Workflow for a forced degradation study.

1. Acid Hydrolysis:

  • Dissolve a known amount of Linezolid in 0.1 M hydrochloric acid.

  • Keep the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).[11]

  • Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a known concentration with the mobile phase before injection.

2. Base Hydrolysis:

  • Dissolve a known amount of Linezolid in 0.1 M sodium hydroxide.

  • Keep the solution at an elevated temperature (e.g., 70°C) for a specified period.[11] Linezolid is known to be less stable at high pH values.[11]

  • Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a known concentration with the mobile phase.

3. Oxidative Degradation:

  • Dissolve a known amount of Linezolid in a solution of hydrogen peroxide (e.g., 6%).

  • Store at room temperature for a specified period.

  • Dilute to a known concentration with the mobile phase before injection.

4. Thermal Degradation:

  • Expose solid Linezolid powder to dry heat in a hot air oven (e.g., 105°C for 48 hours).[3]

  • After exposure, dissolve a known amount of the powder in the mobile phase to achieve the target concentration.

5. Photolytic Degradation:

  • Expose a solution of Linezolid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the solution alongside a control sample protected from light.

Conclusion and Future Perspectives

The reliable analysis of impurities in Linezolid is a non-negotiable aspect of ensuring its quality and safety. While both HPLC and UPLC are powerful tools for this purpose, the trend is clearly moving towards UPLC for its superior speed, resolution, and efficiency.[5][7] This guide has provided a framework for comparing these methods, complete with detailed protocols that emphasize self-validating principles through rigorous system suitability testing.

For inter-laboratory consistency, the adoption of standardized and robustly validated methods is crucial. While this guide summarizes existing validated methods, the establishment of formal inter-laboratory comparison programs, where participating labs analyze identical samples, would further enhance the consistency and reliability of Linezolid impurity testing across the pharmaceutical industry.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Institutes of Health. Available from: [Link]

  • Forced degradation of linezolid ([i] initial concentration and [ii]... ResearchGate. Available from: [Link]

  • (PDF) A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate. Available from: [Link]

  • Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. Scholars Middle East Publishers. Available from: [Link]

  • Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. PMC - PubMed Central. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. Available from: [Link]

  • LINEZOLID TABLETS Draft proposal for inclusion in The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. World Health Organization (WHO). Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. World Health Organization (WHO). Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN LINEZOLID GEL. CORE. Available from: [Link]

  • A critical review of HPLC-based analytical methods for quantification of Linezolid. PubMed. Available from: [Link]

  • A critical review of HPLC-based analytical methods for quantification of Linezolid. Semantic Scholar. Available from: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available from: [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation. Available from: [Link]

  • Structures of Linezolid and its six impurities. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Genotoxicity Assessment of Linezolid Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the genotoxicity of Linezolid Impurity D, a potential impurity in the synthetic antibiotic Linezolid. Our focus is on providing a clear rationale for experimental choices, ensuring the trustworthiness of the described protocols, and grounding all claims in authoritative sources.

Introduction: The Imperative of Genotoxicity Assessment for Pharmaceutical Impurities

Linezolid is a crucial antibiotic belonging to the oxazolidinone class, effective against multi-drug resistant Gram-positive bacteria.[1][2][3] Its synthesis and degradation can, however, lead to the formation of impurities.[4][5] Linezolid Impurity D, identified as N, N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 908143-04-4), is one such substance that requires rigorous safety evaluation.[6][7]

Genotoxic impurities are of significant concern as they can damage DNA, leading to mutations and potentially cancer.[8] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate the assessment and control of such impurities in pharmaceuticals to limit potential carcinogenic risk.[8][9][10] The ICH M7 guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to levels that pose negligible carcinogenic risk.[8]

This guide will navigate the established and emerging methodologies for evaluating the genotoxic potential of Linezolid Impurity D, offering a comparative analysis to inform a robust testing strategy.

The Tiered Approach to Genotoxicity Assessment

A standard and logical approach to genotoxicity testing follows a tiered strategy, beginning with computational methods and progressing to in vitro and, if necessary, in vivo assays. This approach is designed to be efficient, reducing animal testing while ensuring patient safety.

Genotoxicity_Assessment_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Testing (If Required) cluster_3 Risk Characterization & Control QSAR Computational (Q)SAR Analysis - Predict potential for mutagenicity - Identify structural alerts Ames Bacterial Reverse Mutation Assay (Ames Test) - Detects gene mutations (point mutations & frameshifts) QSAR->Ames Positive or inconclusive results trigger further testing Risk_Assessment - Establish Permitted Daily Exposure (PDE) - Implement control strategies QSAR->Risk_Assessment Negative QSAR may be sufficient for control in some cases Mammalian_Assay In Vitro Mammalian Cell Assay - e.g., Micronucleus or Chromosomal Aberration Test - Detects chromosomal damage Ames->Mammalian_Assay Positive Ames result requires further evaluation Ames->Risk_Assessment Negative Ames can lead to control as a non-mutagenic impurity InVivo_Assay In Vivo Genotoxicity Assay - e.g., Rodent Micronucleus Test - Confirms in vivo relevance of in vitro findings Mammalian_Assay->InVivo_Assay Positive in vitro mammalian result may necessitate in vivo follow-up Mammalian_Assay->Risk_Assessment Negative in vitro battery supports control as a non-mutagenic impurity InVivo_Assay->Risk_Assessment

Caption: Tiered workflow for genotoxicity assessment of pharmaceutical impurities.

Core Genotoxicity Assays: A Comparative Overview

A battery of tests is typically required to assess the full range of genotoxic endpoints. Below is a comparison of the most common assays.

In Silico (Q)SAR Analysis

Principle: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its structure.[11][12] For genotoxicity, these models are trained on large datasets of known mutagens and non-mutagens to identify structural alerts—molecular substructures associated with a genotoxic mechanism.[13]

Application to Linezolid Impurity D: The structure of Linezolid Impurity D would be analyzed by at least two complementary QSAR models (e.g., a rule-based and a statistical-based model) as recommended by ICH M7.[14] The presence of any structural alerts would classify the impurity as potentially mutagenic and necessitate further experimental testing. FDA reports on other Linezolid impurities indicate the use of DEREK and Leadscope, which are common QSAR platforms.[15]

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[16] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[17] These bacteria cannot grow in a medium lacking the specific amino acid. The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.[16] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17]

Ames_Test_Mechanism cluster_0 Test System cluster_1 Exposure cluster_2 Outcome Bacteria Histidine-dependent Salmonella strain (his-) Cannot grow without histidine Test_Compound Linezolid Impurity D (+/- Metabolic Activation S9) No_Mutation No reverse mutation Bacteria remain his- No growth on histidine-free medium Test_Compound->No_Mutation Non-mutagenic Mutation Reverse mutation occurs Bacteria become his+ Growth on histidine-free medium (Revertant Colonies) Test_Compound->Mutation Mutagenic

Sources

A Comparative Technical Guide: Linezolid Impurity D HCl vs. Linezolid API for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Linezolid is a synthetic antibiotic from the oxazolidinone class, critical in treating infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Its unique mechanism, inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in modern medicine[3][4]. The manufacturing and storage of any active pharmaceutical ingredient (API), such as Linezolid, can result in the formation of impurities—undesired chemical substances that provide no therapeutic benefit and can potentially compromise patient safety[5].

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control over these impurities. The ICH Q3A(R2) guideline, for instance, requires impurities present at levels of 0.10% or higher to be identified and qualified to ensure the safety, efficacy, and quality of the final drug product[5][6][7].

This guide provides an in-depth comparison between the Linezolid API and a specific, critical process-related impurity known as Linezolid Impurity D. While various impurities are designated "Impurity D" by different suppliers, this guide will focus on the dimeric species N,N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide [8]. Often supplied as a hydrochloride (HCl) salt for enhanced stability and solubility, this impurity serves as a crucial reference standard in analytical laboratories. We will explore the structural differences, comparative physicochemical properties, and the analytical methodologies required to resolve and quantify these two compounds, providing researchers and drug development professionals with the foundational knowledge for robust quality control.

Section 1: Chemical Identity and Origin

A precise understanding of the chemical structures of the API and its impurity is fundamental to developing selective analytical methods.

Linezolid API is chemically known as (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide[3]. It is a single enantiomer essential for its therapeutic activity.

Linezolid Impurity D is a dimeric structure, chemically named N,N-bis(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide[8]. This impurity is typically formed during the synthesis of Linezolid and is considered a process-related impurity[9][10]. Its formation can arise from specific reaction conditions where a secondary reaction occurs between Linezolid or its precursors. Because of its significantly different structure and higher molecular weight compared to the API, its control is critical. The impurity is often prepared as an HCl salt to improve its handling characteristics as a reference material.

Below is a diagram illustrating the chemical structures.

Chemical_Structures linezolid Linezolid API C₁₆H₂₀FN₃O₄ MW: 337.35 g/mol linezolid->center_node impurity_d Linezolid Impurity D C₃₀H₃₅F₂N₅O₇ MW: 615.62 g/mol impurity_d->center_node caption caption

Caption: Figure 1: Chemical Structures of Linezolid API and Impurity D.

Section 2: Comparative Physicochemical Properties

The differences in chemical structure directly influence the physicochemical properties of Linezolid and its Impurity D HCl salt. These properties are paramount when developing analytical methods, particularly for sample preparation and chromatographic separation.

PropertyLinezolid APILinezolid Impurity D HClRationale & Significance
Molecular Formula C₁₆H₂₀FN₃O₄[3]C₃₀H₃₅F₂N₅O₇ (as free base)[8]The significant difference in molecular weight is a key differentiator for mass spectrometry-based identification.
Molecular Weight 337.35 g/mol [3]615.62 g/mol (as free base)[8]Affects molar concentration calculations and response factors in quantitative analysis.
Aqueous Solubility ~3 mg/mL (moderately soluble)[1][11][12]Data not widely available, but HCl salt form generally enhances aqueous solubility.Critical for preparing stock solutions and samples in aqueous-based mobile phases for HPLC. Poor solubility can lead to inaccurate quantification.
Organic Solubility Soluble in DMSO (~20 mg/mL), DMF (~30 mg/mL), and ethanol (~1 mg/mL)[13]. Sparingly soluble in methanol[14].Expected to be soluble in polar organic solvents like DMSO and DMF.Essential for selecting an appropriate diluent for sample and standard preparation to ensure complete dissolution.
Stability Stable in common intravenous fluids for extended periods at room temperature[15][16]. Sensitive to alkaline hydrolysis and oxidation[9][17].As an HCl salt, it is expected to have good solid-state stability. Solution stability would be pH-dependent, similar to the API.Understanding stability is crucial for sample handling, storage conditions, and for developing stability-indicating methods. Degradation can lead to the formation of new impurities.

Section 3: Analytical Methodology for Resolution and Quantification

A robust, stability-indicating analytical method is required to separate and quantify Linezolid from Impurity D and other related substances. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose[4][18][19].

Principle of RP-HPLC Separation

The causality behind using RP-HPLC lies in the polarity difference between Linezolid and Impurity D. Linezolid is a moderately polar compound. Impurity D, being a larger, dimeric molecule, is significantly more non-polar (lipophilic). In an RP-HPLC system with a non-polar stationary phase (like C18) and a polar mobile phase, the more non-polar Impurity D will interact more strongly with the stationary phase, resulting in a longer retention time than the Linezolid API. This difference in retention allows for their effective separation.

Experimental Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system for the quantification of Linezolid and the detection of Impurity D. It incorporates system suitability tests (SST) as a non-negotiable checkpoint for data integrity.

1. Reagents and Materials:

  • Linezolid Reference Standard (USP or equivalent)[20]

  • This compound Reference Standard[21][22]

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector (e.g., Agilent 1260, Waters Alliance).

  • Chromatographic Data System (CDS) for data acquisition and processing.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Waters Symmetry, Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm[23]
Injection Volume 10 µL

4. Solution Preparation:

  • Diluent: Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (Linezolid): Accurately weigh ~25 mg of Linezolid RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~500 µg/mL).

  • Impurity D Stock Solution: Accurately weigh ~5 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~50 µg/mL).

  • System Suitability Solution (SSS): Transfer 10 mL of the Standard Stock Solution and 1 mL of the Impurity D Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution contains ~100 µg/mL of Linezolid and ~1 µg/mL of Impurity D.

  • Sample Solution: Accurately weigh a portion of the test sample (e.g., Linezolid API) to achieve a final nominal concentration of 500 µg/mL in the Diluent.

5. System Suitability Test (SST):

  • Trustworthiness Check: Before any sample analysis, inject the SSS five times. The system is only deemed suitable for use if the following criteria are met. This ensures the method is performing as expected on a given day.

    Parameter Acceptance Criteria
    Resolution Resolution between Linezolid and Impurity D peaks must be ≥ 2.0.
    Tailing Factor Tailing factor for the Linezolid peak must be ≤ 2.0[24].

    | RSD | Relative Standard Deviation (RSD) for the peak area of Linezolid must be ≤ 2.0%. |

6. Analysis Procedure:

  • Perform the SST.

  • Inject a blank (Diluent) to ensure no carryover or system peaks interfere.

  • Inject the Standard Stock Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of Impurity D in the sample using the area of the standard and the known concentration.

Workflow Visualization

The following diagram illustrates the complete analytical workflow.

Caption: Figure 2: HPLC Workflow for Linezolid Impurity Profiling.

Section 4: Application in Drug Development & Quality Control

The availability of a well-characterized standard like This compound is not merely an analytical convenience; it is a regulatory necessity and a cornerstone of robust drug development.

  • Method Validation: The impurity standard is indispensable for validating the analytical method's specificity . By spiking the API with Impurity D, analysts can prove that the method can unequivocally separate the two, even in the presence of other potential degradants. It is also used to determine the method's limit of detection (LOD) and limit of quantification (LOQ) for the impurity.

  • Reference Marker for QC: In routine quality control (QC) for API batch release, Impurity D HCl is used as a reference marker. The retention time of any peak observed in the sample chromatogram is compared against the standard's retention time for positive identification.

  • Forced Degradation Studies: During drug development, forced degradation studies (exposing the API to stress conditions like acid, base, heat, and oxidation) are performed[9][16]. Impurity D HCl can be used to confirm if this specific impurity is formed under any of these stress conditions, providing insight into the API's degradation pathways.

Conclusion

While Linezolid is the therapeutically active agent, its process-related impurity, Linezolid Impurity D, represents a critical quality attribute that must be monitored and controlled. The hydrochloride salt of this impurity serves as an essential tool for the modern analytical chemist. Its distinct physicochemical properties, driven by its dimeric structure, allow for reliable separation from the API using validated RP-HPLC methods. By employing well-characterized reference standards and robust, self-validating analytical protocols as outlined in this guide, researchers and QC professionals can ensure that Linezolid drug substances and products meet the stringent purity requirements set forth by global regulatory agencies, ultimately safeguarding patient health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.